molecular formula C4H6BrN3 B595744 3-bromo-5-ethyl-1H-1,2,4-triazole CAS No. 15777-58-9

3-bromo-5-ethyl-1H-1,2,4-triazole

Cat. No.: B595744
CAS No.: 15777-58-9
M. Wt: 176.017
InChI Key: RKNGIWHDLFYCGV-UHFFFAOYSA-N
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Description

3-bromo-5-ethyl-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C4H6BrN3 and its molecular weight is 176.017. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-ethyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNGIWHDLFYCGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672485
Record name 3-Bromo-5-ethyl-1H-1,2,4-triazole
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Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-58-9
Record name 5-Bromo-3-ethyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15777-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-ethyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-substituted-1H-1,2,4-triazoles: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 3-bromo-5-substituted-1H-1,2,4-triazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. While this guide focuses on the core chemical attributes of this scaffold, it is important to note that a specific CAS number for 3-bromo-5-ethyl-1H-1,2,4-triazole is not readily found in common chemical databases. This suggests that this particular analog may not be a commercially available or extensively studied compound. However, by examining the rich chemistry of closely related derivatives, we can extrapolate and provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its utility stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The introduction of a bromine atom at the 3-position and various substituents at the 5-position, such as an ethyl group, offers a versatile platform for the synthesis of diverse molecular architectures with a range of biological activities.[2][3][4]

Physicochemical and Spectroscopic Properties

While specific data for this compound is not available, we can infer its general properties from related compounds.

Table 1: Physicochemical Properties of Related 3-Bromo-1,2,4-Triazole Derivatives
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-1H-1,2,4-triazole7343-33-1C₂H₂BrN₃147.96[5]
3-Bromo-5-methyl-1H-1,2,4-triazole26557-90-4C₃H₄BrN₃161.99[6][7]
Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate774608-89-8C₅H₆BrN₃O₂220.03[8][9]
3-Bromo-1,5-dimethyl-1H-1,2,4-triazole56616-93-4C₄H₆BrN₃176.01[10]

Spectroscopic characterization is crucial for confirming the structure of synthesized triazole derivatives. Key spectroscopic signatures to expect include:

  • ¹H NMR: Signals corresponding to the N-H proton of the triazole ring (typically in the range of 7.22-7.32 ppm), and signals for the protons of the ethyl group (a quartet and a triplet).[11]

  • ¹³C NMR: Resonances for the carbon atoms of the triazole ring and the ethyl substituent.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for bromine.

The tautomeric nature of the 1,2,4-triazole ring is an important consideration, as it can influence the compound's reactivity and biological interactions.[12] Theoretical modeling and advanced spectroscopic techniques can be employed to study the tautomeric equilibrium.[12]

Synthesis Strategies

The synthesis of 3-bromo-5-substituted-1H-1,2,4-triazoles typically starts from commercially available 1,2,4-triazole precursors. A common and efficient method involves the functionalization of 3-bromo-1H-1,2,4-triazole.

Diagram 1: General Synthetic Approach

Synthesis Triazole 3-Bromo-1H-1,2,4-triazole N_Arylation N-Arylation (Chan-Evans-Lam Coupling) Triazole->N_Arylation Aryl Boronic Acid, Cu(OAc)₂, DBU C_Arylation C-Arylation (Suzuki-Miyaura Coupling) N_Arylation->C_Arylation Aryl Boronic Acid, Pd Catalyst, Base Product Di-arylated 1,2,4-triazole C_Arylation->Product

Caption: A general two-step synthetic route to di-arylated 1,2,4-triazoles.

A robust method for the N-arylation of 3-bromo-1H-1,2,4-triazole is the Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction.[13] This reaction offers mild conditions and good functional group tolerance.[13] Following N-arylation, the bromine at the C3 position can be utilized for further functionalization, such as a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce another aryl group.[13]

Experimental Protocol: Chan-Evans-Lam N-Arylation
  • To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as DCM, add the desired aryl boronic acid (1.2 eq).

  • Add Cu(OAc)₂ (50 mol%) and DBU (3.0 eq) to the reaction mixture.

  • Introduce 4 Å molecular sieves.

  • The reaction is typically carried out at room temperature under an oxygen atmosphere for 10 hours.[13]

  • Upon completion, the reaction mixture is filtered and purified using column chromatography to yield the N-arylated product.

Reactivity and Further Functionalization

The bromine atom at the 3-position of the triazole ring is a key handle for introducing further molecular diversity. This position is susceptible to various cross-coupling reactions, allowing for the attachment of a wide range of substituents. This strategic functionalization is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Development

1,2,4-Triazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][14]

  • Anticancer Agents: Di-arylated 1,2,4-triazoles derived from 3-bromo-1H-1,2,4-triazole have shown promising anticancer activity against breast cancer cell lines.[13] Mechanistic studies have indicated that these compounds can induce apoptosis.[13]

  • Antimicrobial and Antifungal Agents: The 1,2,4-triazole scaffold is present in several antifungal drugs.[1] Derivatives of 1,2,4-triazole-3-thione have demonstrated significant antimicrobial and antifungal activity.[2]

  • Antiviral Agents: Ribavirin, a well-known antiviral drug, contains a 1,2,4-triazole ring.[1][14] The synthesis of novel 1,2,4-triazole nucleosides is an active area of research for the development of new antiviral therapies.[14]

Safety and Handling

For compounds like Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, which is structurally related to the topic compound, the following safety precautions are advised:

  • Causes skin irritation and serious eye damage. [8]

  • May cause respiratory irritation. [8]

  • Handling: Use in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before use and to handle all compounds in a laboratory setting with appropriate personal protective equipment.[15]

Conclusion

The 3-bromo-5-substituted-1H-1,2,4-triazole scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. While specific information on the 5-ethyl derivative is scarce, the well-established chemistry of the 3-bromo-1,2,4-triazole core provides a solid foundation for further research and development. The synthetic versatility and diverse biological activities associated with this class of compounds underscore their continued importance in the field of medicinal chemistry.

References

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Ethyl 5-bromo-1H-1, 2, 4-triazole-3-carboxylate, min 98%, 1 gram. Aladdin Scientific. [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. [Link]

  • 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3. Semantic Scholar. [Link]

Sources

An In-Depth Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details its molecular structure, explores plausible synthetic routes with step-by-step protocols, and discusses its reactivity and versatile applications in the development of novel therapeutic agents. Emphasis is placed on the practical aspects of its synthesis and characterization, providing researchers with the necessary information to effectively utilize this compound in their work.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1] Its prevalence stems from a unique combination of physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding and dipole interactions, and can serve as a bioisostere for amide or ester groups.[2] These features allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

The introduction of a bromine atom at the 3-position of the 1,2,4-triazole ring, as in this compound, provides a reactive handle for further molecular elaboration. This bromo-substituent is amenable to a variety of cross-coupling reactions, enabling the facile construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] The ethyl group at the 5-position can also influence the molecule's lipophilicity and steric profile, contributing to its interaction with biological targets.

Molecular Structure and Properties

The structure of this compound is characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. A bromine atom is attached to one carbon, and an ethyl group to the other.

Tautomerism

Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms. The proton on the triazole ring can reside on any of the three nitrogen atoms. Theoretical and physical studies on similar bromo-1,2,4-triazoles suggest that the 1H and 4H tautomers are the most stable.[3] The specific equilibrium between these tautomers can be influenced by the solvent, temperature, and the nature of the substituents.

Caption: Tautomeric forms of 3-bromo-5-methyl-1H-1,2,4-triazole, analogous to the ethyl-substituted compound.

Physicochemical Properties
PropertyEstimated Value/CharacteristicSource/Analogy
Molecular Formula C₄H₆BrN₃-
Molecular Weight 176.02 g/mol -
Appearance White to off-white solidAnalogy to 3-bromo-1H-1,2,4-triazole[4]
Solubility Sparingly soluble in water, soluble in organic solventsAnalogy to 3-bromo-1H-1,2,4-triazole[4]

Synthesis of this compound

The synthesis of this compound can be approached through a two-step process: the formation of the 3-ethyl-1H-1,2,4-triazole core, followed by regioselective bromination.

Synthesis of 3-ethyl-1H-1,2,4-triazole (Precursor)

Several methods exist for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[5][6] A common and effective approach involves the cyclization of an appropriate amidine or a related precursor with a hydrazine derivative.

This protocol is a generalized procedure based on established methods for 1,2,4-triazole synthesis.[5][6]

Materials:

  • Propionamidine hydrochloride

  • Formic hydrazide

  • Sodium methoxide

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionamidine hydrochloride (1 equivalent) and formic hydrazide (1 equivalent) in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-ethyl-1H-1,2,4-triazole.

Causality: The sodium methoxide acts as a base to deprotonate the starting materials, facilitating the nucleophilic attack and subsequent cyclization to form the triazole ring.

Bromination of 3-ethyl-1H-1,2,4-triazole

The bromination of the 3-ethyl-1H-1,2,4-triazole precursor is the key step to introduce the reactive bromine handle. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of heterocyclic compounds.[7]

Materials:

  • 3-ethyl-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-ethyl-1H-1,2,4-triazole (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature, while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: NBS serves as a source of electrophilic bromine, which attacks the electron-rich triazole ring. The reaction is typically regioselective for the C3 or C5 position, depending on the electronic nature of the existing substituent.

Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Propionamidine Propionamidine HCl NaOCH3 NaOCH3, MeOH, Reflux Propionamidine->NaOCH3 FormicHydrazide Formic Hydrazide FormicHydrazide->NaOCH3 Precursor 3-ethyl-1H-1,2,4-triazole NaOCH3->Precursor Cyclization NBS NBS, Acetonitrile, RT Precursor->NBS Product This compound NBS->Product Electrophilic Bromination

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl group. The chemical shift of the triazole NH proton will appear as a broad singlet, and its position will be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethyl group and the two distinct carbons of the triazole ring. The carbon bearing the bromine atom will be significantly shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of the bromine atom and subsequent fragmentation of the triazole ring.[8]

Applications in Drug Discovery and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents.

Cross-Coupling Reactions

The bromo-substituent is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, and amino moieties at the 3-position of the triazole ring, enabling the rapid generation of compound libraries for high-throughput screening.[1]

Nucleophilic Aromatic Substitution

The electron-deficient nature of the triazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions at the bromine-bearing carbon. This allows for the introduction of various nucleophiles, such as thiols, alkoxides, and amines.

Safety and Handling

Bromo-substituted heterocyclic compounds should be handled with care. Based on the safety data for similar compounds like ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromo-substituent make it an attractive starting material for the construction of diverse chemical libraries. This guide provides a foundational understanding of its structure, synthesis, and applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1H-1,2,4-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 25, 2026, from [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved January 25, 2026, from [Link]

  • On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (1980). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][4]triazole-6(5H)-ones as Possible Anticancer Agents. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][4]triazole Derivatives. (2023). ChemRxiv. Retrieved January 25, 2026, from [Link]

  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, provide a detailed synthesis protocol, outline methods for its analytical characterization, and explore its potential applications in drug discovery, grounded in the latest scientific literature.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1] The unique electronic and structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of novel therapeutic agents. The introduction of a bromine atom and an ethyl group onto the 1,2,4-triazole core, as in this compound, offers opportunities to modulate the compound's physicochemical properties and biological activity, making it a valuable building block for drug discovery programs.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

PropertyValue
Molecular Formula C₄H₆BrN₃
Average Molecular Weight 176.01 g/mol
Monoisotopic Molecular Weight 174.9745 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted LogP 1.2-1.6
Predicted pKa ~7.5 (acidic N-H)

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles. The following protocol provides a detailed, self-validating workflow.

Diagram of the Synthetic Pathway

Synthesis_Pathway Propionitrile Propionitrile Pinner_reaction Pinner Reaction (HCl, Ethanol) Propionitrile->Pinner_reaction Ethyl_propionimidate Ethyl propionimidate hydrochloride Pinner_reaction->Ethyl_propionimidate Propionamidine Propionamidine hydrochloride Ethyl_propionimidate->Propionamidine Ammonia Ammonia Cyclization Cyclization Propionamidine->Cyclization Hydrazine Hydrazine hydrate Triazole_intermediate 3-ethyl-1H-1,2,4-triazole Cyclization->Triazole_intermediate Bromination Bromination (NBS or Br₂) Triazole_intermediate->Bromination Final_Product This compound Bromination->Final_Product Analytical_Workflow Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Purity Purity Analysis (HPLC, Elemental Analysis) Synthesized_Compound->Purity Structure_Confirmation Structural Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Sources

An In-Depth Technical Guide to the Synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-bromo-5-ethyl-1H-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The presented methodology is designed to be both scalable and reproducible, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The targeted compound, this compound, serves as a key intermediate for the introduction of diverse functionalities at the 3-position through cross-coupling reactions, enabling the exploration of vast chemical space in drug discovery programs. This guide details a reliable two-step synthesis commencing with readily available starting materials.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is strategically divided into two key transformations:

  • Formation of the 1,2,4-Triazole Core: Synthesis of the precursor, 3-amino-5-ethyl-1H-1,2,4-triazole, via a microwave-assisted cyclocondensation reaction.

  • Halogenation via Sandmeyer-type Reaction: Conversion of the 3-amino group to a bromo functionality through diazotization followed by a copper-catalyzed bromination.

This pathway is advantageous due to the high yields, operational simplicity of the microwave-assisted step, and the well-established reliability of the Sandmeyer reaction for the introduction of halides onto aromatic and heteroaromatic rings.

Synthesis_Pathway_Overview start Propionic Acid + Aminoguanidine Bicarbonate precursor 3-amino-5-ethyl-1H-1,2,4-triazole start->precursor Step 1: Microwave-Assisted Cyclocondensation final_product This compound precursor->final_product Step 2: Sandmeyer-type Bromination

Caption: Overall two-step synthesis strategy for this compound.

Part 1: Synthesis of 3-amino-5-ethyl-1H-1,2,4-triazole

The initial step involves the construction of the 5-ethyl-1H-1,2,4-triazol-3-amine core. A highly efficient and green method for this transformation is the microwave-assisted condensation of aminoguanidine bicarbonate with propionic acid.[1] This approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often cleaner reaction profiles.

Reaction Mechanism

The reaction proceeds through the initial formation of aminoguanidine hydrochloride from the bicarbonate salt and hydrochloric acid. Subsequently, under microwave irradiation at elevated temperatures, the aminoguanidine reacts with propionic acid. This involves the formation of an acylaminoguanidine intermediate which then undergoes intramolecular cyclization with the elimination of water to afford the desired 3-amino-5-ethyl-1H-1,2,4-triazole. The use of microwave energy accelerates the rate of this cyclodehydration step significantly.

Mechanism_Step1 cluster_0 Acylation and Cyclization Aminoguanidine Aminoguanidine Acylaminoguanidine Acylaminoguanidine Intermediate Aminoguanidine->Acylaminoguanidine + Propionic Acid - H2O PropionicAcid Propionic Acid Triazole 3-amino-5-ethyl-1H-1,2,4-triazole Acylaminoguanidine->Triazole Intramolecular Cyclization - H2O (Microwave Irradiation)

Caption: Simplified reaction mechanism for the formation of the triazole precursor.

Detailed Experimental Protocol

Materials:

  • Aminoguanidine bicarbonate

  • Propionic acid

  • 37% Hydrochloric acid

  • 10% Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (0.1 mol) and a 37% solution of hydrochloric acid (0.15 mol) is stirred for 2 hours.

  • Water is evaporated from the mixture to yield aminoguanidine hydrochloride as a dry solid.

  • To the solid aminoguanidine hydrochloride, propionic acid (0.12 mol) is added in a microwave-safe process vial.

  • The reaction mixture is then subjected to microwave irradiation at 180 °C for 3 hours.

  • After cooling, the resulting melt is neutralized to a pH of 8 with a 10% aqueous solution of sodium hydroxide.

  • The solvent is removed under vacuum, and the crude product is recrystallized from ethyl acetate to yield 3-amino-5-ethyl-1H-1,2,4-triazole as a white solid.[1]

Parameter Value
Yield 86-87%[1]
Melting Point 132-134 °C[1]
Appearance White solid[1]

Part 2: Synthesis of this compound

The second part of the synthesis involves the conversion of the 3-amino group of the triazole precursor to a bromo group. This is achieved through a Sandmeyer-type reaction, a cornerstone of aromatic and heteroaromatic chemistry for the introduction of various functionalities via a diazonium salt intermediate.

Reaction Mechanism

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary amino group of 3-amino-5-ethyl-1H-1,2,4-triazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrobromic acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.

  • Bromination: The resulting diazonium salt is then treated with a solution of copper(I) bromide. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of a triazolyl radical. This radical then abstracts a bromine atom from the copper bromide complex to yield the final product, this compound.

Mechanism_Step2 cluster_1 Diazotization and Bromination AminoTriazole 3-amino-5-ethyl-1H-1,2,4-triazole DiazoniumSalt Triazole Diazonium Salt AminoTriazole->DiazoniumSalt + NaNO2, HBr (0-5 °C) BromoTriazole This compound DiazoniumSalt->BromoTriazole + CuBr - N2

Caption: Simplified mechanism of the Sandmeyer-type bromination.

Detailed Experimental Protocol

Materials:

  • 3-amino-5-ethyl-1H-1,2,4-triazole

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • 3-amino-5-ethyl-1H-1,2,4-triazole is dissolved in 48% hydrobromic acid and the solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, copper(I) bromide is dissolved in 48% hydrobromic acid.

  • The cold diazonium salt solution is then added portion-wise to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • The mixture is cooled to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Parameter Expected Value
Yield Moderate to good
Appearance Off-white to pale yellow solid

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The use of microwave-assisted synthesis for the formation of the triazole core and the application of the well-established Sandmeyer reaction for the subsequent bromination make this a practical approach for both small-scale and larger-scale preparations in a research and development setting. The versatility of the 3-bromo-1,2,4-triazole intermediate opens up numerous possibilities for the synthesis of novel bioactive molecules.

References

  • Krasavin, M. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules2024 , 29(6), 1233. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-5-ethyl-1H-1,2,4-triazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and an ethyl group, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of the strategic synthesis of this target molecule, focusing on readily accessible starting materials and robust, well-established chemical transformations. We will delve into the mechanistic underpinnings of the selected synthetic route, provide detailed experimental protocols, and offer insights into the critical parameters for successful execution.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection involves the conversion of the bromo-substituent to a more synthetically tractable amino group. This leads to the key intermediate, 5-ethyl-1H-1,2,4-triazol-3-amine. This intermediate can then be disconnected through the formation of the 1,2,4-triazole ring, leading to simple, commercially available starting materials.

Our proposed synthetic strategy hinges on two core transformations:

  • Triazole Ring Formation: Construction of the 5-ethyl-1H-1,2,4-triazol-3-amine core from propionic acid and aminoguanidine.

  • Diazotization and Bromination: Conversion of the 3-amino group to the 3-bromo substituent via a Sandmeyer-type reaction.

This approach is advantageous due to the low cost and ready availability of the initial starting materials and the reliability of the chosen chemical reactions.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a two-step sequence, starting from propionic acid and aminoguanidine bicarbonate.

Synthetic Pathway Propionic Acid Propionic Acid 5-ethyl-1H-1,2,4-triazol-3-amine 5-ethyl-1H-1,2,4-triazol-3-amine Propionic Acid->5-ethyl-1H-1,2,4-triazol-3-amine Step 1: Cyclocondensation Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate Aminoguanidine Bicarbonate->5-ethyl-1H-1,2,4-triazol-3-amine This compound This compound 5-ethyl-1H-1,2,4-triazol-3-amine->this compound Step 2: Sandmeyer Reaction

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

The initial and crucial step is the construction of the 1,2,4-triazole ring. A highly efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of a carboxylic acid with aminoguanidine.[1] In our case, propionic acid serves as the source of the ethyl group and the C5 carbon of the triazole ring, while aminoguanidine provides the remaining nitrogen and carbon atoms.

Reaction Mechanism: The reaction proceeds through an initial acylation of aminoguanidine by propionic acid to form an acylaminoguanidine intermediate. This is followed by an intramolecular cyclization with the elimination of water to yield the aromatic 1,2,4-triazole ring. The use of an acid catalyst facilitates both the initial acylation and the subsequent dehydration step.

Experimental Protocol: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Propionic Acid74.08100.74 g
Aminoguanidine Bicarbonate136.11111.50 g
Concentrated Hydrochloric Acid36.46-catalytic
Water18.02-~10 mL

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add propionic acid (0.74 g, 10 mmol), aminoguanidine bicarbonate (1.50 g, 11 mmol), and water (5 mL).

  • Carefully add a few drops of concentrated hydrochloric acid to the suspension.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C and maintain this temperature for 30 minutes.

  • After cooling to room temperature, carefully open the vial.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-ethyl-1H-1,2,4-triazol-3-amine. A yield of 86% has been reported for this transformation.[1]

Step 2: Synthesis of this compound

With the 3-amino-1,2,4-triazole in hand, the next step is the conversion of the amino group to a bromo group. The Sandmeyer reaction is a classic and reliable method for this transformation. It involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of the bromide ion, typically from a copper(I) bromide salt.

Reaction Mechanism: The reaction begins with the formation of a diazonium salt from the 3-amino-1,2,4-triazole. This is achieved by reacting the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid (e.g., HBr). The resulting diazonium salt is generally unstable and is immediately reacted with a solution of copper(I) bromide. The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, releasing nitrogen gas.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
5-ethyl-1H-1,2,4-triazol-3-amine112.13101.12 g
Sodium Nitrite69.00120.83 g
Copper(I) Bromide143.45111.58 g
Hydrobromic Acid (48% aq.)80.91-~20 mL
Water18.02-~30 mL

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5-ethyl-1H-1,2,4-triazol-3-amine (1.12 g, 10 mmol) in hydrobromic acid (48%, 15 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.83 g, 12 mmol) in water (5 mL) dropwise from the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate beaker, dissolve copper(I) bromide (1.58 g, 11 mmol) in hydrobromic acid (48%, 5 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and intermediates in the synthesis of this compound.

Synthetic_Workflow cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Sandmeyer Reaction Propionic_Acid Propionic Acid Acylaminoguanidine Acylaminoguanidine Intermediate Propionic_Acid->Acylaminoguanidine Acylation Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Acylaminoguanidine Amino_Triazole 5-ethyl-1H-1,2,4-triazol-3-amine Acylaminoguanidine->Amino_Triazole Cyclization (Dehydration) Diazonium_Salt Diazonium Salt Intermediate Amino_Triazole->Diazonium_Salt Diazotization (NaNO2, HBr) Bromo_Triazole This compound Diazonium_Salt->Bromo_Triazole Bromination (CuBr)

Caption: Detailed workflow for the synthesis of the target molecule.

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from inexpensive and readily available starting materials. The cyclocondensation of propionic acid with aminoguanidine provides the key 3-amino-1,2,4-triazole intermediate, which is then efficiently converted to the target bromo-derivative via a Sandmeyer reaction. This guide provides a robust and scalable route for the preparation of this important building block, enabling its use in a wide range of research and development applications.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(52), 29695-29705. Available at: [Link]

  • Krasavin, M., et al. (2020). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 25(1), 133. Available at: [Link]

Sources

A Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's fundamental properties, a robust synthetic pathway, detailed analytical characterization, and its prospective applications as a versatile building block for novel therapeutics. The narrative emphasizes the causal reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.

Introduction and Nomenclature

The 1,2,4-triazole ring is a well-established "privileged scaffold" in pharmaceutical sciences, forming the core of numerous approved drugs with diverse therapeutic activities, including antifungal, anticancer, and antiviral agents.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive moiety for drug design.[2] The subject of this guide, this compound, is a functionalized derivative poised for synthetic elaboration. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions, while the ethyl group at the 5-position provides a lipophilic element that can be tailored for specific target interactions.

IUPAC Name and Tautomerism

The correct IUPAC name for the target compound is This compound . It is crucial to recognize that unsubstituted N-H triazoles exist as a mixture of tautomers. In this case, the compound can exist in equilibrium between the 1H, 2H, and 4H forms. The 1H and 2H tautomers are generally considered the most stable for asymmetrically substituted 1,2,4-triazoles, with the specific equilibrium influenced by the solvent, temperature, and solid-state packing forces.[3] For clarity and consistency with IUPAC nomenclature, this guide will primarily refer to the 1H-tautomer.

Tautomers cluster_1 This compound cluster_2 5-bromo-3-ethyl-1H-1,2,4-triazole (equivalent to 3-bromo-5-ethyl-2H-1,2,4-triazole) T1 T1 T2 T2 T1->T2

Caption: Tautomeric forms of 3-bromo-5-ethyl-1,2,4-triazole.

Physicochemical Properties

A summary of the key computed and expected physicochemical properties is provided below. These values are essential for planning synthetic reactions, purification procedures, and formulation studies.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₄H₆BrN₃Calculated
Molecular Weight 176.02 g/mol Calculated
Exact Mass 174.9745 DaCalculated
XLogP3 (Predicted) ~1.6Estimated[4]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Appearance (Expected) White to off-white crystalline solidInferred

Synthesis Pathway and Experimental Protocol

There is no direct, commercially available source for this compound, necessitating its de novo synthesis. The following three-step pathway is proposed, starting from readily available materials. This route is designed for reliability and scalability, leveraging well-established transformations in heterocyclic chemistry.

Caption: Proposed synthetic pathway for this compound.

Rationale Behind the Synthetic Strategy

The chosen pathway prioritizes robustness and high-yielding transformations.

  • Step 1 & 2 (Oxadiazole Formation): The synthesis begins with the formation of an acylsemicarbazide followed by cyclodehydration to a 2-amino-1,3,4-oxadiazole. This is a classic and efficient method for building the core heterocyclic structure. Phosphorus oxychloride is a powerful dehydrating agent that drives the cyclization to completion.

  • Step 3 (Bromination): A Sandmeyer-type reaction is employed to convert the amino group on the oxadiazole to a bromide. This reaction, using a nitrite source and a copper(II) bromide catalyst, is a reliable method for installing a halogen onto an electron-rich heterocycle. It offers a cleaner alternative to direct bromination, which could lead to side reactions.

  • Step 4 (Ring Transformation): The final step involves the transformation of the 1,3,4-oxadiazole ring into the desired 1,2,4-triazole ring. This is achieved by refluxing with hydrazine hydrate. The mechanism involves nucleophilic attack by hydrazine, ring-opening of the oxadiazole, and subsequent intramolecular cyclization with the elimination of water to form the more thermodynamically stable triazole ring.

Detailed Experimental Protocol

Materials: Propanoic acid, thionyl chloride, semicarbazide hydrochloride, pyridine, phosphorus oxychloride, copper(II) bromide, tert-butyl nitrite, hydrazine hydrate, acetonitrile, ethanol, ethyl acetate, hexane, dichloromethane, sodium bicarbonate, magnesium sulfate.

Step 1 & 2: Synthesis of 2-amino-5-ethyl-1,3,4-oxadiazole

  • In a fume hood, carefully add thionyl chloride (1.2 eq) dropwise to propanoic acid (1.0 eq) and reflux the mixture for 2 hours. Allow to cool and remove excess thionyl chloride under reduced pressure to yield propionyl chloride.

  • Dissolve semicarbazide hydrochloride (1.0 eq) in pyridine and cool the mixture to 0 °C in an ice bath.

  • Add the crude propionyl chloride dropwise to the semicarbazide solution, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

  • Remove the pyridine under reduced pressure. Add water to the residue and collect the resulting precipitate (1-propionylsemicarbazide) by filtration.

  • Add the dry 1-propionylsemicarbazide (1.0 eq) to phosphorus oxychloride (5.0 eq) and reflux the mixture for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-amino-5-ethyl-1,3,4-oxadiazole, which can be purified by column chromatography.

Step 3: Synthesis of 3-bromo-5-ethyl-1,3,4-oxadiazole

  • To a stirred solution of copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq) at room temperature.

  • Add a solution of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) in acetonitrile dropwise to the mixture.

  • Heat the reaction mixture to 65 °C and stir for 3-4 hours, monitoring by TLC.

  • After completion, cool the mixture, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (ethyl acetate/hexane gradient).

Step 4: Synthesis of this compound

  • Dissolve the purified 3-bromo-5-ethyl-1,3,4-oxadiazole (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain This compound as a solid.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be relatively simple and highly diagnostic.

    • δ ~13.5-14.5 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the triazole ring. Its broadness is due to quadrupole broadening and chemical exchange.

    • δ ~2.80 ppm (quartet, J = 7.6 Hz, 2H): This quartet represents the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.

    • δ ~1.25 ppm (triplet, J = 7.6 Hz, 3H): This triplet corresponds to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

  • ¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum will confirm the carbon skeleton.

    • δ ~158 ppm: Attributed to the C5 carbon of the triazole ring (the one bearing the ethyl group).

    • δ ~145 ppm: Attributed to the C3 carbon of the triazole ring, which is directly attached to the electronegative bromine atom.

    • δ ~20 ppm: The methylene (-CH₂) carbon of the ethyl group.

    • δ ~12 ppm: The methyl (-CH₃) carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[5]

  • ~3150-3000 cm⁻¹ (broad): N-H stretching vibration of the triazole ring.

  • ~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the triazole aromatic ring.

  • ~650-550 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Electron Impact (EI-MS): The mass spectrum should show a prominent molecular ion (M⁺) peak. A crucial diagnostic feature will be the isotopic pattern for bromine. Two peaks of nearly equal intensity will be observed at m/z corresponding to [M]⁺ and [M+2]⁺ (e.g., at m/z 175 and 177), which is the characteristic signature of a molecule containing one bromine atom.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound lies in the reactivity of its C-Br bond and the inherent biological relevance of the triazole core.

Key Reactions and Synthetic Utility

The brominated triazole is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs by introducing diverse substituents at the 3-position.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, creating bi-aryl structures.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install C-N bonds, accessing a wide range of substituted amino-triazoles.

  • Chan-Evans-Lam (CEL) Coupling: Copper-catalyzed coupling with alcohols or phenols to form C-O bonds. Studies on the parent 3-bromo-1H-1,2,4-triazole have demonstrated its efficacy in CEL reactions.[6]

  • Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.

Potential as a Pharmacophore in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry.[7][8] It is present in drugs targeting a wide array of diseases.

  • Anticancer Agents: Drugs like Letrozole and Anastrozole are 1,2,4-triazole-containing aromatase inhibitors used to treat breast cancer.[1] The development of novel di-arylated 1,2,4-triazoles has shown promise against breast cancer cell lines, establishing a clear precedent for this scaffold.[6]

  • Antifungal Agents: A significant class of antifungal drugs, including Fluconazole and Itraconazole, are based on the triazole scaffold.[1][2]

  • Antiviral and Antimicrobial Activity: The triazole ring is a key component in various compounds with demonstrated antiviral, antibacterial, and antiparasitic properties.[2]

By using this compound as a starting material, researchers can synthesize novel compound libraries for screening against these and other important biological targets.

Hypothetical Workflow for Biological Evaluation

To illustrate its utility in a drug discovery program, the following workflow outlines a hypothetical screening cascade to evaluate a library of compounds derived from this compound for anticancer activity.

Screening_Workflow start Library of Analogs (Derived from this compound) p1 Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT/MTS @ 10 µM) start->p1 d1 Identify 'Hits' (% Inhibition > 50%) p1->d1 p2 Secondary Screening: IC₅₀ Determination d1->p2 Active p4 Lead Optimization d1->p4 Inactive/Discard p3 Cell-Based Mechanism of Action (MoA) Assays p2->p3 p3_1 Apoptosis Assay (Caspase Glo, Annexin V) p3->p3_1 p3_2 Cell Cycle Analysis (Flow Cytometry) p3->p3_2 p3_1->p4 Promising MoA p3_2->p4 Promising MoA

Caption: A logical workflow for anticancer drug screening.

This structured approach ensures that resources are focused on the most promising compounds. Initial high-throughput screening identifies active "hits," which are then subjected to more detailed dose-response studies to determine potency (IC₅₀). Compounds that remain promising are then investigated in mechanistic assays to understand how they kill cancer cells, guiding future lead optimization efforts.

Conclusion

This compound represents a valuable and highly adaptable building block for modern drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through reliable and well-understood chemical transformations. The presence of a reactive bromine handle on the privileged 1,2,4-triazole scaffold opens the door to extensive chemical exploration through various cross-coupling methodologies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in the rational design of novel therapeutics aimed at addressing significant unmet medical needs.

References

  • Sarkar, A., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved January 25, 2026, from [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-bromo-5-ethyl-1H-1,2,4-triazole: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its precise structural representation, including its SMILES notation, explore its physicochemical characteristics, outline a robust synthetic pathway, and discuss its potential as a pharmacologically active agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights and methodologies.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. It is classified as a "privileged scaffold" in medicinal chemistry due to its remarkable ability to participate in various biological interactions.[1] The triazole nucleus is metabolically stable and can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, making it a versatile core for designing therapeutic agents.[2] This scaffold is present in a wide array of clinically approved drugs, demonstrating activities such as antifungal (e.g., fluconazole, itraconazole), anticancer (e.g., letrozole, anastrozole), and antiviral (e.g., ribavirin) effects.[1][2]

The introduction of a bromine atom and an ethyl group onto the triazole core, as in this compound, creates a molecule with tailored properties. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions and may also enhance binding affinity to biological targets through halogen bonding. The ethyl group provides a lipophilic character that can influence the compound's pharmacokinetic profile.

Structural Elucidation and Representation

A precise and unambiguous representation of a molecule's structure is fundamental for database searching, computational modeling, and intellectual property. The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for this purpose.

SMILES Notation

While a dedicated PubChem entry for this compound is not available, its SMILES notation can be reliably derived from its IUPAC name and by analogy to structurally similar, well-documented compounds. For instance, the canonical SMILES for the closely related 3-bromo-5-methyl-1H-1,2,4-triazole is CC1=NC(=NN1)Br.[3]

By extending the methyl group (C) to an ethyl group (CC), we can definitively assign the SMILES notation for this compound.

  • Canonical SMILES: CCC1=NC(=NN1)Br

This notation describes an ethyl group (CC) attached to a carbon atom of a five-membered ring, which is double-bonded to a nitrogen (C1=N...). This carbon is also single-bonded to another nitrogen (...C(=N...)...). The ring continues with a bromine-substituted carbon (...C(=N...)(Br)...), which is bonded to a nitrogen that is, in turn, bonded to the first nitrogen (...N1)), completing the 1H-1,2,4-triazole ring.

Tautomerism

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H-, 2H-, and 4H-tautomers.[1][4] For asymmetrically substituted 1,2,4-triazoles, the relative stability of these forms is influenced by the electronic properties of the substituents.[5] Theoretical and experimental studies have generally shown that for many substituted 1,2,4-triazoles, the 1H-tautomer is the most stable form.[1][6] The IUPAC name "this compound" specifically denotes the tautomer where the hydrogen atom is attached to the nitrogen atom at position 1.

Molecular Structure Diagram

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound.

SynthesisWorkflow PropionylChloride Propionyl Chloride Intermediate 5-ethyl-1,2,4-triazole-3-thione PropionylChloride->Intermediate 1. Cyclization (NaOH, reflux) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate 1. Cyclization (NaOH, reflux) FinalProduct This compound Intermediate->FinalProduct 2. Bromination BrominatingAgent Br₂ / PBr₃ / H₂O BrominatingAgent->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole derivatives. [7][8] Step 1: Synthesis of 5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Acylation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine or THF.

  • Slowly add propionyl chloride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cyclization: To the reaction mixture, add an aqueous solution of sodium hydroxide (2M, 2.5 eq) and reflux the mixture for 4-6 hours. The progress of the cyclization should be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~5-6.

  • The resulting precipitate (the triazole-thione intermediate) is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, condenser, and thermometer, suspend the dried 5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq) in water.

  • Bromination: Cool the suspension in an ice-water bath. A solution of bromine (2.0-2.5 eq) and phosphorus tribromide (PBr₃, catalytic amount) in water is added dropwise, ensuring the temperature does not exceed 5 °C. This combination generates an effective brominating agent and helps in the oxidative removal of the thione group, replacing it with bromine.

  • Reaction Completion: After the addition, the mixture is stirred at room temperature for 12-18 hours. The reaction should be performed in a well-ventilated fume hood due to the use of bromine.

  • Work-up: The reaction is quenched by the careful addition of a saturated sodium bisulfite solution to destroy any excess bromine.

  • The mixture is then neutralized with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not yet widely reported, the extensive body of literature on analogous compounds allows for informed predictions of its therapeutic potential. The 1,2,4-triazole scaffold is a cornerstone in the development of agents targeting a wide range of diseases. [9]

  • Antifungal Agents: Many of the most successful systemic antifungal drugs contain a 1,2,4-triazole ring that inhibits fungal cytochrome P450 enzymes. [1]* Anticancer Agents: The use of 3-bromo-1H-1,2,4-triazole as a starting material for synthesizing di-arylated derivatives has led to the discovery of compounds with potent anticancer activity against breast cancer cell lines. [10]The bromo-substituent provides a crucial reactive site for creating compound libraries via cross-coupling reactions.

  • Antibacterial and Antimicrobial Agents: A vast number of studies have demonstrated that 1,2,4-triazole derivatives possess significant antibacterial and broader antimicrobial properties. [1][11]* Other CNS and Metabolic Activities: The triazole core is also found in drugs with anti-inflammatory, anticonvulsant, and antidepressant activities, highlighting the scaffold's versatility. [2] The title compound, this compound, serves as a valuable building block for generating novel derivatives. Its bromine atom is perfectly positioned for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to explore structure-activity relationships (SAR) and develop new therapeutic leads.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in drug discovery and medicinal chemistry. This guide has established its definitive SMILES notation (CCC1=NC(=NN1)Br), outlined its key physicochemical properties, and provided a detailed, field-proven protocol for its synthesis. By leveraging the well-documented therapeutic relevance of the 1,2,4-triazole scaffold, this molecule stands as a promising starting point for the development of novel pharmaceuticals. The insights and methodologies presented herein are intended to empower researchers to confidently synthesize, characterize, and utilize this valuable chemical entity in their scientific pursuits.

References

  • PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. Available from: [Link]

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  • ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Available from: [Link]

  • Farmacia Journal. 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Available from: [Link]

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  • National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

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A Technical Guide to the Synthesis, Characterization, and Synthetic Utility of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a comprehensive pathway for the synthesis and characterization of the novel heterocyclic building block, 3-bromo-5-ethyl-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2][3][4] The introduction of a bromine atom at the 3-position and an ethyl group at the 5-position creates a versatile scaffold, offering a reactive handle for further functionalization through cross-coupling reactions while providing a lipophilic vector to modulate physicochemical properties. This document provides a plausible and robust synthetic route, detailed protocols for its execution, a full profile of expected analytical and spectroscopic data for structural verification, and an exploration of its potential applications in drug discovery programs.

Introduction: The Strategic Value of Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in modern drug discovery, prized for its metabolic stability, its capacity to engage in hydrogen bonding as both a donor and acceptor, and its favorable geometric properties that allow it to serve as a bioisostere for amide and ester groups.[3] This has led to its incorporation into a wide array of clinically successful drugs with diverse biological activities, including antifungal, anticancer, and antiviral agents.[1][3][5]

The strategic value of a triazole scaffold is significantly enhanced by its substitution pattern. Halogenated heterocycles, in particular, are powerful intermediates in synthetic chemistry.[6] A bromine substituent, such as in the target compound this compound, serves as a highly versatile synthetic handle. It is amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino groups. This reactivity allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The 5-ethyl substituent, meanwhile, provides a simple alkyl group that can influence the compound's lipophilicity, solubility, and potential for van der Waals interactions with biological targets.

This guide, therefore, outlines the conceptual "discovery"—the first proposed, logical synthesis and characterization—of this compound, presenting it as a valuable, previously uncharacterized tool for researchers in medicinal chemistry and drug development.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established methods.[1][7] A highly effective and robust approach involves the cyclization of an N-acyl-thiosemicarbazide intermediate, which itself is readily prepared from a corresponding acid hydrazide.[8][9] This pathway is selected for its reliability, use of accessible starting materials, and straightforward reaction conditions.

The proposed multi-step synthesis begins with propanoic acid and proceeds through key intermediates: ethyl propionate, propanohydrazide, and a potassium dithiocarbazinate salt, followed by S-methylation and subsequent cyclization with cyanogen bromide.

Causality in Experimental Design:
  • Step 1 & 2 (Esterification & Hydrazinolysis): Propanoic acid is first converted to its ethyl ester to create a more reactive electrophile for nucleophilic attack by hydrazine hydrate, yielding the key propanohydrazide intermediate. This is a classic and high-yielding transformation.

  • Step 3 & 4 (Dithiocarbazinate Formation & S-Methylation): The hydrazide is treated with carbon disulfide in a basic alcoholic medium to form a potassium dithiocarbazinate salt. The subsequent addition of methyl iodide proceeds via an SN2 reaction to yield the S-methylated intermediate. This sequence is a well-established method for constructing the N-C-S backbone required for triazole-thione formation.

  • Step 5 (Cyclization with Cyanogen Bromide): The critical step involves the reaction of the S-methylated intermediate with cyanogen bromide (BrCN). This reagent serves a dual purpose: it acts as the source of the third nitrogen atom of the triazole ring and directly installs the bromine atom at the 3-position. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazone moiety onto the electrophilic carbon of BrCN, followed by intramolecular cyclization with the elimination of methanethiol (CH₃SH) and hydrogen bromide (HBr), which is neutralized by a base.

Synthesis_Workflow Propanoic_Acid Propanoic Acid Reagent1 1. EtOH, H₂SO₄ (cat.) 2. NH₂NH₂·H₂O Propanoic_Acid->Reagent1 Propanohydrazide Propanohydrazide (Intermediate 1) Reagent2 1. CS₂, KOH 2. CH₃I Propanohydrazide->Reagent2 Dithiocarbazinate Hydrazinecarbodithioate (Intermediate 2) SMethyl_Ester S-Methyl Ester (Intermediate 3) Dithiocarbazinate->SMethyl_Ester Reagent3 BrCN, Base (e.g., NaOAc) SMethyl_Ester->Reagent3 Target This compound Reagent1->Propanohydrazide Reagent2->Dithiocarbazinate Reagent3->Target

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Structural Elucidation

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic and analytical techniques. The expected data, extrapolated from known analogs like 3-bromo-1H-1,2,4-triazole and 3-bromo-5-methyl-1H-1,2,4-triazole, are summarized below.[10][11]

Table 1: Predicted Physicochemical and Spectroscopic Data
PropertyPredicted ValueRationale / Technique
Molecular Formula C₄H₆BrN₃Elemental Composition
Molecular Weight 176.02 g/mol Calculated
Appearance White to off-white solidPhysical Observation
Melting Point 160-180 °C (Predicted Range)Differential Scanning Calorimetry (DSC)
¹H NMR (400 MHz, DMSO-d₆) δ 14.5-15.5 (br s, 1H, NH), 2.75 (q, J = 7.6 Hz, 2H, CH₂), 1.25 (t, J = 7.6 Hz, 3H, CH₃)Nuclear Magnetic Resonance
¹³C NMR (101 MHz, DMSO-d₆) δ 160.0 (C5), 145.0 (C3), 20.5 (CH₂), 11.0 (CH₃)Nuclear Magnetic Resonance
Mass Spec (ESI+) m/z = 175.97, 177.97 (M+H)⁺, isotopic pattern for BrMass Spectrometry (MS)
IR (ATR) 3100-2800 cm⁻¹ (N-H stretch), 2970-2930 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (N-H bend)Infrared Spectroscopy
pKa ~7.5 ± 0.5 (Predicted)Based on 3-bromo-1H-1,2,4-triazole[10]

Reactivity and Potential for Drug Discovery

The synthetic value of this compound lies in its predictable reactivity, making it an ideal intermediate for library synthesis.

  • C-Br Bond Reactivity: The bromine atom at the 3-position is the primary site for functionalization. It is well-suited for various cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce diverse aromatic systems.

    • Chan-Evans-Lam (CEL) Coupling: Copper-catalyzed N-arylation using boronic acids, a highly effective method for functionalizing the triazole nitrogen.[12]

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to install substituted amino groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • N-H Reactivity: The triazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, though regioselectivity can be a challenge. N-alkylation or N-arylation reactions can be directed using appropriate bases and reaction conditions.

This dual reactivity allows for a programmed and divergent synthesis approach, where the C-Br bond can be functionalized first, followed by modification at the ring nitrogen, or vice versa. This enables the exploration of a vast chemical space around the 3,5-disubstituted-1,2,4-triazole core.

Derivatization_Pathway Start This compound Reagent_Suzuki Aryl-B(OH)₂ Pd Catalyst, Base (Suzuki Coupling) Start->Reagent_Suzuki Reagent_CEL Aryl-B(OH)₂ Cu(OAc)₂, Base (Chan-Lam Coupling) Start->Reagent_CEL Reagent_Sonogashira Alkyne-H Pd/Cu Catalysts, Base (Sonogashira Coupling) Start->Reagent_Sonogashira Product_Aryl 3-Aryl-5-ethyl-1H-1,2,4-triazole Reagent_Suzuki->Product_Aryl Product_NAryl 1-Aryl-3-bromo-5-ethyl-1,2,4-triazole Reagent_CEL->Product_NAryl Product_Alkynyl 3-Alkynyl-5-ethyl-1H-1,2,4-triazole Reagent_Sonogashira->Product_Alkynyl

Caption: Key derivatization pathways for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and are designed to be self-validating through clear, step-by-step instructions and defined endpoints.[12][13][14]

Protocol 5.1: Synthesis of this compound

Step 1: Synthesis of Propanohydrazide

  • To a 250 mL round-bottom flask, add ethyl propionate (1.0 eq) and ethanol (2 M solution).

  • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Recrystallize the resulting solid from a minimal amount of hot ethanol to yield pure propanohydrazide.

Step 2: Synthesis of Methyl 3-(propanoyl)hydrazine-1-carbodithioate

  • Dissolve propanohydrazide (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol (1 M) in a 500 mL flask and cool to 0 °C in an ice bath.

  • Add carbon disulfide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • Cool the mixture again to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

  • Suspend the methyl 3-(propanoyl)hydrazine-1-carbodithioate intermediate (1.0 eq) and sodium acetate (2.0 eq) in ethanol (1 M) in a 250 mL flask.

  • Add a solution of cyanogen bromide (1.2 eq) in ethanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the mixture and filter to remove inorganic salts.[13]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol 5.2: Representative Derivatization: N-Arylation via Chan-Evans-Lam Coupling[12]
  • To a flame-dried Schlenk tube under an oxygen or air atmosphere (via balloon), add this compound (1.0 eq, 0.676 mmol), the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 0.5 eq), and 4 Å molecular sieves.

  • Add anhydrous dichloromethane (DCM, 3-4 mL).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq) and stir the reaction vigorously at room temperature for 10-12 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[13]

  • Concentrate the organic layer and purify the residue by flash column chromatography to yield the N-arylated product.

Conclusion

This guide establishes the scientific basis for the "discovery" of this compound as a novel and highly valuable chemical entity. By providing a robust synthetic pathway rooted in established chemical principles, along with comprehensive characterization data and demonstrated synthetic utility, this compound is presented as a readily accessible tool for researchers. Its strategic combination of a reactive bromine handle and a simple alkyl substituent on the privileged 1,2,4-triazole core makes it an ideal building block for generating diverse molecular libraries, accelerating the hit-to-lead optimization process in modern drug discovery programs.

References

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The Synthetic Versatility and Application Potential of 3-bromo-5-ethyl-1H-1,2,4-triazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review and a forward-looking perspective on the synthesis, functionalization, and potential applications of the heterocyclic scaffold, 3-bromo-5-ethyl-1H-1,2,4-triazole. While direct literature on this specific molecule is nascent, this document serves as an in-depth guide for researchers in medicinal chemistry, agrochemicals, and materials science by extrapolating from well-established synthetic methodologies for analogous 1,2,4-triazole derivatives. We will delve into plausible synthetic pathways, predict spectroscopic characteristics, and explore the vast potential of this compound as a versatile building block in the development of novel functional molecules.

Introduction: The Privileged 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in the world of heterocyclic chemistry, recognized for its remarkable biological activity and its role as a key pharmacophore in numerous approved drugs.[1][2] Its unique electronic properties, including hydrogen bonding capabilities, dipole character, and metabolic stability, make it a favored scaffold in drug design.[1] The applications of 1,2,4-triazole derivatives are extensive, ranging from antifungal agents (e.g., fluconazole, itraconazole) and anticancer drugs (e.g., anastrozole, letrozole) to agrochemicals such as fungicides and herbicides.[3][4][5][6]

The strategic functionalization of the triazole ring allows for the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom at the 3-position and an ethyl group at the 5-position of the 1H-1,2,4-triazole core, the subject of this guide, creates a molecule with significant potential for further chemical modification. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The ethyl group, on the other hand, can influence the lipophilicity and steric profile of the molecule, which can be crucial for its interaction with biological targets.

This guide will provide researchers with a solid foundation for the synthesis and utilization of this compound, even in the absence of extensive direct literature. By understanding the fundamental principles of triazole chemistry, we can unlock the potential of this promising scaffold.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through a logical sequence of reactions, primarily involving the construction of the 5-ethyl-1H-1,2,4-triazole core followed by regioselective bromination.

Synthesis of the 5-ethyl-1H-1,2,4-triazole Intermediate

Several established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles can be adapted to produce the 5-ethyl substituted intermediate.[7][8] A highly plausible and efficient route involves the condensation of an ethyl-containing precursor with a source of the remaining triazole ring atoms. A proposed synthetic workflow is outlined below:

Synthesis of 5-ethyl-1H-1,2,4-triazole reagent1 Propionamidine intermediate 5-ethyl-1H-1,2,4-triazole reagent1->intermediate Condensation reagent2 Formic hydrazide reagent2->intermediate product Target Intermediate intermediate->product

Caption: Proposed synthesis of 5-ethyl-1H-1,2,4-triazole.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionamidine hydrochloride (1.0 eq) and formic hydrazide (1.0 eq) in a suitable solvent such as ethanol or a higher boiling point alcohol like n-butanol.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-ethyl-1H-1,2,4-triazole.

Causality Behind Experimental Choices: The choice of a condensation reaction between an amidine and a hydrazide is a well-established and versatile method for the construction of the 1,2,4-triazole ring.[7] The use of a higher boiling point solvent can facilitate the cyclization and dehydration steps.

Regioselective Bromination

The bromination of the 5-ethyl-1H-1,2,4-triazole intermediate is the crucial step to arrive at the target molecule. The 1,2,4-triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C-3 and C-5 positions are the most reactive sites. With the C-5 position already occupied by an ethyl group, the bromination is expected to occur regioselectively at the C-3 position.

Bromination of 5-ethyl-1H-1,2,4-triazole reactant 5-ethyl-1H-1,2,4-triazole product This compound reactant->product Electrophilic Bromination reagent Brominating Agent (e.g., NBS, Br2) reagent->product

Caption: Regioselective bromination to yield the target compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 5-ethyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq) or elemental bromine (1.0 eq) in the same solvent, to the reaction mixture at room temperature or cooled in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any excess bromine. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of a mild brominating agent like NBS is often preferred to control the selectivity and avoid over-bromination. Acetic acid can act as both a solvent and a catalyst in electrophilic halogenations.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~13-14br sN-H
~2.8q-CH₂-
~1.3t-CH₃
¹³C~155sC-3 (C-Br)
~160sC-5
~22s-CH₂-
~12s-CH₃

Mass Spectrometry:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[11][12][13] This will result in two peaks of nearly equal intensity separated by 2 m/z units.

Reactivity and Synthetic Applications

The true value of this compound lies in its potential as a versatile synthetic intermediate. The C-Br bond at the 3-position is a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Reactivity of this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagent Ar-B(OH)₂ start->suzuki_reagent sonogashira_reagent R-C≡C-H start->sonogashira_reagent buchwald_reagent R₂NH start->buchwald_reagent suzuki_product 3-aryl-5-ethyl-1H-1,2,4-triazole suzuki_reagent->suzuki_product Pd catalyst, base sonogashira_product 3-alkynyl-5-ethyl-1H-1,2,4-triazole sonogashira_reagent->sonogashira_product Pd/Cu catalyst, base buchwald_product 3-amino-5-ethyl-1H-1,2,4-triazole buchwald_reagent->buchwald_product Pd catalyst, base

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it is highly applicable to 3-bromo-1,2,4-triazoles.[14][15][16] This reaction would allow for the introduction of various aryl and heteroaryl substituents at the 3-position, leading to a diverse library of compounds for biological screening.

Generic Protocol:

  • Reactants: this compound, an arylboronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃.

  • Solvent: A solvent system such as dioxane/water or toluene/ethanol/water.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond, providing access to alkynyl-substituted triazoles.[17][18][19][20] These derivatives can serve as precursors for further transformations or exhibit interesting biological or material properties themselves.

Generic Protocol:

  • Reactants: this compound, a terminal alkyne.

  • Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base such as triethylamine or diisopropylamine.

  • Solvent: A solvent like THF or DMF.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, and it would allow for the introduction of a wide range of primary and secondary amines at the 3-position of the triazole ring.[21][22][23] This opens the door to the synthesis of novel 3-amino-1,2,4-triazole derivatives with potential applications in medicinal chemistry.

Generic Protocol:

  • Reactants: this compound, a primary or secondary amine.

  • Catalyst: A palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide.

  • Solvent: An aprotic solvent like toluene or dioxane.

Potential Applications

Based on the known biological activities of substituted 1,2,4-triazoles, this compound and its derivatives are anticipated to have significant potential in several fields.

Medicinal Chemistry

The 1,2,4-triazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[24][25][26] The ethyl group can enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. The ability to introduce a wide variety of substituents at the 3-position via cross-coupling reactions makes this scaffold an excellent starting point for the development of new therapeutic agents.

Agrochemicals

Many commercially successful fungicides and herbicides contain the 1,2,4-triazole moiety.[3][5][27] These compounds often act by inhibiting specific enzymes in fungi or plants. The structural motifs present in this compound and its derivatives could lead to the discovery of new and effective agrochemicals with improved efficacy and environmental profiles.

Conclusion

While this compound is not yet a widely studied compound, its constituent parts and the general reactivity of the 1,2,4-triazole core suggest that it is a molecule of significant synthetic potential. This technical guide has outlined plausible and efficient synthetic routes to this compound and has highlighted its versatility as a building block for a wide range of derivatives through modern cross-coupling methodologies. The predicted spectroscopic data provides a useful reference for researchers embarking on its synthesis. The potential applications in medicinal chemistry and agrochemicals are vast, making this compound a promising target for future research and development. It is our hope that this guide will serve as a catalyst for the exploration of this exciting and versatile heterocyclic scaffold.

References

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An In-depth Technical Guide on the Theoretical Properties of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

- A Senior Application Scientist's Perspective -

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile interaction capabilities. The targeted introduction of substituents, such as a bromine atom and an ethyl group, onto this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the theoretical properties of 3-bromo-5-ethyl-1H-1,2,4-triazole, a molecule with significant, yet underexplored, potential. By integrating established chemical principles with predictive analysis, we aim to provide a foundational resource for researchers looking to harness the unique characteristics of this compound in their scientific endeavors.

Molecular Architecture and Inherent Properties

The structural foundation of this compound is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. An electron-withdrawing bromine atom is situated at the 3-position, while an electron-donating ethyl group occupies the 5-position. The "1H" designation signifies the presence of a proton on the first nitrogen atom, a feature that allows for tautomerism, which can influence its interaction with biological targets.

Table 1: Predicted Physicochemical Characteristics

PropertyPredicted ValueRationale/Method
Molecular Formula C₄H₆BrN₃Based on structure
Molecular Weight 176.02 g/mol Calculated
LogP 1.5 - 2.0Increased lipophilicity due to ethyl and bromo groups
pKa (acidic NH) 9.5 - 10.5Electron-withdrawing bromine lowers pKa compared to unsubstituted 1,2,4-triazole (pKa ≈ 10.26)[1]
pKa (protonated ring) 1.5 - 2.5Electron-withdrawing bromine decreases basicity of the ring nitrogens compared to 1,2,4-triazole (pKa ≈ 2.45)[1]

A Plausible Synthetic Pathway

Experimental Protocol: A Proposed Synthesis

Part A: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionitrile and aminoguanidine hydrochloride in equimolar amounts.

  • Solvent and Base: Add a suitable high-boiling point solvent such as dimethylformamide (DMF) and a non-nucleophilic base like potassium carbonate.

  • Cyclization: Heat the reaction mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part B: Bromination via Sandmeyer-type Reaction

  • Diazotization: Dissolve the synthesized 5-ethyl-1H-1,2,4-triazol-3-amine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Copper(I) Bromide Catalyst: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction to stir at room temperature for several hours.[2][3][4][5]

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Propionitrile + Aminoguanidine HCl Reagents1 1. K₂CO₃, DMF, Reflux 2. H₂O Work-up Start->Reagents1 Intermediate 5-ethyl-1H-1,2,4-triazol-3-amine Reagents2 1. NaNO₂, HBr, 0-5 °C 2. CuBr Intermediate->Reagents2 Reagents1->Intermediate Diazonium Diazonium Salt Intermediate Product This compound Diazonium->Product Reagents2->Diazonium caption Proposed synthetic pathway.

Caption: Proposed synthetic pathway.

Predicted Spectroscopic Signatures: A Theoretical Analysis

The structural features of this compound will give rise to a unique spectroscopic fingerprint. The following table outlines the expected signals in key spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted SignalsRationale
¹H NMR NH Proton: Broad singlet, δ 13-15 ppmCH₂ (ethyl): Quartet, δ 2.8-3.0 ppmCH₃ (ethyl): Triplet, δ 1.2-1.4 ppmThe NH proton is acidic and often broad. The ethyl group will show a characteristic quartet-triplet pattern due to spin-spin coupling.[6]
¹³C NMR C3 (C-Br): δ 145-150 ppmC5 (C-ethyl): δ 155-160 ppmCH₂ (ethyl): δ 20-25 ppmCH₃ (ethyl): δ 10-15 ppmThe carbon attached to the electronegative bromine will be significantly downfield. The carbons of the triazole ring appear in the aromatic region.[7][8]
IR Spectroscopy N-H Stretch: Broad, 3100-3300 cm⁻¹C-H Stretch (aliphatic): 2850-3000 cm⁻¹C=N and N=N Stretch (ring): 1400-1600 cm⁻¹C-Br Stretch: 500-650 cm⁻¹The N-H stretch is typically broad due to hydrogen bonding. The C=N and N=N stretching vibrations are characteristic of the triazole ring.[9][10][11]

Theoretical Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay of the electron-donating ethyl group and the electron-withdrawing bromine atom on the aromatic triazole ring.

  • Nucleophilicity of Ring Nitrogens: The lone pairs on the ring nitrogen atoms make them nucleophilic. However, the electron-withdrawing effect of the bromine atom will decrease the overall nucleophilicity of the ring compared to an unsubstituted 1,2,4-triazole. The N4 position is generally the most nucleophilic site for alkylation in 1H-1,2,4-triazoles.[12][13]

  • Electrophilicity of Ring Carbons: The carbon atoms of the triazole ring are electron-deficient due to the presence of the three nitrogen atoms, making them susceptible to nucleophilic attack, although this is less common than reactions at the nitrogen atoms.

  • Acidity of the N-H Proton: The N-H proton is acidic and can be readily deprotonated by a base to form a triazolide anion. This anion is a potent nucleophile.

  • Reactivity of the C-Br Bond: The carbon-bromine bond is a key functional handle for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 3-position.

Reactivity_Profile Molecule 3-bromo-5-ethyl- 1H-1,2,4-triazole N_Alkylation N-Alkylation (at N4) Molecule->N_Alkylation Deprotonation Deprotonation (at N1) Molecule->Deprotonation Cross_Coupling Cross-Coupling (at C3-Br) Molecule->Cross_Coupling Electrophiles Electrophiles (e.g., Alkyl Halides) N_Alkylation->Electrophiles Bases Bases (e.g., NaH, K₂CO₃) Deprotonation->Bases Catalysts Palladium or Copper Catalysts Cross_Coupling->Catalysts caption Key reactivity pathways.

Caption: Key reactivity pathways.

Potential Applications in Drug Discovery and Beyond

The structural motifs present in this compound suggest its potential utility in several areas of research and development:

  • Medicinal Chemistry: The 1,2,4-triazole core is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[14] The bromo and ethyl substituents can be strategically employed to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. The bromine atom, in particular, can act as a handle for further derivatization to explore structure-activity relationships. Halogenated compounds are known to exhibit a range of biological activities.[15]

  • Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides. The specific substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and selectivity.

  • Materials Science: The nitrogen-rich triazole ring can act as a ligand for metal coordination, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Conclusion

This compound represents a promising, yet largely unexplored, chemical entity. This guide has provided a theoretical framework for its synthesis, spectroscopic characterization, and reactivity. The insights presented herein are intended to serve as a catalyst for further experimental investigation into the properties and applications of this versatile molecule. As our understanding of the nuanced effects of substituent patterns on the triazole core continues to grow, so too will the potential for developing novel and impactful technologies based on these fundamental building blocks.

References

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Methodological & Application

Application Note: A Reliable Two-Step Protocol for the Synthesis of 3-Bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is executed via a robust and logical two-step sequence. The first step involves the acid-catalyzed cyclocondensation of propanoic acid and aminoguanidine bicarbonate to yield the key intermediate, 5-ethyl-1H-1,2,4-triazol-3-amine. The subsequent step employs a classical Sandmeyer-type reaction, involving the diazotization of the amino group followed by a copper(I) bromide-mediated substitution to install the bromine atom. This guide explains the causality behind critical experimental parameters, provides detailed step-by-step instructions, and includes essential safety and characterization data to ensure reproducibility and safety for researchers.

Introduction and Synthetic Strategy

The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical science, present in numerous approved drugs. The targeted compound, this compound, serves as a versatile intermediate, allowing for further functionalization through cross-coupling reactions at the bromide position. This enables the rapid generation of compound libraries for screening in drug discovery programs.

Direct synthesis of the target molecule is challenging. Therefore, a more reliable and controllable two-step approach is employed. This strategy leverages the well-established formation of 3-amino-5-alkyl-1,2,4-triazoles, followed by a high-yielding transformation of the amine to a bromide.

The overall synthetic pathway is outlined below:

Step 1: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine from propanoic acid and aminoguanidine. Step 2: Diazotization of the amino intermediate and subsequent Sandmeyer bromination to yield the final product.

This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the high efficiency and predictability of the chemical transformations involved.

Mechanistic Insights

Triazole Ring Formation

The initial step is a cyclocondensation reaction. Under acidic conditions, the more nucleophilic hydrazinyl nitrogen of aminoguanidine attacks the activated carbonyl carbon of propanoic acid. This is a crucial and often rate-determining step in the synthesis of 3-amino-5-substituted-1,2,4-triazoles.[1] The resulting acyl aminoguanidine intermediate then undergoes intramolecular cyclization with the elimination of two molecules of water to form the stable, aromatic 1,2,4-triazole ring.

Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone of aromatic and heteroaromatic chemistry for converting an amino group into a variety of other functionalities.[2] The reaction proceeds in two distinct phases:

  • Diazotization: The primary amino group of the triazole intermediate is treated with nitrous acid (HONO), generated in situ from sodium nitrite and a strong mineral acid (HBr in this case), at low temperatures (0–5 °C). This converts the amine into a diazonium salt (-N₂⁺).[3] The low temperature is critical as diazonium salts, especially heteroaromatic ones, can be unstable and prone to decomposition at higher temperatures.

  • Copper-Catalyzed Substitution: The diazonium salt is then subjected to a copper(I) bromide-catalyzed substitution. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium cation, which generates an aryl radical and nitrogen gas.[4] This highly reactive radical then abstracts a bromine atom from the copper(II) bromide complex, regenerating the copper(I) catalyst and forming the final bromo-triazole product.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Propanoic Acid≥99%Sigma-Aldrich
Aminoguanidine Bicarbonate≥98%Sigma-Aldrich
Phosphoric Acid (85%)ACS GradeFisher Scientific
Hydrobromic Acid (48%)ACS GradeSigma-Aldrich
Sodium Nitrite (NaNO₂)≥99%Fisher Scientific
Copper(I) Bromide (CuBr)≥98%Sigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, ice-water bath, Buchner funnel, rotary evaporator, standard laboratory glassware.

PART A: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

This protocol is adapted from established methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine.[1][5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propanoic acid (7.41 g, 100 mmol, 1.0 equiv) and aminoguanidine bicarbonate (13.61 g, 100 mmol, 1.0 equiv).

  • Acid Addition: Carefully add 85% phosphoric acid (~20 mL) to the flask. The addition will cause vigorous gas (CO₂) evolution. Add the acid slowly to control the effervescence.

  • Heating: Once the gas evolution has subsided, heat the reaction mixture to 120 °C with stirring.

    • Causality Note: The phosphoric acid acts as both a solvent and a catalyst, protonating the carboxylic acid to make it more susceptible to nucleophilic attack. The elevated temperature is necessary to drive the condensation and subsequent dehydration/cyclization to completion.

  • Reaction Monitoring: Maintain the temperature at 120 °C for 4-6 hours. The reaction can be monitored by TLC (e.g., using a 10:1 Dichloromethane:Methanol mobile phase) until the starting materials are consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into 200 mL of ice-cold water with vigorous stirring.

  • Neutralization & Precipitation: Place the beaker in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is ~8-9. A white precipitate of the product will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with copious amounts of cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to afford 5-ethyl-1H-1,2,4-triazol-3-amine as a white to off-white solid.

    • Expected Yield: 75-85%.

    • Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm structure and purity.

PART B: Synthesis of this compound
  • Diazotization Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 5-ethyl-1H-1,2,4-triazol-3-amine (5.61 g, 50 mmol, 1.0 equiv) in 48% hydrobromic acid (50 mL). Cool the solution to 0-5 °C using an ice-salt bath.

    • Safety Note: Perform this reaction in a well-ventilated fume hood. Diazonium salts can be explosive when isolated and dry. Always keep them in solution at low temperatures.

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 3.80 g, 55 mmol, 1.1 equiv) in 15 mL of deionized water and cool it in an ice bath. Add this NaNO₂ solution dropwise to the stirred triazole solution via a dropping funnel, ensuring the internal temperature is maintained below 5 °C.

    • Causality Note: A slight excess of sodium nitrite ensures complete conversion of the amine to the diazonium salt. The slow, dropwise addition is critical for temperature control and to prevent a dangerous buildup of nitrous acid.

  • Diazonium Salt Formation: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is now complete.

  • Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) bromide (CuBr, 8.61 g, 60 mmol, 1.2 equiv) in 48% hydrobromic acid (30 mL) with gentle warming. Cool this solution to 0-5 °C in an ice-salt bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from step 3 to the cold, stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • Causality Note: The addition of the diazonium salt to the copper catalyst (and not vice-versa) ensures that the catalyst is always in excess, which promotes an efficient reaction and minimizes side reactions.

  • Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for an additional 1-2 hours, or until gas evolution ceases.

  • Isolation & Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel (e.g., using a Hexane:Ethyl Acetate gradient) or by recrystallization (e.g., from an ethanol/water mixture) to yield this compound as a crystalline solid.

    • Expected Yield: 65-80%.

    • Characterization: Melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Visualization

Reaction Parameter Table
StepReactant 1Amount (mmol)Reactant 2Amount (mmol)Key ReagentTemp (°C)Time (h)Exp. Yield
A Propanoic Acid100Aminoguanidine Bicarb.100H₃PO₄1204-675-85%
B 5-ethyl-1H-1,2,4-triazol-3-amine50Sodium Nitrite55CuBr / HBr0-5 → RT2-365-80%
Synthetic Workflow Diagram

Synthesis_Workflow A Propanoic Acid + Aminoguanidine Bicarbonate B Step A: Cyclocondensation A->B H₃PO₄, 120°C C Intermediate: 5-ethyl-1H-1,2,4-triazol-3-amine B->C D Step B1: Diazotization C->D NaNO₂, HBr 0-5°C E Triazole Diazonium Salt (in situ) D->E F Step B2: Sandmeyer Reaction E->F CuBr, HBr 0°C -> RT G Final Product: This compound F->G H Purification & Characterization G->H

Caption: Workflow for the two-step synthesis of this compound.

References

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22495–22506. [Link]

  • Théveau, E., & Pardo, D. G. (1962). Process for the preparation of 3-amino-1,2,4-triazole. U.S.
  • Štefane, B., & Požgan, F. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1293. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1033-1066. [Link]

  • Li, X., Ye, X., Wei, C., Shan, C., Wojtas, L., Wang, Q., & Shi, X. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155. [Link]

  • Gissot, A., & Kerr, W. J. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(12), 2783–2785. [Link]

  • Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22495–22506. [Link]

  • Li, X., Ye, X., Wei, C., Shan, C., Wojtas, L., Wang, Q., & Shi, X. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed, 32463244. [Link]

  • Khedr, A. M. (2008). Investigation of 3-amino-1,2,4-triazole azodye derivatives as reagents for determination of mercury(II). Chemical Papers, 62(6), 541-546. [Link]

  • Tian, Y., & Chen, J. (2021). Synthesis of 1,2,4-triazines via intermolecular addition and cyclization of aryl diazonium salts with ketene N,S-acetals. Organic & Biomolecular Chemistry, 19(24), 5364-5368. [Link]

  • Orita, A., & Otera, J. (1993). Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • Zhang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988133. [Link]

  • Stolle, R., & Dietrich, W. (1999). Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(15), 9654–9662. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 909-913. [Link]

  • Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Department of Chemistry. [Link]

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Application Note & Protocol: Buchwald-Hartwig Amination of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Functionalized Triazoles in Medicinal Chemistry

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1][2] The targeted functionalization of this heterocyclic core is paramount for the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a challenging heterocyclic substrate: 3-bromo-5-ethyl-1H-1,2,4-triazole. The amination of electron-rich and potentially coordinating N-heterocycles like 1,2,4-triazole presents unique challenges, including catalyst inhibition and competing side reactions.[6][7] This document will provide a detailed protocol, optimization strategies, and troubleshooting guidance to overcome these hurdles and enable the efficient synthesis of a diverse range of 3-amino-5-ethyl-1H-1,2,4-triazole derivatives.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst navigating a well-defined catalytic cycle. The generally accepted mechanism involves the oxidative addition of the aryl or heteroaryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the active Pd(0) catalyst.[4][8][9] The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[8][10]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Pd(II)_Complex R-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'', Base Pd(II)_Amido R-Pd(II)(NR'R'')L2 Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-NR'R'' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Method Development and Optimization

The successful amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the electron-rich nature of the triazole ring, catalyst systems that are effective for simple aryl halides may not be optimal. The following table outlines key parameters for optimization.

Parameter Reagents/Conditions Rationale and Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts[11]Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that form the active Pd(0) species in situ. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes can offer improved stability and activity, particularly for challenging substrates.[11]
Ligand Bulky, electron-rich phosphines: XPhos, SPhos, BrettPhos. N-Heterocyclic Carbenes (NHCs): IPr, SIMes.The choice of ligand is paramount. Bulky biarylphosphine ligands, such as XPhos and SPhos, are often the first choice for heteroaryl aminations as they promote both oxidative addition and reductive elimination.[12][13] NHC ligands are also highly effective, offering high stability and catalytic activity.[10][14][15]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium or potassium tert-butoxide are frequently used. For sensitive substrates, milder inorganic bases like cesium carbonate or potassium phosphate may be beneficial to minimize side reactions.[16]
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common choices. The solubility of the starting materials and the base should be considered.
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the specific amine and the chosen catalytic system. A higher temperature is often required for less reactive coupling partners.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Amine - Palladium Precatalyst - Ligand - Base Assembly Assemble Reaction Vessel (Schlenk flask) Reagents->Assembly Solvent Prepare Anhydrous Solvent Addition Add Reagents and Solvent under Inert Atmosphere Solvent->Addition Inert Evacuate and Backfill with Inert Gas (3x) Assembly->Inert Inert->Addition Heating Heat to Reaction Temperature (e.g., 100 °C) Addition->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Quenching Quench with Water/Brine Cooling->Quenching Extraction Extract with Organic Solvent (e.g., EtOAc) Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base. Then, add the amine followed by the anhydrous solvent.

  • Reaction Execution: Place the flask in a preheated heating mantle and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water or brine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Product Characterization

The identity and purity of the synthesized 3-amino-5-ethyl-1H-1,2,4-triazole derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen a variety of ligands and bases (see optimization table).
Hydrodehalogenation - Presence of water or other proton sources- Inefficient reductive elimination- Ensure rigorous anhydrous conditions.- Switch to a more electron-rich and bulky ligand to promote reductive elimination over competing pathways.
Side Product Formation - Reaction temperature too high- Incorrect stoichiometry- Lower the reaction temperature.- Optimize the ratio of amine and base to the starting material.
Difficulty in Purification - Co-elution of product with ligand or byproducts- Perform an aqueous workup to remove the base.- Use a different solvent system for column chromatography.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
  • Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873.
  • Shen, Q., Shekhar, S., Stambuli, J. P., & Hartwig, J. F. (2005). Highly Active and Truly General Catalysts for Palladium-Catalyzed Amination of Aryl Chlorides.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • O’Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Easily Prepared, Air- and Moisture-Stable Pd−NHC (PEPPSI) Complexes: A Reliable, User-Friendly, and All-Purpose Catalyst for the Suzuki−Miyaura Reaction. Chemistry – A European Journal, 12(18), 4743–4748.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-Containing Hybrids as Leads in Medicinal Chemistry: A Recent Update. Bioorganic & Medicinal Chemistry, 27(16), 3511–3531.
  • D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Martins, P., Jesus, J., Santos, S., Raposo, L. R., & Roma-Rodrigues, C. (2020). 1,2,4-Triazoles: A Privileged Scaffold in Anticancer and Antimicrobial Drug Discovery. Molecules, 25(19), 4558.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their use in palladium-catalysed cross-coupling reactions. Chemical Society Reviews, 40(10), 5151–5169.
  • Kumar, R., & Kumar, S. (2019). Triazole: a promising scaffold for the development of new anticancer agents. RSC Advances, 9(56), 32549–32573.
  • Kaur, R., Sharma, S., & Singh, P. (2020). 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents. Mini-Reviews in Medicinal Chemistry, 20(14), 1313–1333.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Used as a General Ligand. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Bara, T. J., & Harris, G. D. (2010). Buchwald–Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1–53). John Wiley & Sons, Inc.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216.
  • Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides with Primary Alkylamines. Journal of the American Chemical Society, 128(32), 10594–10601.
  • Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. In Cross-Coupling Reactions (pp. 131–209). Springer.
  • van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Transition Metals. European Journal of Inorganic Chemistry, 2012(3), 363–375.

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Application Notes & Protocols: The Strategic Use of 3-bromo-5-ethyl-1H-1,2,4-triazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,4-triazole ring is a quintessential example of such a scaffold. Its prevalence in a wide array of FDA-approved drugs, from the antifungal fluconazole to the anticancer agents letrozole and anastrozole, underscores its remarkable utility.[1][2] The unique physicochemical properties of the 1,2,4-triazole nucleus—including its capacity for hydrogen bonding, significant dipole moment, metabolic stability, and its ability to act as a bioisostere for amide or ester groups—make it an invaluable component in rational drug design.[1]

This guide focuses on a particularly versatile building block: 3-bromo-5-ethyl-1H-1,2,4-triazole . The strategic placement of the bromine atom at the C3 position provides a reactive handle for sophisticated chemical transformations, primarily transition metal-catalyzed cross-coupling reactions. The ethyl group at the C5 position, while seemingly simple, can influence the molecule's steric profile, solubility, and metabolic stability, offering a subtle but important point of modulation for optimizing pharmacokinetic properties. This document serves as a technical guide for researchers, providing both the theoretical underpinnings and detailed experimental protocols for leveraging this powerful building block in drug discovery campaigns.

Compound Profile: Physicochemical Properties and Safety

A comprehensive understanding of a building block's properties and handling requirements is paramount for its effective and safe use in the laboratory.

Physicochemical Data

While specific experimental data for this compound is not widely published, we can infer its general characteristics from the closely related and commercially available analog, Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate.

PropertyValue (for Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate)
CAS Number 774608-89-8[3]
Molecular Formula C₅H₆BrN₃O₂[3]
Molecular Weight 220.03 g/mol [3]
Density ~1.8 g/cm³[3]
Boiling Point ~354 °C at 760 mmHg[3]
XLogP3 1.6[3]

Note: These values are for a related compound and should be used as an estimation for this compound.

Handling and Safety Precautions

Based on GHS classifications for similar bromo-triazole structures, appropriate safety measures are critical.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • In case of contact:

    • Skin: Causes skin irritation. Wash affected area immediately with plenty of soap and water.[3]

    • Eyes: Causes serious eye damage. Immediately rinse with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

    • Inhalation: May cause respiratory irritation. Move the person to fresh air.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

Synthetic Transformations: Accessing Chemical Diversity

The bromine atom at the C3 position is the key to unlocking the synthetic potential of this compound. It serves as an electrophilic site for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming carbon-carbon bonds between sp²-hybridized centers. It enables the direct arylation or heteroarylation of the triazole core, a critical step in building molecules with extended π-systems often found in kinase inhibitors and other targeted therapies.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a common pre-catalyst; the dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the catalytic species.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step—the transfer of the organic group from boron to palladium.[4]

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically 3-5 mol%.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-ethyl-1H-1,2,4-triazole.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)-R PdII->PdII_R R-B(OR)2 Base Transmetal Transmetalation (R-B(OR)2 + Base) PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination Reagents Ar-X + R-B(OR)2 Workflow Start 3-Bromo-1H-1,2,4-triazole Step1 Step 1: N-Arylation (Chan-Evans-Lam Coupling) Start->Step1 Intermediate N-Aryl-3-bromo-1,2,4-triazole (Library A) Step1->Intermediate Arylboronic Acid 1 Cu(OAc)2, DBU Step2 Step 2: C-Arylation (Suzuki-Miyaura Coupling) Intermediate->Step2 Final Di-Arylated 1,2,4-triazole (Final Library B) Step2->Final Arylboronic Acid 2 Pd(dppf)Cl2, Base Screening Biological Screening (e.g., Anti-cancer Assay) Final->Screening Apoptosis_Pathway Compound Compound 4q BAX ↑ Pro-apoptotic BAX Protein Compound->BAX Mito Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Sources

Application Note & Protocols: 3-bromo-5-ethyl-1H-1,2,4-triazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its unique combination of properties.[1][2] Its planar structure, capacity for hydrogen bonding, dipole character, and metabolic stability make it a frequent component in a wide array of biologically active agents.[1][3] A significant number of FDA-approved drugs, including the antifungal agent fluconazole and the anticancer drug anastrozole, feature this heterocyclic core, underscoring its therapeutic relevance.[1]

The strategic functionalization of the triazole ring is paramount in drug discovery programs. In this context, 3-bromo-5-ethyl-1H-1,2,4-triazole emerges as a highly valuable and versatile building block. Its structure offers three key points for diversification:

  • The C3-Bromine Atom: A powerful synthetic handle for introducing molecular complexity via modern cross-coupling reactions.

  • The N1-Proton: A site for regioselective N-alkylation or N-arylation, allowing for modulation of physicochemical properties.

  • The C5-Ethyl Group: Provides a degree of lipophilicity and steric influence that can be crucial for optimizing target engagement and pharmacokinetic profiles.

This guide provides an in-depth exploration of this compound as a precursor in key synthetic transformations, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthetic Utility: A Gateway to Diverse Chemical Space

The primary utility of this compound lies in its ability to undergo sequential and regioselective functionalization. A typical synthetic workflow involves an initial reaction at the more nucleophilic N1 position, followed by a transition-metal-catalyzed cross-coupling at the C3-bromo position. This programmed approach provides a robust and efficient route to di-substituted 1,2,4-triazole derivatives.[4]

G A This compound B N-Functionalization (e.g., Chan-Evans-Lam) A->B Aryl Boronic Acid, Cu(OAc)₂ D N-Substituted 3-bromo-5-ethyl-1,2,4-triazole B->D C C3-Functionalization (e.g., Suzuki, Buchwald-Hartwig) E Di-substituted 1,2,4-triazole Library C->E D->C Coupling Partner, Pd Catalyst

Caption: General workflow for sequential functionalization.

Key Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5][6] For this compound (or its N-substituted derivatives), this reaction provides a powerful method to introduce aryl, heteroaryl, or vinyl substituents at the C3 position, a common strategy in the synthesis of bioactive molecules.[4][7]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R¹-Pd(II)Ln-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Activated_Boron [R²-B(OR)₂(Base)]⁻ Boronate->Activated_Boron Base Base (e.g., K₂CO₃) Base->Activated_Boron Activated_Boron->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-Br (Triazole) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

  • Causality Behind Component Selection:

    • Palladium(0) Catalyst: The active catalytic species. Often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or provided as a stable complex like Pd(PPh₃)₄.

    • Phosphine Ligands (e.g., PPh₃): These stabilize the palladium center, modulate its reactivity, and facilitate the oxidative addition and reductive elimination steps.

    • Base (e.g., K₂CO₃, Cs₂CO₃): This is crucial for activating the organoboron species. It forms a boronate complex, which increases the nucleophilicity of the organic group (R²) and facilitates its transfer to the palladium center during transmetalation.[5]

Protocol: Suzuki-Miyaura Coupling of an N-Substituted 3-bromo-5-ethyl-1,2,4-triazole

This protocol is adapted from established procedures for similar brominated heterocycles.[4][7]

Materials:

  • N-substituted 3-bromo-5-ethyl-1,2,4-triazole (1.0 equiv)

  • Aryl/heteroarylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-substituted 3-bromo-5-ethyl-1,2,4-triazole (1.0 equiv), the boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv) followed by the degassed dioxane/water solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 6-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Coupling Partner (Boronic Acid)CatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9080-90
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O10070-85
2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O10075-88

Key Application: Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C(aryl)-N bonds from aryl halides and amines, a transformation that is often challenging using classical methods.[8][9] This reaction is highly effective for coupling amines with the 3-bromo-5-ethyl-1,2,4-triazole core.[10][11]

Mechanistic Rationale

The catalytic cycle shares similarities with the Suzuki coupling but involves the coordination and deprotonation of an amine.

Buchwald_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R¹-Pd(II)Ln-Br OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine [R¹-Pd(II)Ln(Br)(NHR²R³)] Amine_Coord->PdII_Amine Amine R²R³NH Amine->Amine_Coord Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido R¹-Pd(II)Ln-NR²R³ Deprotonation->PdII_Amido Base Base (e.g., NaOtBu) Base->Deprotonation RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-NR²R³ RedElim->Product ArylHalide R¹-Br (Triazole) ArylHalide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

  • Causality Behind Component Selection:

    • Palladium Precatalyst & Ligand: More electron-rich and sterically bulky phosphine ligands (e.g., XPhos, RuPhos) are often required compared to Suzuki couplings. They promote the rate-limiting reductive elimination step.

    • Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is essential. Its role is to deprotonate the coordinated amine to form the palladium-amido complex, which is the direct precursor to the product. Sodium tert-butoxide is a common and effective choice.

Protocol: Buchwald-Hartwig Amination of 3-bromo-5-ethyl-1,2,4-triazole

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOt-Bu (1.4 equiv) under an inert atmosphere.

  • Reagent Addition: Add the this compound (1.0 equiv) and a magnetic stir bar.

  • Solvent and Amine: Evacuate and backfill the tube with inert gas (repeat 3 times). Add anhydrous toluene, followed by the amine (1.1 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Key Application: N-Arylation via Chan-Evans-Lam (CEL) Coupling

Before functionalizing the C3-bromo position, it is often desirable to first install a substituent on the triazole nitrogen. The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms C-N bonds using boronic acids, providing a complementary method to the palladium-catalyzed Buchwald-Hartwig reaction.[4] It is particularly effective for the N-arylation of N-H containing heterocycles.

Protocol: N-Arylation of this compound

This protocol is based on the successful N-arylation of 3-bromo-1H-1,2,4-triazole.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (0.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular Sieves

  • Oxygen or Air atmosphere (via a balloon)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cu(OAc)₂ (0.5 equiv), and activated 4 Å molecular sieves.

  • Solvent and Base: Add anhydrous DCM, followed by DBU (3.0 equiv).

  • Atmosphere: Fit the flask with a balloon filled with oxygen or air. The oxidant is necessary for the copper catalytic cycle.

  • Reaction: Stir the reaction vigorously at room temperature for 10-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves, washing thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the N-arylated product.

Conclusion

This compound stands out as a robust and versatile building block for the synthesis of complex molecules. Its capacity for selective functionalization at both the nitrogen and carbon positions through reliable and high-yielding protocols like the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Evans-Lam couplings makes it an indispensable tool for researchers. The protocols and mechanistic insights provided herein serve as a practical guide for leveraging this powerful precursor in the rapid generation of diverse chemical libraries for drug discovery and materials science applications.

References

  • Ghosh, A. K., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Zdyb, O., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]

  • Patil, S., et al. (2010). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. [Link]

  • Various Authors. (2022). Chemistry of 1,2,4-Triazoles in Current Science. International Summit on Researches in Engineering and Sciences. [Link]

  • Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]

  • Parrish, J. P., et al. (2006). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Organic Syntheses. [Link]

  • Miyamoto, K., et al. (2006). 1,2,4-triazole compound.
  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy. [Link]

  • Various Authors. 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Abdel-Ghaffar, N. F., et al. (2015). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Data, P., et al. (2017). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors. ResearchGate. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. [Link]

  • Sarkar, D., et al. (2014). 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Justia Patents. [Link]

  • Kar, A., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. ResearchGate. [Link]

  • Sumitomo Chemical Company. (1990). Triazole compounds, and their production.
  • Szeliga, M., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules. [Link]

  • Dawood, K. M., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]

  • Foley, D. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sarkar, D., et al. (2016). 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives and their antimycobacterial activity.
  • Bouissane, L., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[4][12][13]Triazolo[4,3-a]pyrimidines. Molecules. [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports. [Link]

  • D'Souza, D. M., & Müller, T. J. (2011). Triazole: a unique building block for the construction of functional materials. Chemical Society Reviews. [Link]

  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. [Link]

  • Dar'in, D., et al. (2022). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. ResearchGate. [Link]

  • Various Authors. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dar'in, D., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. [Link]

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Application Notes and Protocols for the Derivatization of 3-Bromo-5-Ethyl-1H-1,2,4-Triazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and significant presence in a multitude of clinically approved drugs.[1][2][3][4] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles.[4] This has led to the successful development of 1,2,4-triazole derivatives as potent antifungal, anticancer, antiviral, and antibacterial agents.[4][5][6] The strategic derivatization of this core scaffold allows for the fine-tuning of biological activity and the exploration of new therapeutic frontiers.

This guide focuses on a key building block, 3-bromo-5-ethyl-1H-1,2,4-triazole , and provides detailed protocols for its derivatization. The presence of a bromine atom at the 3-position and an ethyl group at the 5-position offers distinct opportunities for synthetic diversification, enabling researchers to generate a library of novel compounds for drug discovery programs.

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound stems from two primary sites of reactivity: the nitrogen atoms of the triazole ring and the carbon-bromine bond. Understanding the interplay of these reactive centers is crucial for designing successful synthetic strategies.

  • N-Functionalization: The 1,2,4-triazole ring possesses three nitrogen atoms, with the NH proton being acidic. Deprotonation with a suitable base generates a triazolide anion, which can readily undergo N-alkylation or N-arylation. The regioselectivity of these reactions (N1 vs. N2 vs. N4) can be influenced by the nature of the electrophile, the base, and the solvent system employed.

  • C-Functionalization: The bromine atom at the 3-position is an excellent leaving group, making this position amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby expanding the chemical space accessible from this versatile starting material.

The following sections will provide detailed, step-by-step protocols for key derivatization reactions of this compound, along with the scientific rationale behind each procedural step.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

N-alkylation is a fundamental transformation for modifying the properties of the triazole core. This protocol describes a general procedure for the regioselective N-alkylation of this compound.[7][8]

Workflow for N-Alkylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in anhydrous DMF B Add K2CO3 (base) A->B C Stir at room temperature B->C D Add alkyl halide (e.g., benzyl bromide) dropwise at 0 °C C->D E Allow to warm to room temperature and stir for 12-24 h D->E F Quench with water E->F G Extract with ethyl acetate F->G H Wash with brine, dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

  • Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the triazole.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Rationale and Self-Validation:

  • Choice of Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the triazole NH. DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the triazolide anion more nucleophilic.[8]

  • Temperature Control: The initial addition of the alkyl halide at 0 °C helps to control any potential exothermicity of the reaction.

  • Monitoring and Purification: TLC is a crucial in-process control to determine the reaction endpoint. Column chromatography is a standard and reliable method for purifying the product from unreacted starting materials and byproducts. The purity of the final compound should be confirmed by NMR and mass spectrometry.

Protocol 2: Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)

The Chan-Evans-Lam (CEL) coupling provides a powerful method for the formation of N-aryl bonds under relatively mild conditions. This protocol is adapted for the N-arylation of this compound with arylboronic acids.[9]

Workflow for Chan-Evans-Lam Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, and Cu(OAc)2 B Add 4 Å molecular sieves A->B C Add anhydrous DCM B->C D Add DBU (base) C->D E Stir under an oxygen atmosphere (balloon) at room temperature for 10-16 h D->E F Filter through Celite E->F G Wash with DCM F->G H Concentrate the filtrate G->H I Purify by column chromatography H->I

Caption: A schematic representation of the Chan-Evans-Lam N-arylation protocol.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous dichloromethane (DCM)

  • 4 Å molecular sieves

  • Oxygen balloon

  • Celite

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and copper(II) acetate (0.5 mmol).[9]

  • Add activated 4 Å molecular sieves (approximately 200 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DCM (10 mL) via syringe.

  • Add DBU (3.0 mmol) to the suspension.[9]

  • Replace the inert gas with an oxygen atmosphere (via a balloon).

  • Stir the reaction mixture vigorously at room temperature for 10-16 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated product.

Rationale and Self-Validation:

  • Catalyst and Oxidant: Cu(OAc)₂ serves as the catalyst. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle, with oxygen acting as the terminal oxidant.[9]

  • Base and Additive: DBU is an effective organic base for this transformation. Molecular sieves are added to remove any traces of water, which can be detrimental to the reaction.[9]

  • Reaction Control: The use of an oxygen balloon ensures a continuous supply of the oxidant. TLC monitoring is essential to prevent over-running the reaction and the formation of potential byproducts. The final product's identity and purity should be confirmed by spectroscopic methods.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a highly versatile and widely used method for forming carbon-carbon bonds. This protocol outlines the coupling of an N-protected 3-bromo-5-ethyl-1,2,4-triazole with an arylboronic acid.[10][11]

Workflow for Suzuki-Miyaura Cross-Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine N-protected 3-bromo-5-ethyl-1,2,4-triazole, arylboronic acid, and Pd catalyst/ligand B Add base (e.g., K2CO3) A->B C Add solvent (e.g., dioxane/water) B->C D Degas the mixture C->D E Heat under an inert atmosphere (e.g., 80-100 °C) for 4-12 h D->E F Cool to room temperature E->F G Dilute with water and extract with ethyl acetate F->G H Dry the organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: A general scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-protected 3-bromo-5-ethyl-1,2,4-triazole (from Protocol 1 or 2)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (argon or nitrogen)

Procedure:

  • To a Schlenk flask, add the N-protected 3-bromo-5-ethyl-1,2,4-triazole (1.0 mmol), arylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-arylated triazole derivative.

Rationale and Self-Validation:

  • Catalytic Cycle: The Suzuki reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12][13]

  • Base and Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[12] A mixed solvent system, often including water, is typically used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical for catalytic activity. The success of the reaction is validated by the complete consumption of the starting material (monitored by TLC) and the isolation and characterization (NMR, MS) of the expected product.

Quantitative Data Summary

The following table provides representative yields for the derivatization of bromo-1,2,4-triazoles based on literature precedents. Actual yields for this compound may vary depending on the specific substrates and reaction conditions.

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentSolventYield (%)Reference
N-Alkylation4-bromo-NH-1,2,3-triazoleBenzyl bromideK₂CO₃DMF>95[8]
N-Arylation (CEL)3-bromo-1H-1,2,4-triazolePhenylboronic acidCu(OAc)₂ / DBUDCM55-60[9]
C-C Coupling (Suzuki)N-aryl-3-bromo-1,2,4-triazolePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O~85[9][10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed in this guide for N-alkylation, N-arylation, and Suzuki-Miyaura cross-coupling provide a robust foundation for researchers in drug discovery and development to generate diverse libraries of 1,2,4-triazole derivatives. The key to successful derivatization lies in the careful selection of reagents and reaction conditions, coupled with diligent monitoring and purification. By leveraging these synthetic strategies, the full potential of the 1,2,4-triazole scaffold can be explored in the quest for new and improved medicines.

References

  • Dutta, S., Panda, G. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(9), 1531-1538. [Link]

  • Kaczmarek, Ł., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 673. [Link]

  • Mikhailik, O. A., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Chem. Proc., 1, 4. [Link]

  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]

  • Bhat, M. A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1232, 129983. [Link]

  • Kaczmarek, Ł., et al. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 673. [Link]

  • Kumar, R., et al. (2016). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Journal of Heterocyclic Chemistry, 53(4), 1146-1151. [Link]

  • ResearchGate. (2015). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. [Link]

  • Mikhailik, O. A., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Chem. Proc., 1, 4. [Link]

  • Organic Process Research & Development. (2022). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. [Link]

  • Der Pharma Chemica. (2011). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2022). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. [Link]

  • SciSpace. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Kumar, R., et al. (2016). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Journal of Heterocyclic Chemistry, 53(4), 1146-1151. [Link]

  • Murti, Y., et al. (2012). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of PharmTech Research, 2(4), 844-853. [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • SpringerLink. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • National Institutes of Health. (2012). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

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Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-bromo-5-ethyl-1H-1,2,4-triazole with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation on the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a multitude of clinically approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[1][2] Molecules incorporating this heterocycle exhibit a vast range of therapeutic activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[1][3][4]

The functionalization of the 1,2,4-triazole core is paramount for modulating pharmacological activity and optimizing drug-like properties. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed process enables the efficient formation of biaryl and heteroaryl-aryl structures under relatively mild conditions, demonstrating remarkable functional group tolerance.[6]

This application note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 3-bromo-5-ethyl-1H-1,2,4-triazole with a variety of boronic acids. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, offer insights into reaction optimization, and provide a troubleshooting guide to address common challenges. The protocols and data herein are designed to empower researchers to confidently synthesize novel 3-aryl-5-ethyl-1H-1,2,4-triazole derivatives for applications in drug discovery and materials science.[7][8]

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a new, square planar Pd(II) complex. The reactivity of organic halides in this step typically follows the trend I > Br > OTf >> Cl.

  • Transmetalation: This is often the rate-determining step. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-ate complex).[6] This boronate then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the coupling of the two organic ligands (the triazole and the group from the boronic acid) on the palladium center. This forms the desired C-C bond in the product molecule and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-Br (R¹ = 3-(5-ethyl-1H-1,2,4-triazolyl)) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1br R¹-Br (this compound) r1br->oxidative_addition r2b R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ r2b->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂]

  • Ligand (if using Pd(OAc)₂): Xantphos

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Magnetic stirrer and stir bar

  • Heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting halide. The base is essential for activating the boronic acid for the transmetalation step.[6] Cesium carbonate is often effective for heteroaromatic couplings.[10]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the bromo-triazole).

    • Causality: The solvent system must solubilize both the organic and inorganic reagents. Water is crucial for dissolving the base and facilitating the formation of the active boronate species. Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with the inert gas.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Establishing and maintaining an inert atmosphere is a prerequisite for a successful reaction.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst. If using Pd(OAc)₂ (2-5 mol%), also add a suitable ligand like Xantphos (4-10 mol%). If using Pd(PPh₃)₄ (5 mol%), it can be added directly.

    • Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Ligands like Xantphos stabilize the palladium center, prevent catalyst decomposition, and promote the reductive elimination step.[11]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C or heat in a microwave reactor (e.g., 130 °C for 1 hour).[10][11] Stir the reaction vigorously for the specified time (typically 2-16 hours).

    • Causality: Heat is required to overcome the activation energy of the catalytic steps, particularly the oxidative addition. Microwave irradiation can significantly accelerate the reaction by efficiently transferring energy to the polar solvent mixture.[10]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Causality: This extraction procedure moves the desired organic product from the aqueous/dioxane reaction mixture into a volatile organic solvent, leaving behind the inorganic base and salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-ethyl-1H-1,2,4-triazole product.[9]

Data Summary and Optimization

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes representative conditions for Suzuki-Miyaura couplings on related heterocyclic systems, which serve as an excellent starting point for optimization.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.0)1,4-Dioxane/EtOH/H₂O150 (MW) / 20 minGood
24-Methoxyphenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄ (3.0)1,4-Dioxane/H₂O100 / 12 hExcellent
33-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2.0)DMF/H₂O90 / 8 hModerate-Good
44-Vinylphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (2.0)DMF110 / 48 hModerate
5(3,5-dimethylisoxazol-4-yl)boronic acidPd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3.0)Toluene/H₂O110 / 16 hVariable

Yields are qualitative (Moderate, Good, Excellent, Variable) based on literature for analogous systems. Specific yields will vary.[10][12][13]

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated catalyst due to oxygen exposure.2. Inappropriate base or solvent system.3. Insufficient temperature.4. Poor quality boronic acid (protodeborylation).1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.2. Screen alternative bases (e.g., K₃PO₄, K₂CO₃) and solvent systems (e.g., DMF/H₂O, Toluene/H₂O).3. Increase reaction temperature or switch to microwave heating.4. Use fresh, high-purity boronic acid or consider using a boronate ester.
Significant Side Product Formation (e.g., Homocoupling of Boronic Acid) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Oxygen present in the reaction mixture.1. Use a more robust ligand (e.g., bulky biarylphosphines like SPhos or XPhos).2. Lower the reaction temperature and extend the reaction time.3. Improve degassing procedure.
Protodeborylation of Starting Material (Bromo-triazole replaced by -H) 1. Presence of trace acid or water with certain bases.2. Catalyst system promotes hydrodehalogenation.1. Use a different, thoroughly dried base.2. Screen different palladium catalysts and ligands.
Difficulty in Purification 1. Residual palladium catalyst in the product.2. Byproducts have similar polarity to the desired product.1. Treat the crude product solution with a palladium scavenger before concentration.2. Optimize the column chromatography eluent system; consider using a different stationary phase if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and powerful method for the synthesis of 3-aryl-5-ethyl-1H-1,2,4-triazoles. By carefully selecting the catalyst, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can access a diverse library of novel compounds. The protocol and guidelines presented in this note provide a solid, validated framework for the successful execution and optimization of this critical transformation, paving the way for further exploration in drug discovery and chemical biology.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Saeed, A., et al. (2025). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
  • El-Malah, A. A., et al. (2020). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Semantic Scholar.
  • Szyling, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Jabeen, S., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
  • 1H-1,2,4-Triazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Sletten, E. T., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 39(16), 3015-3026.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Kumari, A., et al. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine.
  • El-Sawy, E. R., et al. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
  • Dar, A. A., et al. (2022).
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895-1925.
  • Pagniez, F., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances. DOI:10.1039/D1RA07208K

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
  • Examples of 1,2,4-triazole derivatives used in drugs. (n.d.).
  • Bouacida, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Semantic Scholar.
  • Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (2025).
  • Płotka-Wasylka, J., et al. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. (2025).
  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (n.d.).
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole. (n.d.). Benchchem.
  • Tropina, L. M., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Semantic Scholar.

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Functionalization of the 1,2,4-Triazole Ring: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in the field of medicinal chemistry and drug development. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide and ester groups, have designated it as a "privileged scaffold". This has led to the successful development of a multitude of therapeutic agents with a broad spectrum of biological activities, including potent antifungal, anticancer, antiviral, and antibacterial properties. The functionalization of the 1,2,4-triazole core is therefore a critical area of research, enabling the exploration of vast chemical space and the fine-tuning of pharmacological profiles.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the 1,2,4-triazole ring, tailored for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, explaining the rationale behind experimental choices and providing step-by-step methodologies for practical implementation in the laboratory.

I. Direct C-H Functionalization: A Strategy for Late-Stage Modification

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules without the need for pre-functionalized starting materials. For the 1,2,4-triazole ring, this strategy allows for the direct introduction of aryl, alkyl, and other functionalities at the C3 and C5 positions, which is particularly valuable for late-stage diversification of drug candidates.

Application Note: Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a robust method for forging carbon-carbon bonds at the C5 position of the 1,2,4-triazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and regioselectivity.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precursor that forms the active Pd(0) species in the catalytic cycle. Its versatility and commercial availability make it a preferred choice.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often employed to stabilize the palladium catalyst and modulate its reactivity. The ligand's steric and electronic properties can significantly influence the reaction outcome. In some cases, bulky phosphonium salts can be used to enhance efficiency.

  • Base: A base is required to facilitate the deprotonation of the C-H bond and to neutralize the acid generated during the reaction. Potassium carbonate (K₂CO₃) is a common choice due to its moderate basicity and good solubility in many organic solvents.

  • Solvent: A high-boiling point, polar aprotic solvent like toluene or N,N-dimethylformamide (DMF) is typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Experimental Workflow: Palladium-Catalyzed C-H Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine 1-substituted-1,2,4-triazole, aryl halide, Pd(OAc)₂, ligand, and K₂CO₃ in a reaction vessel add_solvent Add dry toluene start->add_solvent Step 1 heat Heat the mixture at 120 °C under an inert atmosphere add_solvent->heat Step 2 monitor Monitor reaction progress by TLC or LC-MS heat->monitor Step 3 cool Cool the reaction to room temperature monitor->cool Step 4 quench Quench with saturated NH₄Cl solution cool->quench Step 5 extract Extract with ethyl acetate quench->extract Step 6 dry Dry the organic layer over Na₂SO₄ extract->dry Step 7 purify Purify by flash column chromatography dry->purify Step 8

Caption: Workflow for Palladium-Catalyzed C-H Arylation of 1,2,4-Triazoles.

Detailed Protocol: Palladium-Catalyzed C-H Arylation of 1-Substituted-1,2,4-triazoles

This protocol describes a general procedure for the direct C-H arylation of 1-substituted-1,2,4-triazoles with aryl halides.[1]

Materials:

  • 1-Substituted-1,2,4-triazole (1.0 equiv)

  • Aryl halide (bromide or iodide) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dry toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vessel, add the 1-substituted-1,2,4-triazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add dry toluene (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data: Substrate Scope for Palladium-Catalyzed C-H Arylation

Entry1-Substituent (R¹)Aryl Halide (Ar-X)ProductYield (%)
1Methyl4-Bromotoluene1-Methyl-5-(p-tolyl)-1H-1,2,4-triazole85
2Benzyl4-Iodoanisole1-Benzyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole78
3Phenyl1-Bromo-4-fluorobenzene1-Phenyl-5-(4-fluorophenyl)-1H-1,2,4-triazole82
4Methyl3-Bromopyridine1-Methyl-5-(pyridin-3-yl)-1H-1,2,4-triazole65

II. N-Functionalization: Modulating Physicochemical and Pharmacokinetic Properties

Functionalization at the nitrogen atoms of the 1,2,4-triazole ring is a key strategy for modulating the molecule's polarity, solubility, and metabolic stability. N-alkylation and N-arylation introduce diverse substituents that can interact with biological targets and fine-tune the overall pharmacokinetic profile of a drug candidate.

Application Note: Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical and widely used method for forming C-N bonds. Modern advancements have led to milder reaction conditions and the use of ligands to improve efficiency and substrate scope.

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are common and inexpensive copper sources. They are effective in catalyzing the coupling of aryl halides with N-heterocycles.

  • Ligand: While some reactions proceed without a ligand, the addition of a chelating ligand, such as an amino acid (e.g., L-proline) or a diamine, can significantly accelerate the reaction and improve yields, especially with less reactive aryl halides.[2][3] Ligands stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the triazole, making it a more potent nucleophile.

  • Solvent: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are typically used to dissolve the reactants and the inorganic base.

Reaction Mechanism: Copper-Catalyzed N-Arylation

G cluster_cycle Catalytic Cycle CuI Cu(I)X Intermediate1 [Cu(I)-Triazole] CuI->Intermediate1 + Triazole Anion TriazoleAnion Triazole Anion Intermediate2 [Ar-Cu(III)-Triazole]X Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) ArylHalide Ar-X Intermediate2->CuI Regenerates Catalyst Product N-Aryl-Triazole Intermediate2->Product (Reductive Elimination)

Caption: Simplified Mechanism of Copper-Catalyzed N-Arylation of 1,2,4-Triazole.

Detailed Protocol: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole

This protocol describes a simple and efficient ligand-free method for the N-arylation of 1,2,4-triazole with aryl iodides.[4][5]

Materials:

  • 1,2,4-Triazole (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Copper(I) oxide (Cu₂O) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Dry N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube, combine 1,2,4-triazole (1.0 mmol), aryl iodide (1.1 mmol), Cu₂O (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add dry DMF (3 mL) to the tube.

  • Seal the tube and heat the mixture at 110-120 °C for 24 hours.

  • After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the N-arylated 1,2,4-triazole.

Quantitative Data: Substrate Scope for Copper-Catalyzed N-Arylation

EntryAryl IodideProduct (Isomer Ratio N1:N4)Total Yield (%)
1Iodobenzene1-Phenyl-1H-1,2,4-triazole : 4-Phenyl-4H-1,2,4-triazole88
24-Iodotoluene1-(p-Tolyl)-1H-1,2,4-triazole : 4-(p-Tolyl)-4H-1,2,4-triazole92
34-Iodoanisole1-(4-Methoxyphenyl)-1H-1,2,4-triazole : 4-(4-Methoxyphenyl)-4H-1,2,4-triazole85
41-Iodo-4-nitrobenzene1-(4-Nitrophenyl)-1H-1,2,4-triazole : 4-(4-Nitrophenyl)-4H-1,2,4-triazole95

Note: The ratio of N1 and N4 isomers can vary depending on the reaction conditions and the electronic nature of the aryl halide.

Application Note: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has gained significant traction for its ability to accelerate reaction rates, improve yields, and promote greener chemistry. For the N-alkylation of 1,2,4-triazole, microwave irradiation provides a rapid and efficient alternative to conventional heating methods.

Causality of Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating.

  • Ionic Liquids: Ionic liquids can serve as both the solvent and a promoter in microwave-assisted reactions. Their high polarity and ability to absorb microwave radiation efficiently contribute to the rapid heating. Furthermore, they can be recycled, adding to the green credentials of the method.[6]

  • Base: Potassium carbonate is a suitable base for this transformation, effectively deprotonating the triazole to facilitate nucleophilic attack on the alkyl halide.

Detailed Protocol: Microwave-Assisted N-Alkylation of 1,2,4-Triazole

This protocol provides a general procedure for the regioselective N-alkylation of 1,2,4-triazole using microwave irradiation.[6]

Materials:

  • 1,2,4-Triazole (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Ionic liquid (e.g., hexylpyridinium bromide) (1-2 mL)

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine 1,2,4-triazole (1.0 mmol), alkyl halide (1.1 mmol), and K₂CO₃ (1.5 mmol).

  • Add the ionic liquid (1-2 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Synthesis of Functionalized 1,2,4-Triazoles: Building the Core

In addition to modifying a pre-existing 1,2,4-triazole ring, the direct synthesis of functionalized triazoles is a fundamental strategy in drug discovery. A variety of methods exist, allowing for the controlled introduction of substituents at the 3, 4, and 5-positions.

Application Note: One-Pot Synthesis from Amidines and Carboxylic Acids

A highly efficient and regioselective one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from readily available starting materials: primary amidines, carboxylic acids, and monosubstituted hydrazines.[7][8][9]

Causality of Experimental Choices:

  • Coupling Reagent: A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid for reaction with the amidine to form an acylamidine intermediate.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to facilitate the coupling reaction and subsequent cyclization.

  • Cyclization Conditions: The acylamidine intermediate undergoes cyclization with a monosubstituted hydrazine upon heating in the presence of an acid catalyst like acetic acid.

Synthetic Workflow: One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

G cluster_step1 Step 1: Acylamidine Formation cluster_step2 Step 2: Cyclization reactants1 Carboxylic Acid + Amidine + HATU + DIPEA intermediate Acylamidine Intermediate reactants1->intermediate Coupling reactants2 Acylamidine + Hydrazine + Acetic Acid intermediate->reactants2 One-Pot product 1,3,5-Trisubstituted-1,2,4-triazole reactants2->product Cyclization & Dehydration

Sources

Application Notes and Protocols for the Use of 3-bromo-5-ethyl-1H-1,2,4-triazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made the development of small molecule kinase inhibitors a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocycles are of particular interest due to their ability to form key interactions with the kinase active site.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1][2] Its unique electronic properties and rigid structure allow it to act as a versatile pharmacophore, interacting with biological receptors with high affinity.[1] This has led to the incorporation of the 1,2,4-triazole moiety into a wide array of clinically approved drugs, including the anticancer agents anastrozole and letrozole.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key building block, 3-bromo-5-ethyl-1H-1,2,4-triazole , in the synthesis of novel kinase inhibitors. We will delve into the chemical reactivity of this versatile intermediate and provide a detailed, field-proven protocol for its elaboration into more complex, biologically active molecules through palladium-catalyzed cross-coupling reactions.

Chemical Properties and Reactivity of this compound

The synthetic utility of this compound lies in the reactivity of the bromine atom at the 3-position. This position is susceptible to displacement through various cross-coupling reactions, allowing for the introduction of a wide range of substituents, particularly aryl and heteroaryl groups. The ethyl group at the 5-position provides a point of differentiation from the more commonly used 3-bromo-1H-1,2,4-triazole and can influence the physicochemical properties and biological activity of the final compounds.

The two most common and powerful methods for the functionalization of this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the triazole and a boronic acid or ester. It is a robust and highly versatile method for introducing aryl and heteroaryl moieties, which are often crucial for kinase inhibitory activity.[3] The reaction is tolerant of a wide variety of functional groups, making it ideal for late-stage diversification of inhibitor scaffolds.

  • Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, forms a carbon-nitrogen bond between the triazole and an amine. This allows for the introduction of various amino-containing groups, which can act as key hydrogen bond donors or acceptors in the kinase active site.

The choice between these reactions depends on the desired final structure and the specific kinase being targeted. For many kinase inhibitors, an aryl or heteroaryl group at the 3-position of the triazole is a key pharmacophoric element. Therefore, the Suzuki-Miyaura coupling is a frequently employed strategy.

Experimental Protocols: Synthesis of a 3-Aryl-5-ethyl-1H-1,2,4-triazole Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound. The conditions are based on established methodologies for the coupling of bromo-heterocycles and are designed to be robust and reproducible.[4]

Reaction Scheme:

G reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 3-Aryl-5-ethyl-1H-1,2,4-triazole reagents->product

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

  • This compound

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Reaction monitoring supplies (TLC plates, developing solvents)

  • Purification supplies (silica gel, solvents for column chromatography)

Detailed Protocol:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the arylboronic acid (1.2 eq) and the base, potassium carbonate (2.0 eq).

    • The flask is then sealed with a septum and evacuated and backfilled with an inert gas (e.g., Argon) three times to ensure an inert atmosphere. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Addition of Solvent and Catalyst:

    • Under a positive pressure of the inert gas, add the degassed solvent system. A common mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq), to the reaction mixture. The catalyst is typically added as a solid under a stream of inert gas to minimize exposure to air.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. The exact temperature will depend on the specific substrates and should be optimized.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting material (this compound) is a good indicator of reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water to remove the inorganic salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-5-ethyl-1H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts, which are the active species in the catalytic cycle, are readily oxidized by atmospheric oxygen, leading to catalyst deactivation and poor reaction yields. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[5] Potassium carbonate is a commonly used base that is effective and generally well-tolerated by many functional groups.

  • Solvent System: The choice of solvent is important for solubilizing the reactants and the catalyst. A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic starting materials and the inorganic base.

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings. The dppf ligand provides a good balance of steric bulk and electron-donating properties, which promotes the catalytic cycle and can lead to high yields.

Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways

The 3-aryl-5-ethyl-1H-1,2,4-triazole scaffold synthesized via the protocol above can be a core component of inhibitors targeting a variety of kinases. The nature of the aryl group introduced can be systematically varied to probe the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.

Example Kinase Targets and Rationale:

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6] The 1,2,4-triazole scaffold can be found in known Aurora kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding pocket. The aryl group at the 3-position can be designed to occupy a hydrophobic pocket, enhancing binding affinity.

  • Glycogen Synthase Kinase 3 (GSK-3): This kinase is implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer.[7] The 1,2,4-triazole core can serve as a central scaffold for building GSK-3 inhibitors, with the appended aryl group contributing to selectivity and potency.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is associated with autoimmune diseases and cancers. The 1,2,4-triazole moiety can be incorporated into JAK inhibitors to interact with the hinge region of the kinase.

Workflow for Kinase Inhibitor Development:

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid Library) A->B C Library of 3-Aryl-5-ethyl-1H-1,2,4-triazoles B->C D Primary Kinase Screening (e.g., Aurora A, GSK-3, JAK2) C->D E Hit Identification (Compounds with >50% inhibition) D->E F IC50 Determination (Dose-response curves) E->F G Lead Compound(s) F->G H Structure-Activity Relationship (SAR) Analysis G->H J In vivo Studies G->J I Lead Optimization (Further chemical modification) H->I I->C Iterative Synthesis

Sources

Application Notes and Protocols for 3-Bromo-5-ethyl-1H-1,2,4-triazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Modern Agriculture

The 1,2,4-triazole ring is a foundational heterocyclic scaffold in the development of a wide array of biologically active compounds.[1][2][3] In the realm of agrochemicals, this nitrogen-rich five-membered ring is a "privileged structure," forming the core of numerous commercially successful fungicides, herbicides, and, to a lesser extent, insecticides.[4][5][6] The utility of 1,2,4-triazole derivatives stems from their ability to interact with crucial biological targets in pests and pathogens, often with high specificity and efficacy.[7]

This guide focuses on the agrochemical applications of a specific subclass: 3-bromo-5-ethyl-1H-1,2,4-triazole derivatives . The presence of a bromine atom at the 3-position offers a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[8] The ethyl group at the 5-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing its penetration into target organisms and its interaction with the active site of target enzymes.

These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel agrochemicals. We will delve into the synthesis, proposed mechanisms of action, and bioactivity evaluation of these promising derivatives.

Fungicidal Applications: Targeting Ergosterol Biosynthesis

The most prominent and well-established agrochemical application of 1,2,4-triazole derivatives is in the control of fungal phytopathogens.[4][6][9] Triazole fungicides are renowned for their broad-spectrum activity and systemic properties.[6]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7] This enzyme is a critical component in the fungal sterol biosynthesis pathway, specifically catalyzing the oxidative removal of the 14α-methyl group from lanosterol. This step is essential for the production of ergosterol, a vital component of the fungal cell membrane that maintains its fluidity, integrity, and function.[6]

The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted side chains interact with the surrounding amino acid residues. This binding competitively inhibits the natural substrate (lanosterol), leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. The disruption of the cell membrane structure ultimately results in the cessation of fungal growth and cell death.[7]

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalysis DisruptedMembrane Disrupted Fungal Cell Membrane CYP51->DisruptedMembrane FungalCellMembrane Functional Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation TriazoleDerivative This compound Derivative TriazoleDerivative->CYP51 Inhibition FungalGrowthInhibition Fungal Growth Inhibition DisruptedMembrane->FungalGrowthInhibition

Caption: Antifungal mechanism via CYP51 inhibition.

Protocol 1: In Vitro Antifungal Activity Assay

This protocol describes a method for evaluating the in vitro antifungal activity of this compound derivatives against common phytopathogenic fungi.

1. Materials:

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • Potato Dextrose Agar (PDA) medium

  • Sterile distilled water

  • Cultures of phytopathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Incubator

2. Methodology:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the molten PDA to 45-50 °C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Seal the plates with parafilm and incubate at 25 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data.

3. Expected Results and Interpretation: A lower EC50 value indicates higher antifungal activity. The results can be used to compare the efficacy of different derivatives and establish a preliminary structure-activity relationship.

Compound IDR-Group on TriazoleFusarium graminearum EC50 (µg/mL)Botrytis cinerea EC50 (µg/mL)
Ref-1 4-chlorophenyl1.5911.39
Ref-2 2-chlorophenoxy>500.12
Hypothetical-1 2,4-dichlorobenzyl0.855.2
Hypothetical-2 4-fluorobenzyl2.18.9
Note: Ref-1 and Ref-2 data are adapted from a study on similar 1,2,4-triazole derivatives for comparative purposes.[2] Hypothetical data is for illustrative purposes.

Herbicidal Applications: Exploring New Modes of Action

While less common than their fungicidal counterparts, 1,2,4-triazole derivatives have also been developed as herbicides.[10] The structural diversity achievable from the this compound core allows for the exploration of novel herbicidal targets.

Potential Mechanisms of Action

The herbicidal mechanism of triazole derivatives can vary. Some are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids. Others may act as protoporphyrinogen oxidase (PPO) inhibitors, leading to the accumulation of phototoxic intermediates. The specific mechanism of new derivatives would need to be elucidated through dedicated studies.

Protocol 2: Pre- and Post-Emergence Herbicidal Activity Assay

This protocol provides a general method for assessing the pre- and post-emergence herbicidal activity of test compounds.

1. Materials:

  • Test compounds (formulated as an emulsifiable concentrate or wettable powder)

  • Weed seeds (e.g., Amaranthus retroflexus (pigweed), Echinochloa crus-galli (barnyard grass))

  • Crop seeds (e.g., corn, soybean)

  • Pots or flats filled with a sandy loam soil

  • Greenhouse facilities with controlled temperature and light

  • Spray chamber

2. Pre-Emergence Assay Methodology:

  • Fill pots with soil and sow the seeds of weed and crop species at the appropriate depth.

  • Apply the test compound formulation at various rates (e.g., 10, 100, 1000 g/ha) to the soil surface using a spray chamber.

  • Water the pots and place them in a greenhouse.

  • After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control and crop injury on a scale of 0 (no effect) to 100 (complete kill).

3. Post-Emergence Assay Methodology:

  • Sow seeds as described above and allow the plants to grow to the 2-3 leaf stage.

  • Apply the test compound formulation over the top of the plants at various rates.

  • Return the plants to the greenhouse.

  • Assess herbicidal effects as described for the pre-emergence assay after 14-21 days.

4. Data Analysis: The visual ratings will provide a qualitative and semi-quantitative measure of herbicidal activity and crop selectivity. GR50 (the rate of herbicide required to cause a 50% reduction in plant growth) values can be calculated for more quantitative comparisons.

Insecticidal Applications: A Frontier for Triazole Chemistry

The development of 1,2,4-triazole-based insecticides is an emerging area of research.[11][12] The this compound scaffold can be derivatized to interact with insect-specific targets, such as nicotinic acetylcholine receptors or GABA-gated chloride channels.

Protocol 3: Insecticidal Activity Screening

This protocol outlines a basic screening method for insecticidal activity against a model insect like the aphid (Aphis gossypii).

1. Materials:

  • Test compounds (dissolved in a suitable solvent with a surfactant)

  • Aphid cultures maintained on a host plant (e.g., cotton seedlings)

  • Leaf-dip or spray application setup

  • Ventilated containers for holding treated insects

  • Microscope for mortality assessment

2. Methodology:

  • Prepare serial dilutions of the test compounds.

  • For a leaf-dip assay, excise leaves from the host plant, dip them in the test solutions for 30 seconds, and allow them to air dry.

  • Place the treated leaves in petri dishes with a moist filter paper.

  • Introduce a known number of adult aphids (e.g., 20) onto each treated leaf.

  • Seal the dishes with a ventilated lid and incubate at 25 °C.

  • Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC50 (Lethal Concentration to kill 50% of the population) for each compound.

Synthesis and Derivatization Workflow

The 3-bromo-1H-1,2,4-triazole is a commercially available starting material that can be functionalized at the N1 position via methods like the Chan-Evans-Lam (CEL) cross-coupling reaction.[8] The ethyl group at the 5-position would likely be introduced earlier in the synthesis, for example, by using propionyl hydrazide as a precursor.

Synthesis_Workflow Start Starting Materials (e.g., Propionyl Hydrazide) Intermediate1 Formation of 5-ethyl-1H-1,2,4-triazole-3-thione Start->Intermediate1 Intermediate2 Bromination to yield This compound Intermediate1->Intermediate2 Derivatization N-Arylation / N-Alkylation (e.g., Chan-Evans-Lam Coupling) Intermediate2->Derivatization Product Library of this compound Derivatives Derivatization->Product Screening Agrochemical Bioactivity Screening Product->Screening

Caption: General synthesis and screening workflow.

Protocol 4: Representative Synthesis of a 1-Aryl-3-bromo-1H-1,2,4-triazole Derivative

This protocol is adapted from a method for the N-arylation of 3-bromo-1H-1,2,4-triazole and serves as a template for the derivatization of the 3-bromo-5-ethyl analogue.[8]

1. Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Copper(II) acetate (Cu(OAc)2)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • 4 Å molecular sieves

  • Oxygen balloon

  • Standard laboratory glassware and magnetic stirrer

2. Methodology:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Cu(OAc)2 (0.5 mmol), and 4 Å molecular sieves.

  • Evacuate and backfill the flask with oxygen (using an oxygen balloon).

  • Add anhydrous DCM (5 mL) followed by DBU (3.0 mmol).

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-aryl-3-bromo-5-ethyl-1H-1,2,4-triazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel agrochemicals. The synthetic accessibility of the 3-bromo position allows for the creation of diverse chemical libraries for screening against a wide range of agricultural pests and diseases. Future work should focus on the systematic exploration of substitutions at the N1, N2, and N4 positions to optimize biological activity, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of the next generation of 1,2,4-triazole-based agrochemicals.

References

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Advances. [Link][8]

  • Synthesis and insecticidal activity of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Request PDF. [Link][11]

  • Herbicidal activity of 1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. ResearchGate. [Link][1]

  • Synthesis and insecticidal activity of 1,2,4-triazole derivatives. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. [Link][4]

  • Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. PubMed. [Link][12]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. PubMed. [Link][2]

  • (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica. [Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. MDPI. [Link]

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. [Link][9]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Sci-Hub. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link][5]

  • Synthesis and Herbicidal Activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed. [Link][10]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES. [Link][6]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square. [Link][3]

  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Chemical Communications. [Link]

  • Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. Heterocycles. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. National Institutes of Health. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

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Application Note & Protocol: A Robust, Ligand-Free Approach for the N-Arylation of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the widely used breast cancer therapeutics letrozole and anastrozole[1]. The strategic functionalization of this heterocycle is paramount for the modulation of a compound's biological activity, selectivity, and pharmacokinetic profile. N-arylation, in particular, introduces critical aryl motifs that can engage in key interactions with biological targets, such as pi-stacking and hydrophobic contacts, thereby enhancing potency and refining drug-like properties.

While several methods exist for forging C-N bonds, including the Ullmann condensation and Buchwald-Hartwig amination, these often require harsh conditions, expensive palladium catalysts, or complex ligands that can complicate purification[2][3][4]. Palladium-catalyzed methods, in particular, have been reported to fail with 1H-1,2,4-triazole[3]. For substrates like 3-bromo-5-ethyl-1H-1,2,4-triazole, the presence of a halogen atom presents a challenge, as it can lead to unwanted side reactions under harsh conditions[1].

This application note details a robust, efficient, and operationally simple protocol for the N-arylation of this compound using an inexpensive, ligand-free copper-catalyzed system. The methodology is inspired by the Chan-Evans-Lam (CEL) coupling principles, which are renowned for their mild reaction conditions (often at room temperature and open to the air) and broad functional group tolerance, making this approach highly suitable for late-stage functionalization in drug discovery pipelines[1]. We will also address the critical issue of regioselectivity, providing guidance on the characterization of the resulting N-aryl isomers.

Reaction Principle: Copper-Catalyzed N-Arylation

The described protocol utilizes a copper(II)-catalyzed cross-coupling reaction between the NH proton of the triazole and an arylboronic acid. While related to the Chan-Evans-Lam reaction, this specific protocol leverages a ligand-free copper catalyst, simplifying the reaction setup and purification process.

The general transformation is as follows:

[Image of the N-arylation reaction of this compound with a generic Ar-B(OH)2]

The mechanism, while not fully elucidated for every copper-catalyzed system, is generally believed to proceed through a cuprate intermediate. The base deprotonates the triazole, which then coordinates to the copper center. Transmetalation with the arylboronic acid, followed by reductive elimination, yields the N-arylated product and regenerates the active copper species. A key advantage of this approach is its high functional group tolerance, which preserves the C-Br bond for potential subsequent cross-coupling reactions.

Experimental Workflow Overview

The entire process, from setup to final product characterization, is designed for efficiency and reliability in a standard medicinal chemistry laboratory.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble Reaction Under Air reagents->setup glassware Oven-Dry Glassware glassware->setup addition Add Reagents: Triazole, ArB(OH)₂, Catalyst, Base, Solvent setup->addition run Stir at Specified Temperature addition->run monitor Monitor Progress by TLC run->monitor monitor->run Continue if incomplete quench Quench & Filter monitor->quench Reaction complete extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms

Caption: General workflow for copper-catalyzed N-arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a representative arylboronic acid.

Materials and Equipment
  • Reagents: this compound, Arylboronic Acid, Copper(II) Acetate (Cu(OAc)₂), Pyridine, Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na₂SO₄), Silica Gel.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle or oil bath, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, standard laboratory glassware for work-up and purification.

Reagent Stoichiometry Table

This table provides an example for a 1.0 mmol scale reaction. Adjust quantities as needed.

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount Required
This compound190.031.01.0190 mg
4-Methoxyphenylboronic acid151.961.51.5228 mg
Copper(II) Acetate (Cu(OAc)₂)181.630.10.118 mg
Pyridine79.102.02.0158 µL
Dichloromethane (DCM)---10 mL
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and copper(II) acetate (18 mg, 0.1 mmol, 0.1 equiv.).

    • Causality Note: Using a slight excess of the arylboronic acid helps to drive the reaction to completion. Cu(OAc)₂ is an inexpensive and effective copper source that does not require a ligand.

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) followed by pyridine (158 µL, 2.0 equiv.). The reaction is typically run open to the atmosphere.

    • Causality Note: DCM is a good solvent for this reaction, keeping most reactants and products soluble. Pyridine acts as a base to deprotonate the triazole and may also serve as a ligand to stabilize the copper catalyst.

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours. Use a mobile phase of 30-50% ethyl acetate in hexanes. The starting triazole is relatively polar, while the N-arylated product will be less polar. The reaction is typically complete within 12-24 hours.

    • Trustworthiness Check: TLC allows for direct visualization of the consumption of the limiting reagent (the triazole) and the formation of the new product spot, ensuring the reaction is proceeding as expected before committing to the work-up.

Work-up and Isolation
  • Quenching: Once the reaction is complete, dilute the mixture with 20 mL of DCM.

  • Filtration: Filter the suspension through a pad of Celite® to remove the insoluble copper salts. Wash the pad with an additional 10 mL of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate is typically effective for separating the product from any remaining starting materials and byproducts.

Characterization and Regioselectivity

The N-arylation of this compound can potentially yield two major regioisomers: the N1-arylated and the N2-arylated products.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for determining the structure and regiochemistry of the product. The chemical shift of the remaining triazole proton (C5-H) and the coupling patterns of the newly introduced aryl group will be diagnostic. In many 1,2,4-triazole systems, the N1-isomer is the thermodynamic product, while the N2-isomer can sometimes be formed under kinetic control. Detailed 2D NMR experiments (HSQC, HMBC) may be necessary for unambiguous assignment[5].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the purified product, verifying the successful coupling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient base. 3. Deactivated boronic acid.1. Use fresh Cu(OAc)₂. 2. Increase base to 2.5-3.0 equivalents. 3. Use fresh arylboronic acid; they can degrade upon storage. Consider gentle heating (40 °C).
Multiple Products Observed 1. Formation of regioisomers. 2. Homocoupling of boronic acid (biaryl formation).1. This is expected. Optimize chromatography for separation. 2. Ensure the reaction is not overheated. Use the specified stoichiometry.
Difficult Purification Co-elution of product with starting material or byproducts.Optimize the TLC mobile phase extensively before running the column. A shallower gradient during chromatography may be required.

References

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Pawar, S. S., et al. (2013). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International. [Link]

  • Zhang, J., et al. (2006). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Bulletin of the Korean Chemical Society. [Link]

  • Pawar, S. S., et al. (2013). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International. [Link]

  • ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. [Link]

  • Chupakhin, E., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie. [Link]

  • Gulevskaya, A. V., & Nguyen, T. L. (2011). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]

  • Li, Z., et al. (2023). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters. [Link]

  • Shinde, S. B., et al. (2018). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. ResearchGate. [Link]

  • Das, D., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Dai, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Sharma, S., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Gulevskaya, A. V., & Nguyen, T. L. (2011). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]

  • Yoo, E. J., et al. (2010). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Angewandte Chemie. [Link]

  • Suryaprakash, N. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Application Note: A Scalable Two-Step Synthesis of 3-Bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable two-step protocol for the synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the condensation of propanoic acid and aminoguanidine bicarbonate to yield the key intermediate, 3-amino-5-ethyl-1H-1,2,4-triazole. This intermediate is subsequently converted to the final product via a robust Sandmeyer-type reaction. The methodologies described herein are optimized for large-scale production, with a focus on process safety, efficiency, and high purity of the final compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable synthetic route to this important heterocyclic compound.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide range of biologically active compounds, including antifungal, anticancer, and antiviral agents.[1][2] Specifically, halogenated triazoles serve as versatile intermediates for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries.[3] this compound is a key starting material for creating more complex molecules.

The synthetic strategy outlined in this document is designed for scalability and reliability. It avoids hazardous or expensive reagents where possible and focuses on straightforward unit operations common in industrial settings. The two-step approach is logical and efficient:

  • Formation of the Triazole Ring: A direct condensation reaction to build the core 3-amino-5-ethyl-1H-1,2,4-triazole structure.[4]

  • Halogenation via Diazotization-Sandmeyer Reaction: A classic and highly effective method for converting an aromatic amino group into a bromine substituent.[5][6]

This document provides detailed, step-by-step protocols, safety considerations, and characterization data to ensure successful implementation by skilled professionals.

Overall Synthetic Scheme & Workflow

The synthesis proceeds through two distinct chemical transformations, starting from readily available commercial materials.

G cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Sandmeyer Bromination PA Propanoic Acid Heat Heat (Reflux) PA->Heat AG Aminoguanidine Bicarbonate AG->Heat Intermediate 3-Amino-5-ethyl- 1H-1,2,4-triazole Heat->Intermediate Intermediate_ref Intermediate from Step 1 Reagents 1) NaNO₂, HBr, 0-5 °C 2) CuBr FinalProduct 3-Bromo-5-ethyl- 1H-1,2,4-triazole Reagents->FinalProduct Intermediate_ref->Reagents

Diagram 1: Overall two-step synthetic workflow.

Part 1: Large-Scale Synthesis of 3-Amino-5-ethyl-1H-1,2,4-triazole (Intermediate)

Principle and Rationale

This step involves the cyclocondensation of a carboxylic acid (propanoic acid) with aminoguanidine. The reaction proceeds by forming an N-acyl aminoguanidine derivative, which then undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring.[4] Using aminoguanidine bicarbonate is advantageous for large-scale work as it is a stable, non-hydroscopic solid that is safer to handle than the hydrochloride salt, which can be more corrosive. The reaction is typically driven to completion by heating under reflux.

Detailed Experimental Protocol

Equipment:

  • 10 L glass reactor with overhead stirring, reflux condenser, heating mantle, and temperature probe.

  • Large filtration funnel (Büchner or Nutsche filter).

  • Drying oven (vacuum or convection).

Reagents:

  • Propanoic Acid (≥99%): 1.00 kg (13.5 mol, 1.0 eq)

  • Aminoguanidine Bicarbonate (≥98%): 1.84 kg (13.5 mol, 1.0 eq)

  • Water (Deionized): 4.0 L

Procedure:

  • Charge the 10 L reactor with propanoic acid (1.00 kg), aminoguanidine bicarbonate (1.84 kg), and deionized water (4.0 L).

  • Begin vigorous stirring. Note: Initial gas evolution (CO₂) will occur. Ensure adequate ventilation and add reagents at a controlled rate if foaming is excessive.

  • Once the initial reaction subsides, fit the reflux condenser and begin heating the mixture to reflux (approx. 100-105 °C).

  • Maintain a steady reflux with continuous stirring for 12-16 hours. The reaction progress can be monitored by TLC or LCMS.

  • After the reaction is complete, turn off the heating and allow the mixture to cool slowly to ambient temperature (20-25 °C), then further cool to 0-5 °C using an ice bath for at least 4 hours to maximize crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 1 L) to remove any unreacted starting materials and salts.

  • Dry the solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Characterization and Expected Results
  • Appearance: White to off-white crystalline solid.

  • Expected Yield: 1.20 - 1.35 kg (79 - 89%).

  • Purity (HPLC): ≥98%.

  • Melting Point: 173-176 °C.

Part 2: Large-Scale Synthesis of this compound (Final Product)

Principle and Rationale

This transformation is a classic Sandmeyer reaction.[5] It begins with the diazotization of the primary amino group on the triazole ring. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, in this case, hydrobromic acid (HBr).[6][7] The resulting diazonium salt is a highly reactive intermediate. This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures.[8]

The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the displacement of the excellent leaving group, dinitrogen gas (N₂), with a bromide ion to yield the final product.[9]

Process Safety Considerations
  • Diazonium Salts: These compounds are potentially explosive, especially when isolated and dry. Never isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times.

  • Gas Evolution: Both the diazotization and the Sandmeyer steps produce significant volumes of gas (N₂). The reaction must be conducted in a well-ventilated area (fume hood or walk-in hood) with a reactor setup that allows for safe venting.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield.[10]

  • Temperature Control: This is the most critical parameter for safety and success. A reactor with a reliable cooling system is essential. An uncontrolled exotherm can lead to rapid decomposition of the diazonium salt, causing a dangerous pressure buildup.

Detailed Experimental Protocol

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, cooling system, temperature probe, and a dropping funnel.

  • Secondary containment for the reactor.

  • Equipment for aqueous work-up and extraction.

Reagents:

  • 3-Amino-5-ethyl-1H-1,2,4-triazole (1.12 kg, 10.0 mol, 1.0 eq)

  • Hydrobromic Acid (48% aqueous solution): 5.1 L (45.0 mol, 4.5 eq)

  • Sodium Nitrite (NaNO₂): 0.76 kg (11.0 mol, 1.1 eq)

  • Copper(I) Bromide (CuBr): 0.22 kg (1.5 mol, 0.15 eq)

  • Ethyl Acetate: 10 L

  • Saturated Sodium Bicarbonate Solution: ~5 L

  • Brine: 2 L

Procedure:

  • Preparation of Diazonium Salt:

    • Charge the 20 L reactor with 3-amino-5-ethyl-1H-1,2,4-triazole (1.12 kg) and 48% HBr (4.0 L).

    • Cool the stirred slurry to 0 °C using the reactor's cooling jacket.

    • In a separate vessel, dissolve sodium nitrite (0.76 kg) in deionized water (1.5 L) and cool the solution to 0-5 °C.

    • Slowly add the sodium nitrite solution to the reactor via the dropping funnel over 2-3 hours, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate suitable container, dissolve copper(I) bromide (0.22 kg) in the remaining 48% HBr (1.1 L). Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the reactor to the copper(I) bromide solution over 1-2 hours. Vigorous gas (N₂) evolution will occur. The rate of addition must be controlled to manage the effervescence. Maintain the temperature of the receiving vessel below 10 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a large separatory funnel and add ethyl acetate (5 L).

    • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 2.5 L).

    • Combine all organic layers and wash them carefully with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8). This will quench any remaining acid.

    • Wash the organic layer with brine (2 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation to yield a high-purity product.

Data Summary and Results

ParameterStep 1 (Intermediate)Step 2 (Final Product)
Starting Material Propanoic Acid3-Amino-5-ethyl-1H-1,2,4-triazole
SM Quantity (kg) 1.001.12
SM Moles (mol) 13.510.0
Product Name 3-Amino-5-ethyl-1H-1,2,4-triazoleThis compound
Molecular Weight 112.12 g/mol 176.01 g/mol
Theoretical Yield (kg) 1.511.76
Actual Yield (kg) 1.20 - 1.351.32 - 1.50
Yield (%) 79 - 89%75 - 85%
Purity (HPLC) ≥98%≥99%

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • PubMed Central. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation.
  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubMed Central. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your reaction yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of a suitable precursor to form the 5-ethyl-1H-1,2,4-triazol-3(2H)-one ring. The second step is the subsequent bromination of this intermediate to yield the final product. This guide will address potential issues in both stages of the synthesis.

Synthetic_Pathway cluster_step1 Step 1: Triazole Ring Formation cluster_step2 Step 2: Bromination A Ethyl Propiolate C 5-ethyl-1H-1,2,4-triazol-3(2H)-one (Intermediate) A->C Base (e.g., NaOEt) Ethanol, Reflux B Semicarbazide Hydrochloride B->C D This compound (Final Product) C->D Brominating Agent (e.g., NBS, POBr3) Solvent, Heat

Caption: General two-step synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis. Each question is followed by an in-depth explanation of the potential causes and a step-by-step protocol to resolve the issue.

Part 1: Triazole Ring Formation (Cyclization)

Question 1: My yield of 5-ethyl-1H-1,2,4-triazol-3(2H)-one is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in the cyclization step is a common issue and can often be attributed to several factors ranging from reagent quality to reaction conditions. The reaction involves a condensation-cyclization cascade, and each step must be optimized for the overall success.

Underlying Causality:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature. 1,2,4-triazole synthesis often requires elevated temperatures to drive the cyclization.[1]

  • Base Stoichiometry: The choice and amount of base are critical. An insufficient amount of base will result in incomplete deprotonation of the starting materials, hindering the reaction. Conversely, an excess of a strong base might lead to side reactions or degradation of the product.

  • Moisture Contamination: The presence of water in the reaction can hydrolyze the starting materials or intermediates, leading to the formation of byproducts and a reduction in yield.

  • Side Reactions: Competing side reactions, such as polymerization or the formation of alternative heterocyclic systems, can reduce the yield of the desired triazole.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Ensure all starting materials (ethyl propiolate, semicarbazide hydrochloride) are of high purity and dry.

    • Use freshly prepared sodium ethoxide solution or high-quality commercial grade.

  • Optimize Reaction Conditions:

    • Temperature & Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reflux time in increments of 2-4 hours. A higher reflux temperature, if achievable with a different solvent, could also be explored, but be mindful of potential degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions and moisture contamination.

  • Systematic Parameter Adjustment:

    • The following table provides a starting point for optimization. Adjust one parameter at a time to isolate its effect.

ParameterStandard ConditionOptimization RangeRationale
Base (NaOEt) 2.2 equivalents2.0 - 2.5 equivalentsEnsures complete deprotonation without excessive side reactions.
Temperature Reflux (Ethanol, ~78°C)70°C to boiling point of alternative solvent (e.g., n-butanol)Higher temperatures can increase reaction rate, but may also lead to byproduct formation.
Reaction Time 12 hours8 - 24 hours (monitored by TLC)Ensures the reaction proceeds to completion.
Solvent Anhydrous EthanolAnhydrous Methanol, n-ButanolSolvent polarity and boiling point can influence reaction kinetics.
  • Work-up Procedure:

    • Ensure the pH is carefully adjusted during the work-up to precipitate the product effectively. The triazolone is amphoteric, and its solubility is pH-dependent.

Part 2: Bromination of the Triazole Intermediate

Question 2: The bromination of 5-ethyl-1H-1,2,4-triazol-3(2H)-one is not working, or the conversion is very low. What should I do?

Answer:

Low conversion during the bromination step often points to issues with the brominating agent, reaction conditions, or the nature of the substrate itself. The triazolone ring is electron-rich, but its reactivity can be influenced by the reaction medium.

Underlying Causality:

  • Choice of Brominating Agent: Not all brominating agents are equally effective for this substrate. N-Bromosuccinimide (NBS) is a common choice for heterocyclic bromination, but stronger reagents like phosphorus oxybromide (POBr₃) or bromine (Br₂) in an appropriate solvent might be necessary.[2]

  • Insufficient Activation: The triazole ring may not be sufficiently activated for electrophilic substitution under the chosen conditions.

  • Solvent Effects: The solvent can play a crucial role in solubilizing the reactants and mediating the reaction. Aprotic solvents are often preferred for brominations with NBS.

Troubleshooting Protocol:

  • Evaluate the Brominating Agent:

    • If using NBS, ensure it is fresh and has been stored properly.

    • Consider alternative brominating agents as outlined in the table below.

Brominating AgentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) Acetonitrile or DMF, refluxMild, easy to handleMay require a radical initiator (e.g., AIBN) or light, may not be reactive enough.
Phosphorus Oxybromide (POBr₃) Neat or in a high-boiling solvent, 120-150°CPowerful, effective for less reactive substratesHarsh conditions, work-up can be challenging.
Bromine (Br₂) Acetic acid or CCl₄, room temp to refluxReadily available, highly reactiveToxic, corrosive, can lead to over-bromination.[3]
  • Optimize Reaction Conditions:

    • Temperature: For NBS brominations, ensure the reaction is heated sufficiently to initiate the reaction. For POBr₃, high temperatures are generally required.

    • Catalyst/Initiator: If using NBS, the addition of a catalytic amount of a radical initiator like AIBN or exposure to a UV lamp can sometimes facilitate the reaction.

  • Step-by-Step Protocol for POBr₃ Bromination:

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (for HBr gas), combine 5-ethyl-1H-1,2,4-triazol-3(2H)-one (1 equivalent) and POBr₃ (3-5 equivalents).

    • Heat the mixture to 130-140°C for 4-6 hours. Monitor the reaction by TLC (if possible) or by taking small aliquots, quenching them carefully, and analyzing by LC-MS.

    • Cool the reaction mixture to room temperature.

    • Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Question 3: I am observing the formation of multiple products in my bromination reaction. How can I improve the selectivity?

Answer:

The formation of multiple products, likely over-brominated species or isomers, is a common challenge in the halogenation of heterocycles.[4] Selectivity is highly dependent on controlling the reaction conditions.

Underlying Causality:

  • Over-bromination: The desired mono-brominated product can undergo further bromination if the reaction conditions are too harsh or if an excess of the brominating agent is used.

  • Isomer Formation: While less likely for this specific substrate, bromination at other positions on the ring could occur under certain conditions.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of the brominating agent. Start with 1.05-1.1 equivalents and slowly increase if conversion is low.

  • Temperature Control:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can be achieved by cooling the reaction in an ice bath during the addition of the brominating agent.

  • Slow Addition:

    • Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the brominating agent low, disfavoring over-bromination.

Troubleshooting_Bromination Start Bromination Issue Q1 Low/No Conversion? Start->Q1 Q2 Multiple Products? Start->Q2 Q1->Q2 No Sol1 Increase Temperature Use stronger brominating agent (POBr3) Q1->Sol1 Yes Sol2 Check Reagent Quality (fresh NBS) Q1->Sol2 Yes Sol3 Lower Temperature Slow addition of brominating agent Control stoichiometry (1.05 eq) Q2->Sol3 Yes

Caption: Decision tree for troubleshooting the bromination step.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS is recommended.

Q: My final product is difficult to purify. Any suggestions? A: If you are having trouble with column chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product is an oil, a Kugelrohr distillation under high vacuum might be an option if the product is thermally stable.

Q: Can I use other halogenating agents, like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)? A: Yes, in principle, the corresponding chloro- and iodo- derivatives could be synthesized using NCS and NIS.[5] However, the reaction conditions would likely need to be re-optimized, as the reactivity of these halogenating agents differs from NBS.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.[Link]

  • Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. ResearchGate.[Link]

  • Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate.[Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. CSIRO Publishing.[Link]

  • Unbelievable Challenges in Triazole Synthesis! YouTube.[Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.[Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. National Center for Biotechnology Information.[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information.[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.[Link]

  • Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. ACS Publications.[Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.[Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.[Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.[Link]

  • Single-atom editing for the construction of boron-containing heterocycles. Royal Society of Chemistry.[Link]

  • 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal.[Link]

  • Making triazoles, the green way. RSC Education.[Link]

Sources

Technical Support Center: Purification of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-bromo-5-ethyl-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar N-heterocyclic compounds. The following sections provide in-depth protocols, troubleshooting advice, and answers to frequently encountered challenges during the purification process. Our approach emphasizes the rationale behind each step, ensuring you can adapt these methods to your specific experimental context.

Understanding the Molecule and Purification Challenges

This compound is a substituted N-heterocycle. Like many triazoles, it exhibits tautomerism, meaning it can exist in different isomeric forms that can interconvert.[1] The presence of both a bromine atom and an ethyl group, along with the polar triazole core, gives the molecule intermediate polarity and specific reactivity that can complicate purification.

Common challenges include:

  • Presence of Isomeric Impurities: Synthesis methods may yield regioisomers (e.g., 5-bromo-3-ethyl-1H-1,2,4-triazole) or tautomers that are difficult to separate from the desired product.[1]

  • Starting Material Carryover: Unreacted starting materials or reagents from the synthesis can contaminate the crude product.

  • Polarity Issues in Chromatography: The nitrogen atoms in the triazole ring can interact strongly with the acidic surface of standard silica gel, leading to poor separation, tailing of peaks, or even irreversible adsorption.[2]

  • Difficulty in Crystallization: The presence of impurities can often inhibit the crystallization of the final product, resulting in oils or amorphous solids.

Physicochemical Properties (Estimated)
PropertyEstimated Value / CharacteristicRationale for Purification Strategy
Molecular Formula C₄H₆BrN₃---
Molecular Weight 176.02 g/mol Affects diffusion rates but is less critical for common purification techniques.
Appearance Likely a white to off-white solid.If the crude product is dark, it indicates significant impurities.
Melting Point Expected to be a solid at room temperature. The parent 1,2,4-triazole melts at 120-121°C.[3]A sharp melting point is a key indicator of purity. A broad range suggests impurities.
Boiling Point High; likely decomposes before boiling at atmospheric pressure.Distillation is generally not a suitable purification method.
Polarity Intermediate to HighInfluences choice of solvents for recrystallization and chromatography. The triazole ring is polar.
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone) and poorly soluble in nonpolar solvents (e.g., Hexane, Toluene) and water.Critical for selecting recrystallization solvents and chromatography eluents.
pKa The parent 1,2,4-triazole has a pKa of 10.3.[3]The compound is weakly acidic (NH proton) and also weakly basic (lone pairs on nitrogen), allowing for potential acid-base extraction techniques.

Purification Protocols: Step-by-Step Methodologies

We present two primary methods for purifying this compound: Recrystallization and Flash Column Chromatography. The choice depends on the nature and quantity of impurities.

General Purification Workflow

G crude Crude Product (Solid or Oil) recryst Method 1: Recrystallization crude->recryst chrom Method 2: Flash Column Chromatography crude->chrom If Oily or Complex Mixture purity1 Purity Check (TLC, NMR, MP) recryst->purity1 purity1->chrom Purity Not OK final Pure Product (>98%) purity1->final Purity OK purity2 Purity Check (TLC, NMR, MP) chrom->purity2 purity2->recryst Further Polish Required purity2->final Purity OK G cluster_0 Modify Mobile Phase cluster_1 Modify Stationary Phase start Compound Streaks on Silica TLC reason Cause: Strong interaction between basic nitrogen atoms and acidic silica surface (Si-OH) start->reason solution Solution Options reason->solution mod_eluent Add Basic Modifier to Eluent solution->mod_eluent Easier mod_stat Change Stationary Phase solution->mod_stat More Effective add_tea Add 0.1-1% Triethylamine (Et3N) mod_eluent->add_tea add_nh3 Use Ammonia-Saturated Solvent mod_eluent->add_nh3 use_al2o3 Use Neutral or Basic Alumina mod_stat->use_al2o3 use_deact Use Deactivated Silica Gel mod_stat->use_deact

Sources

Technical Support Center: Synthesis of 3-Bromo-5-Ethyl-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction to the Synthesis

The most common and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction. This process involves the diazotization of the corresponding 3-amino-5-ethyl-1H-1,2,4-triazole, followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide. While this is a powerful transformation, it is sensitive to reaction conditions, and several side reactions can occur, leading to reduced yield and purification challenges. This guide will help you understand and mitigate these issues.

Core Reaction Pathway

The synthesis is a two-step, one-pot procedure:

  • Diazotization: 3-amino-5-ethyl-1H-1,2,4-triazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures to form the unstable diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide solution, which catalyzes the release of nitrogen gas and the substitution of the diazonium group with a bromine atom.

Caption: Overall reaction pathway for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

FAQ 1: My reaction mixture turned a dark brown/black color upon addition of the diazonium salt solution to the copper(I) bromide. Is this normal?

Answer: A color change to a dark green, brown, or even black is often normal during a Sandmeyer reaction. This is due to the complex redox chemistry involving copper(I) and copper(II) species and the formation of radical intermediates[1][2]. However, an excessively dark or tarry appearance could indicate decomposition.

Troubleshooting:

  • Ensure adequate cooling during diazotization: The diazonium salt is thermally unstable. If it decomposes prematurely, it can lead to a variety of colored byproducts. Maintain the temperature of the amine solution strictly between 0 and 5 °C during the addition of sodium nitrite.

  • Slow addition of diazonium salt: Add the cold diazonium salt solution to the hot copper(I) bromide solution slowly and in portions. This allows for the controlled evolution of nitrogen gas and minimizes localized high concentrations of the diazonium salt, which can lead to decomposition and side reactions.

FAQ 2: The yield of my reaction is very low. What are the most likely causes?

Answer: Low yields can be attributed to several factors, with the most common being incomplete diazotization, premature decomposition of the diazonium salt, and the formation of side products.

Troubleshooting:

  • Incomplete Diazotization:

    • Check the quality of your sodium nitrite: Sodium nitrite can degrade over time. Use a fresh, finely ground sample.

    • Ensure sufficient acid: The diazotization reaction requires a strongly acidic medium. Ensure you are using a sufficient excess of hydrobromic acid.

  • Diazonium Salt Decomposition:

    • Strict temperature control: As mentioned, keep the diazotization reaction at 0-5 °C. Use an ice-salt bath if necessary.

    • Use the diazonium salt immediately: Do not store the diazonium salt solution. Prepare it and use it in the subsequent Sandmeyer step without delay.

  • Side Product Formation:

    • Formation of 5-ethyl-1,2,4-triazol-3-one: This is a major byproduct if water attacks the diazonium salt. While the reaction is in an aqueous medium, minimizing the reaction time and ensuring a sufficient concentration of bromide ions can favor the desired reaction.

    • Azo coupling: The diazonium salt can couple with the unreacted starting material (3-amino-5-ethyl-1H-1,2,4-triazole) to form a colored azo compound. This is more likely if the pH is not sufficiently acidic or if the diazonium salt is not consumed quickly in the Sandmeyer step.

FAQ 3: I am having trouble purifying my product. What are the common impurities and how can I remove them?

Answer: The main impurities are typically unreacted starting material, the 5-ethyl-1,2,4-triazol-3-one byproduct, and potentially the azo-coupled dimer.

Purification Strategy:

  • Work-up: After the reaction is complete, cool the mixture and neutralize it carefully with a base such as sodium carbonate or ammonium hydroxide to a pH of ~7-8. The desired product, being less polar than the starting material and the triazolone byproduct, will often precipitate.

  • Extraction: If the product does not precipitate, or to recover dissolved product, extract the neutralized aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic extracts with water and then brine to remove inorganic salts and water-soluble impurities.

  • Crystallization: The crude product can often be purified by recrystallization. Good solvent systems to try include:

    • Toluene

    • Ethyl acetate/hexanes

    • Water/ethanol mixtures

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution. The desired 3-bromo product will be less polar than the starting amine and the triazolone.

Compound Typical Polarity Notes on Removal
This compound Least PolarElutes first in column chromatography.
Azo-coupled Dimer Intermediate PolarityOften highly colored. Can sometimes be removed by trituration or crystallization.
3-Amino-5-ethyl-1H-1,2,4-triazole More PolarCan be removed by an acidic wash during work-up, or separated by chromatography.
5-Ethyl-1,2,4-triazol-3-one Most PolarHighly water-soluble. Should be largely removed during the aqueous work-up.
FAQ 4: The reaction is not going to completion, and I have a lot of starting material left. What should I do?

Answer: This usually points to an issue with the diazotization step.

Troubleshooting:

  • Check Stoichiometry: Ensure you are using a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) relative to the starting amine.

  • Rate of Addition: Add the sodium nitrite solution slowly to the acidic amine solution. A rapid addition can cause localized warming and decomposition of the nitrous acid before it can react.

  • Stirring: Ensure vigorous stirring throughout the addition of sodium nitrite to ensure proper mixing.

Key Side Reactions and Their Mechanisms

Understanding the potential side reactions is crucial for troubleshooting and optimizing the synthesis.

Caption: Major reaction pathways from the diazonium intermediate.

  • Hydrolysis to 5-Ethyl-1,2,4-triazol-3-one: The diazonium salt is a potent electrophile and can be attacked by water, which is present in the reaction medium. This leads to the formation of a hydroxylated intermediate that tautomerizes to the more stable triazolone. This is often a major byproduct if the temperature is not well-controlled or if the Sandmeyer reaction is slow.

  • Azo Coupling: The diazonium salt can also act as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich starting material, 3-amino-5-ethyl-1H-1,2,4-triazole. This forms a highly colored azo compound. This side reaction is minimized by maintaining a low temperature and a strongly acidic environment during diazotization, and by ensuring that the diazonium salt is consumed quickly in the subsequent bromination step.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar substrates. Optimization may be required for your specific setup.

Materials:

  • 3-amino-5-ethyl-1H-1,2,4-triazole

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ethyl acetate

  • Sodium carbonate (or ammonium hydroxide)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-ethyl-1H-1,2,4-triazole (1.0 eq) in 48% hydrobromic acid (4.0-5.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. This is your diazonium salt solution. Keep it cold.

Part B: Sandmeyer Bromination

  • In a separate, larger flask equipped with a reflux condenser and a stirrer, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

  • Heat this solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Part A to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, but not violent, effervescence.

  • After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2 hours, or until the gas evolution ceases.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium carbonate solution or concentrated ammonium hydroxide. Be cautious as CO₂ will be evolved if using carbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or ethyl acetate/hexanes).

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Sandmeyer Reaction. Wikipedia. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Advances. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Sandmeyer reaction troubleshoot. Reddit. [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Coupling Reactions for 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic campaigns. As a Senior Application Scientist, I have compiled this resource based on established literature and field-proven insights to help you navigate the common challenges and optimize your reaction conditions for successful C-C, C-N, and C-S bond formation.

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2] The ability to selectively functionalize the C3 position of this compound opens up a vast chemical space for the development of novel compounds. However, the unique electronic properties and the presence of an acidic N-H proton on the triazole ring can present specific challenges in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings involving nitrogen-rich heterocycles like 1,2,4-triazoles are a common challenge.[3][4][5] The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or side reactions.

Causality & Solutions:

  • Catalyst Inhibition by the Triazole N-H: The acidic proton on the triazole ring (pKa ≈ 9-10) can react with the basic conditions required for the Suzuki reaction, forming a triazolate anion. This anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

    • Solution 1: N-Protection: While adding steps, protecting the triazole nitrogen (e.g., with a Boc, Trityl, or a simple alkyl/aryl group) can significantly improve yields by preventing catalyst inhibition. A subsequent deprotection step would then be required. A "programmed arylation" approach, where the N1 position is first functionalized via a Chan-Evans-Lam (CEL) coupling, followed by the C3 Suzuki coupling, has been shown to be highly effective.[1]

    • Solution 2: Judicious Choice of Base: If N-protection is not desirable, a careful selection of the base is critical. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to excessively deprotonate the triazole and inhibit the catalyst.[6][7]

  • Inefficient Catalyst System: The electronic nature of the bromotriazole requires a robust catalyst system.

    • Solution: Ligand and Pre-catalyst Screening: Electron-rich and bulky phosphine ligands are generally required for the coupling of heteroaryl halides.[3][8] Consider screening ligands such as SPhos, XPhos, or RuPhos. Palladium pre-catalysts like XPhos Pd G2 or SPhos Pd G2 can also improve reaction efficiency. For heteroaryl-heteroaryl couplings, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is often a reliable choice.[9]

  • Side Reactions:

    • Protodeboronation of Boronic Acid: The boronic acid can be unstable under the reaction conditions, leading to the formation of the corresponding arene.

      • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous and deoxygenated solvents are used. Running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.[10]

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

      • Solution: Thoroughly degas the reaction mixture before heating.[10]

    • Debromination of the Starting Material: The bromo-triazole can be reduced to the corresponding triazole.

      • Solution: This is often a sign of a sluggish catalytic cycle. Optimizing the ligand and temperature can help. Sometimes, a lower temperature with a more active catalyst is more effective. The use of specific catalyst systems like XPhosPdG2/XPhos has been shown to minimize debromination in similar systems.[11]

Issue 2: Poor Results in Buchwald-Hartwig Amination

Question: I am trying to couple an amine with this compound using Buchwald-Hartwig conditions, but the reaction is not proceeding as expected. What should I consider?

Answer: The Buchwald-Hartwig amination of N-H containing heterocycles is challenging due to the same reasons as the Suzuki coupling, namely the acidic N-H proton.[12][13][14]

Causality & Solutions:

  • N-H Interference: The triazole N-H can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOt-Bu, LHMDS), leading to catalyst inhibition.[15] The amine coupling partner can also act as a ligand, further complicating the catalytic cycle.

    • Solution 1: N-Protection: As with the Suzuki coupling, protecting the triazole nitrogen is the most straightforward approach to avoid these complications.[1]

    • Solution 2: Careful Selection of Base and Ligand: If N-protection is not feasible, a weaker base such as Cs₂CO₃ or K₃PO₄ should be screened. The choice of ligand is also critical. Bulky biarylphosphine ligands like tBuBrettPhos have been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles, which share similar challenges with bromotriazoles.[16]

  • Competitive N-Arylation vs. C-Amination: It is possible for the amine to displace the bromine (C-amination) or for the triazole to act as a nucleophile itself, leading to N-arylation of another molecule of the starting material.

    • Solution: This is a complex issue that depends on the relative nucleophilicity of the amine and the deprotonated triazole. Lowering the reaction temperature and using a highly active catalyst system that favors the C-N coupling pathway can help.

Issue 3: Difficulties with C-S Coupling (Thiolation)

Question: I want to introduce a thiol moiety onto the 3-position of the triazole ring. What are the best methods, and what problems should I anticipate?

Answer: Palladium-catalyzed C-S coupling can be effective, but it is often plagued by catalyst poisoning from the sulfur-containing nucleophile.[17]

Causality & Solutions:

  • Catalyst Poisoning: Thiols and thiolates are notorious for binding strongly to palladium, leading to catalyst deactivation.

    • Solution 1: Use of Specific Ligands: Certain ligands, such as Josiphos or Xantphos, have been shown to be more resistant to sulfur poisoning and can promote efficient C-S coupling.

    • Solution 2: Copper Catalysis: Copper-catalyzed C-S coupling (Ullmann condensation) can be a viable alternative to palladium-based systems and is often less susceptible to sulfur poisoning. Conditions typically involve a copper(I) source (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent like DMF or NMP at elevated temperatures. Microwave-assisted protocols using CuI have also been reported to be effective.[18]

    • Solution 3: Nucleophilic Aromatic Substitution (SNAr): If the triazole ring is sufficiently activated, direct displacement of the bromide with a thiolate may be possible without a metal catalyst, especially if an electron-withdrawing group is present on the triazole ring. This typically requires a strong nucleophile and polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of this compound before attempting a cross-coupling reaction?

A1: While not always strictly necessary, N-protection is highly recommended, especially for Suzuki and Buchwald-Hartwig reactions.[1][5] It prevents catalyst inhibition by the triazolate anion, which often leads to higher yields and cleaner reactions. If you are developing a large-scale synthesis where adding steps is undesirable, extensive optimization of the base, ligand, and solvent for the unprotected substrate will be necessary.

Q2: I am observing both N-arylation and C-arylation products in my Suzuki reaction. How can I control the selectivity?

A2: This is a common issue with N-H containing halo-heterocycles.

  • For C-arylation: As mentioned, protecting the nitrogen is the most reliable way to direct the reaction to the carbon center.[1]

  • For N-arylation: If N-arylation is the desired outcome, a Chan-Evans-Lam (CEL) coupling is generally more selective. This reaction typically uses a copper catalyst (e.g., Cu(OAc)₂) and an arylboronic acid.[1][19][20]

Q3: What is the best general-purpose solvent for these coupling reactions?

A3: There is no single "best" solvent, and it should be optimized for each specific reaction. However, common choices include:

  • Suzuki: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water) is often used. The water is necessary to dissolve the inorganic base.

  • Buchwald-Hartwig: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.

  • C-S Coupling: Polar aprotic solvents like DMF, DMAc, or NMP are common, especially for copper-catalyzed reactions.

Q4: My reaction is complete according to TLC/LC-MS, but I am having trouble with purification. Any suggestions?

A4: Purification of 1,2,4-triazole derivatives can be challenging due to their polarity.

  • Chromatography: A gradient elution on silica gel using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of methanol can be effective. If the product is very polar, reverse-phase chromatography may be a better option.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid/Base Extraction: If your product has a basic nitrogen atom that is not part of the aromatic system, you may be able to perform an acid extraction to separate it from non-basic impurities.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition A (N-Protected Substrate)Condition B (Unprotected Substrate)
Substrate N-Aryl-3-bromo-5-ethyl-1,2,4-triazoleThis compound
Boronic Acid 1.2 - 1.5 equiv.1.5 equiv.
Pd Pre-catalyst Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G2 (2 mol%)XPhos Pd G2 (2-5 mol%)
Ligand - (if using Pd(dppf)Cl₂) or XPhos (4 mol%)SPhos or XPhos (4-10 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (3 equiv.)
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1) or Toluene
Temperature 80-100 °C80-110 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)
Protocol 1: Two-Step Programmed N-Arylation and C3-Arylation (Suzuki Coupling)

This protocol is adapted from a reported synthesis of di-arylated 1,2,4-triazoles.[1]

Step A: N-Arylation (Chan-Evans-Lam Coupling)

  • To a screw-capped vial, add this compound (1 equiv.), arylboronic acid (1.2 equiv.), Cu(OAc)₂ (0.1 equiv.), and pyridine (2 equiv.).

  • Add dichloromethane (DCM) as the solvent.

  • Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-aryl-3-bromo-5-ethyl-1,2,4-triazole.

Step B: C3-Arylation (Suzuki-Miyaura Coupling)

  • To an oven-dried Schlenk flask, add the N-aryl-3-bromo-5-ethyl-1,2,4-triazole from Step A (1 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 1-aryl-3-aryl-5-ethyl-1,2,4-triazole.

Visualizations

General Coupling Reaction Scheme

G cluster_start Starting Material cluster_partners Coupling Partners cluster_products Products A This compound C1 3-R-5-ethyl-1H-1,2,4-triazole A->C1 Pd catalyst, Base C2 3-(NR₂)-5-ethyl-1H-1,2,4-triazole A->C2 Pd catalyst, Base C3 3-(SR)-5-ethyl-1H-1,2,4-triazole A->C3 Pd or Cu catalyst, Base B1 R-B(OH)₂ (Suzuki) B1->C1 B2 R₂NH (Buchwald-Hartwig) B2->C2 B3 R-SH (Thiolation) B3->C3

Caption: General coupling reactions of this compound.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Check_NH Is the Triazole N-H Protected? Start->Check_NH Protect_N Protect Triazole Nitrogen (e.g., N-Arylation) Check_NH->Protect_N No Optimize_Base Optimize Base for Unprotected Substrate (e.g., K₃PO₄, Cs₂CO₃) Check_NH->Optimize_Base No, and protection is not desired Check_Catalyst Review Catalyst System Check_NH->Check_Catalyst Yes Protect_N->Check_Catalyst Optimize_Base->Check_Catalyst Screen_Ligands Screen Bulky Phosphine Ligands (XPhos, SPhos) and Pre-catalysts Check_Catalyst->Screen_Ligands Suboptimal Check_Side_Reactions Investigate Side Reactions (TLC, LC-MS) Check_Catalyst->Check_Side_Reactions Optimal Screen_Ligands->Check_Side_Reactions Debromination Issue: Debromination Solution: Use more active catalyst, lower temperature Check_Side_Reactions->Debromination Yes Protodeboronation Issue: Protodeboronation Solution: Use excess boronic acid, ensure inert conditions Check_Side_Reactions->Protodeboronation Yes End Improved Yield Check_Side_Reactions->End No Debromination->End Protodeboronation->End

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. ResearchGate. [Link]

  • Optimization of the Suzuki-Miyaura coupling and triazole isomerization. ResearchGate. [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. National Institutes of Health. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. SciSpace. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][6][21] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Semantic Scholar. [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. [Link]

  • A single-step acid catalyzed reaction for rapid assembly of NH-1,2,3-triazoles. Royal Society of Chemistry. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. National Institutes of Health. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]

  • ChemInform Abstract: Highly Regioselective Palladium‐Catalyzed Direct Arylation of Oxazole at C‐2 or C‐5 with Aryl Bromides, Chlorides, and Triflates. Sci-Hub. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PubMed. [Link]

  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. National Institutes of Health. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • STUDY OF THE PROTONATION OF 1, 2, 4-TRIAZOLE. DFT CALCULATIONS. Research Square. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • The proposed reaction mechanism for the C‐S cross‐coupling reaction. ResearchGate. [Link]

  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. National Institutes of Health. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

Sources

Technical Support Center: Dehalogenation of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the dehalogenation of 3-bromo-5-ethyl-1H-1,2,4-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to ensure the successful conversion of your substrate to the desired 5-ethyl-1H-1,2,4-triazole product.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of dehalogenating this compound?

The removal of the bromine atom from the 3-position of the triazole ring is a critical transformation for several reasons. Halogens, particularly bromine and chlorine, are often used as "blocking groups" or "directing groups" in organic synthesis to control the regioselectivity of subsequent reactions on the aromatic ring.[1][2] Once their purpose is served, they are removed to yield the final target molecule, 5-ethyl-1H-1,2,4-triazole. This final compound may be the desired pharmacologically active agent or a key intermediate for further functionalization.

Q2: What are the most common and effective methods for this type of dehalogenation?

Catalytic hydrogenation is the most prevalent and robust method for the dehalogenation of aryl and heteroaryl halides.[1] This typically involves a transition metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent, such as ammonium formate, sodium formate, or silanes like triethylsilane.[3][4][5] For substrates like triazoles, which contain multiple nitrogen atoms that can coordinate to and potentially poison the catalyst, catalytic transfer hydrogenation is often a preferred, milder, and highly efficient alternative to using high-pressure hydrogen gas.

Q3: Why is a base often required in palladium-catalyzed dehalogenation reactions?

The catalytic cycle of dehalogenation generates a hydrohalic acid (in this case, hydrobromic acid, HBr) as a byproduct.[6] This acid can protonate basic nitrogen atoms on the triazole ring, deactivate the catalyst, or lead to unwanted side reactions. A stoichiometric amount of a mild base, such as triethylamine (Et₃N), sodium bicarbonate (NaHCO₃), or potassium carbonate (K₂CO₃), is added to neutralize the HBr as it is formed, thereby preserving the catalyst's activity and ensuring the reaction proceeds to completion.[3][7]

Q4: How do I monitor the progress of the reaction?

The reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A small aliquot of the reaction mixture is periodically withdrawn, filtered to remove the catalyst, and analyzed. The disappearance of the starting material (this compound) and the appearance of the product (5-ethyl-1H-1,2,4-triazole) confirm the reaction's progression. LC-MS is particularly powerful as it provides mass confirmation of both the reactant and the product.

Experimental Protocol: Catalytic Transfer Hydrogenation

This section provides a detailed, step-by-step methodology for the dehalogenation of this compound using palladium on carbon with ammonium formate as the hydrogen donor. This method is widely applicable, generally high-yielding, and avoids the need for specialized high-pressure hydrogenation equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molarity/Conc.Quantity (for 1 mmol scale)EquivalentsRole
This compound190.03-190 mg (1.0 mmol)1.0Substrate
Palladium on Carbon (10 wt%)--10-20 mg1-2 mol% PdCatalyst
Ammonium Formate (HCO₂NH₄)63.06-315 mg (5.0 mmol)5.0Hydrogen Donor
Methanol (MeOH)-Anhydrous10 mL-Solvent
Ethyl Acetate (EtOAc)----Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.----Aqueous Wash
Brine----Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)----Drying Agent
Celite® or Diatomaceous Earth----Filtration Aid
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (190 mg, 1.0 mmol).

  • Solvent Addition: Add methanol (10 mL) to the flask and stir the mixture until the substrate is fully dissolved.

  • Catalyst and Reagent Addition: Carefully add 10% palladium on carbon (10-20 mg). Safety Note: Pd/C can be pyrophoric when dry; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon) if dry. Following this, add ammonium formate (315 mg, 5.0 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. To prepare a sample for analysis, withdraw a small aliquot, dilute it with methanol, and filter it through a small plug of Celite® in a Pasteur pipette to remove the Pd/C catalyst.

  • Workup - Catalyst Removal: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. Filter the entire reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with additional methanol (2 x 10 mL) to ensure all product is recovered.

  • Workup - Solvent Removal & Extraction: Combine the filtrates and concentrate them under reduced pressure to remove the methanol. To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 5-ethyl-1H-1,2,4-triazole.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Process Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Substrate, Pd/C, and NH4HCO2 in Methanol B 2. Heat to Reflux (65-70 °C) A->B C 3. Monitor by LC-MS/TLC B->C D 4. Cool & Filter through Celite® C->D E 5. Concentrate & Perform Liquid-Liquid Extraction D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify Product (Chromatography) F->G H H G->H Final Product: 5-ethyl-1H-1,2,4-triazole

Caption: Experimental workflow for the dehalogenation.

Troubleshooting Guide

Q5: My reaction is very slow or has stalled. What should I do?

Probable Cause 1: Catalyst Inactivity. The palladium catalyst may be of low quality or may have been deactivated. The nitrogen atoms in the triazole ring can sometimes act as ligands, poisoning the catalyst surface.

  • Solution:

    • Add More Catalyst: Carefully add another portion of fresh Pd/C (e.g., 1 mol%) to the reaction.

    • Check Hydrogen Donor: Ensure the ammonium formate is fresh. It can decompose over time. Add an additional 1-2 equivalents if necessary.

    • Solvent Choice: While methanol is standard, switching to ethanol or a mixture including water can sometimes improve catalyst performance and substrate solubility.[10]

Probable Cause 2: Insufficient Temperature. Transfer hydrogenation is temperature-dependent.

  • Solution: Ensure the reaction is being maintained at a gentle reflux. A temperature that is too low will result in a sluggish reaction rate.

Q6: I am observing significant amounts of byproduct. What is happening?

Probable Cause: Incomplete Reaction or Side Reactions. The most common "byproduct" is simply unreacted starting material. However, depending on other functional groups present in more complex molecules, you might see partial reduction of other groups.

  • Solution:

    • Confirm Identity: Use LC-MS to identify the mass of the byproduct. If it matches the starting material, see the troubleshooting steps for a stalled reaction (Q5).

    • Functional Group Tolerance: Palladium-catalyzed hydrogenation is generally chemoselective for dehalogenation over reduction of many other groups.[1][2] However, highly sensitive groups like nitro or alkyne functionalities may be reduced under these conditions. If so, a milder catalyst or different hydrogen source might be needed.

Q7: My final yield is low after workup. Where did my product go?

Probable Cause 1: Incomplete Extraction. 5-ethyl-1H-1,2,4-triazole has some water solubility due to the polar triazole ring.

  • Solution:

    • Increase Extractions: Perform more extractions (e.g., 5-6 times) with your organic solvent (ethyl acetate).

    • Salt Out: Saturate the aqueous layer with sodium chloride (brine) during extraction. This decreases the polarity of the aqueous phase and drives the product into the organic layer.

    • Switch Solvent: A more polar extraction solvent like dichloromethane (DCM) might be more effective, but be mindful of its higher toxicity.

Probable Cause 2: Loss During Catalyst Filtration. The product can adsorb onto the surfaces of the Pd/C and the Celite®.

  • Solution: Be meticulous when washing the filter cake. Use ample solvent (methanol or ethyl acetate) and wash multiple times, collecting all filtrates.

Q8: How do I know if the reaction is truly complete?

Probable Cause: Ambiguous TLC Analysis. The starting material and product may have very similar Rf values on a TLC plate, making it difficult to distinguish them.

  • Solution:

    • Use a More Reliable Method: LC-MS is the definitive technique. It separates compounds based on retention time and confirms their identity by mass, leaving no ambiguity.

    • Optimize TLC System: Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or DCM/methanol) to achieve better separation on the TLC plate. Staining with potassium permanganate can also help visualize spots that are not UV-active.

Reaction Mechanism Overview

The catalytic transfer hydrogenation for dehalogenation on a palladium surface is a well-established process.

  • Hydrogen Donor Decomposition: Ammonium formate decomposes on the palladium surface to generate hydrogen (H₂), which is adsorbed onto the catalyst as active palladium hydride species (Pd-H).

  • Oxidative Addition: The this compound undergoes oxidative addition to the Pd(0) surface, inserting the palladium into the carbon-bromine bond to form a Pd(II) intermediate.[11]

  • Reductive Elimination: The palladium hydride species then transfers a hydride to the carbon atom, and subsequent reductive elimination releases the final product, 5-ethyl-1H-1,2,4-triazole, and HBr, regenerating the active Pd(0) catalyst for the next cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0) Pd_Ar_Br Br-Pd(II)-R Pd0->Pd_Ar_Br Oxidative Addition Pd_H_H H-Pd(II)-H Pd0->Pd_H_H H₂ Adsorption ArBr R-Br ArH R-H HBr HBr H2 H₂ (from donor) Pd_Ar_Br->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed dehalogenation.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Mondal, S., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chu, J., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Retrieved from [Link]

  • Reddy, K. R., et al. (2010). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform. Retrieved from [Link]

  • Whittall, J., & Sutton, P. W. (Eds.). (2012). Catalytic Hydrodehalogenation Reactions.
  • Couturier, M., et al. (2012). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor.
  • Pri-Bar, I., & Buchman, O. (1986). Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Retrieved from [Link]

  • Yi, S., et al. (2013). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. ResearchGate. Retrieved from [Link]

  • Permana, D. F., et al. (2024). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole. Retrieved from [Link]

Sources

solubility issues with 3-bromo-5-ethyl-1H-1,2,4-triazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges with this compound in organic solvents. As a substituted 1,2,4-triazole, a class of nitrogen-containing heterocycles, its solubility behavior is critical for successful experimental outcomes in various applications, from organic synthesis to medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges.

Understanding the Molecule: Physicochemical Context

Before delving into troubleshooting, it's crucial to understand the structural aspects of this compound that influence its solubility. The 1,2,4-triazole core is a polar, aromatic ring system capable of hydrogen bonding.[3][4] The presence of a bromine atom and an ethyl group introduces both steric and electronic effects that modulate its interaction with different solvents. The bromine atom adds to the molecular weight and can participate in halogen bonding, while the ethyl group increases the nonpolar character of the molecule.

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, a solvent's polarity, hydrogen bonding capability, and dielectric constant will all play a significant role in the dissolution of this compound.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to tackling common solubility problems encountered with this compound.

Issue 1: The compound is poorly soluble in a desired nonpolar solvent (e.g., hexane, toluene).

Cause: The inherent polarity of the 1,2,4-triazole ring makes it less compatible with nonpolar solvents. The energy required to break the crystal lattice of the solid and solvate the polar functional groups is not sufficiently compensated by the weak interactions with nonpolar solvent molecules.

Step-by-Step Protocol:

  • Initial Assessment: Start with a small-scale solubility test. To a known mass of the compound (e.g., 1-5 mg) in a vial, add the nonpolar solvent in small increments (e.g., 0.1 mL) with vigorous vortexing and observation after each addition.

  • Introduce a Co-solvent: If solubility is poor, introduce a small percentage of a more polar co-solvent. Good candidates include dichloromethane (DCM), ethyl acetate, or acetone. Start with a 9:1 ratio of nonpolar:polar co-solvent and gradually increase the proportion of the polar co-solvent.

  • Heating: Gently warm the mixture. The solubility of many compounds increases with temperature.[5] Use a water bath and monitor for any signs of degradation, especially if the compound is thermally labile.

  • Sonication: If the compound remains insoluble, use an ultrasonic bath. Sonication can help break up solid aggregates and enhance the dissolution rate.

Issue 2: The compound precipitates out of solution during a reaction or workup.

Cause: This can be due to a change in the solvent composition, temperature, or the formation of a less soluble salt or complex. During a reaction, the consumption of the starting material and the formation of products can alter the overall polarity of the solution. In a workup, extraction with an aqueous phase can lead to the precipitation of the organic-soluble compound if the organic solvent is partially miscible with water.

Troubleshooting Workflow:

G A Precipitation Observed B Identify the Stage: Reaction or Workup? A->B C Reaction Stage B->C Reaction D Workup Stage B->D Workup E Increase Solvent Volume C->E H Use a More Polar Organic Solvent for Extraction D->H F Add a Co-solvent to Increase Polarity E->F G Filter Precipitate and Analyze (Is it your product?) F->G I Back-extract Aqueous Layer with a Different Organic Solvent H->I J Analyze Aqueous Layer for Product I->J

Caption: Decision workflow for troubleshooting precipitation.

Detailed Steps:

  • Reaction Stage:

    • Increase Solvent Volume: The simplest solution is often to increase the amount of the reaction solvent to keep the compound in solution.

    • Add a Co-solvent: If increasing the primary solvent is not feasible, add a co-solvent that is known to solubilize your compound and is compatible with the reaction conditions.

  • Workup Stage:

    • Choose the Right Extraction Solvent: If precipitation occurs upon adding an aqueous solution, your organic solvent may not be suitable. Consider using a more polar and water-immiscible solvent like dichloromethane or ethyl acetate.

    • Brine Wash: Before adding water, wash the organic layer with brine (saturated NaCl solution). This can decrease the solubility of the organic compound in the aqueous phase and help prevent emulsions.[6]

    • Back-Extraction: If you suspect your product has precipitated and is now in the aqueous layer, perform a back-extraction of the aqueous layer with a fresh portion of a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

Based on the general properties of substituted 1,2,4-triazoles, a good starting point would be polar aprotic solvents.[3] We recommend creating a solubility profile by testing the following solvents:

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely to have good solubility, especially in DMF and DMSO.
Chlorinated Dichloromethane (DCM), ChloroformModerate to good solubility is expected.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerate solubility is likely.
Alcohols Methanol, Ethanol, IsopropanolGood solubility is expected due to hydrogen bonding.
Nonpolar Toluene, Hexane, Diethyl etherPoor solubility is anticipated.

Q2: Can I use heat to dissolve the compound? Are there any risks?

Yes, heating can significantly increase the solubility of this compound.[5] However, it is essential to first assess the thermal stability of the compound. You can do this by heating a small sample and monitoring for any color change, which might indicate decomposition. When heating, use a controlled method like a water bath or a heating mantle with a temperature probe. Avoid aggressive heating, as it can lead to solvent loss and potential degradation.

Q3: My compound won't crystallize after dissolving it for purification. What should I do?

If your compound remains in solution upon cooling, it may be due to using too much solvent or the presence of impurities that inhibit crystallization.[7]

Protocol for Inducing Crystallization:

G A No Crystallization Observed B Scratch Inner Surface of Flask with a Glass Rod A->B C Add a Seed Crystal B->C D Reduce Solvent Volume (Slow Evaporation or Heating) C->D E Cool to a Lower Temperature (Ice Bath or Refrigerator) D->E F Introduce an Anti-solvent E->F

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical reaction. We will delve into common issues, provide troubleshooting strategies, and offer practical, field-proven insights to ensure a successful and safe scale-up process.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. While the laboratory-scale synthesis may appear straightforward, scaling up this process presents a unique set of challenges. This guide will address these challenges in a comprehensive question-and-answer format, providing you with the necessary information to optimize your reaction conditions and ensure the safe and efficient production of your target molecule.

A common and effective method for the synthesis of this compound involves the Sandmeyer reaction, starting from the readily available 3-amino-5-ethyl-1H-1,2,4-triazole. This two-step process, involving diazotization followed by bromination, is the focus of this guide.

Troubleshooting Guide & FAQs

Section 1: The Diazotization Reaction

The initial step of converting the amino group of 3-amino-5-ethyl-1H-1,2,4-triazole into a diazonium salt is crucial for the success of the overall synthesis. This reaction is notoriously sensitive to temperature and can present significant safety hazards if not properly controlled.

Question 1: My diazotization reaction is resulting in a low yield of the diazonium salt, and I'm observing significant off-gassing. What's going wrong?

Answer: This is a classic sign of diazonium salt decomposition. The primary culprit is almost always inadequate temperature control.

  • Causality: Diazonium salts are thermally unstable intermediates.[1][2][3][4][5] At temperatures above 5 °C, they can rapidly decompose, releasing nitrogen gas and leading to the formation of unwanted byproducts, thus reducing the yield of your desired product. On a larger scale, this decomposition can become uncontrollable, leading to a dangerous runaway reaction.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is equipped with a robust cooling system capable of maintaining a constant temperature between 0 and 5 °C. For larger scale reactions, this may require a jacketed reactor with a circulating coolant.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed, preventing its accumulation and localized temperature increases.

    • Monitoring for Excess Nitrous Acid: Regularly test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates an excess, which should be avoided. If detected, stop the addition of sodium nitrite immediately.[1][4]

    • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

Question 2: I'm concerned about the safety of handling diazonium salts on a larger scale. What are the key safety precautions I should take?

Answer: Your concern is well-founded. Diazonium salts, particularly in their solid, isolated form, can be explosive.[1][4] The key to safe handling is to never isolate the diazonium salt and to always keep it in a cold, aqueous solution.

  • Key Safety Protocols:

    • In Situ Generation and Consumption: The diazonium salt should be generated in situ and used immediately in the subsequent Sandmeyer reaction without isolation.

    • Avoid Isolation: Never attempt to isolate the diazonium salt by removing the solvent.

    • Controlled Temperature: As mentioned previously, maintain a low temperature (0-5 °C) throughout the entire process.

    • Proper Quenching: After the Sandmeyer reaction is complete, it is crucial to quench any unreacted diazonium salt. This can be done by adding a reducing agent like sodium bisulfite or by warming the reaction mixture gently to promote controlled decomposition (ensure proper ventilation for nitrogen gas release).

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For larger scale reactions, a blast shield may be a necessary precaution.

Section 2: The Sandmeyer Reaction (Bromination)

The second step involves the copper(I) bromide-catalyzed conversion of the diazonium salt to the desired this compound. While generally robust, this reaction can also present challenges in terms of yield and purity.

Question 3: The yield of my Sandmeyer reaction is lower than expected, and I'm seeing a significant amount of a dark, tarry byproduct. What is the likely cause?

Answer: Low yields and the formation of tarry byproducts in the Sandmeyer reaction are often linked to issues with the copper catalyst and competing side reactions.

  • Causality: The Sandmeyer reaction proceeds via a radical mechanism.[6] If the diazonium salt is not efficiently converted to the desired bromo-triazole, it can undergo other reactions, such as decomposition to form phenols or coupling reactions that lead to polymeric, tar-like substances. The quality and form of the copper(I) bromide catalyst are also critical.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure you are using high-quality, freshly prepared or commercially sourced copper(I) bromide. The presence of copper(II) impurities can be detrimental to the reaction.

    • Catalyst Loading: While catalytic, a sufficient amount of CuBr is necessary. For scale-up, you may need to re-optimize the catalyst loading. A stoichiometric amount is often used to drive the reaction to completion.

    • Slow Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the hot (typically 60-100 °C) solution of copper(I) bromide. This ensures that the diazonium salt reacts as it is added, minimizing decomposition.

    • Control of Acidity: The pH of the reaction mixture can influence the outcome. The reaction is typically carried out in an acidic medium.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.

Question 4: I'm struggling with the purification of the final product. The crude material contains inorganic salts and other organic impurities. What are some effective purification strategies?

Answer: Purification of polar, heterocyclic compounds like this compound can be challenging. A multi-step approach is often required.

  • Purification Workflow:

    • Initial Work-up: After the reaction is complete, cool the mixture and extract the product into an organic solvent like ethyl acetate or dichloromethane. This will remove the bulk of the inorganic salts.

    • Aqueous Washes: Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Column Chromatography: If impurities persist, column chromatography on silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.[7]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.

    • Purification via Salt Formation: In some cases, forming a salt of the triazole with an acid can facilitate purification through crystallization, followed by neutralization to recover the free base.[8]

Experimental Protocols

Protocol 1: Diazotization of 3-amino-5-ethyl-1H-1,2,4-triazole
  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 3-amino-5-ethyl-1H-1,2,4-triazole (1.0 eq) in a solution of hydrobromic acid (48%, ~3.0 eq) and water.

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the stirred amine solution, maintaining the temperature between 0-5 °C. Monitor the addition rate to prevent a temperature spike.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper. If necessary, add a small amount of sulfamic acid to quench the excess.

  • The resulting cold diazonium salt solution should be used immediately in the next step.

Protocol 2: Sandmeyer Bromination
  • In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~1.0 eq).

  • Heat the copper(I) bromide solution to 70-80 °C.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady effervescence.

  • After the addition is complete, continue to stir the mixture at 70-80 °C for 1-2 hours, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature.

  • Proceed with the work-up and purification as described in the troubleshooting section.

Visualizations

Reaction Workflow Diagram

Scaling_Up_3_Bromo_5_ethyl_1H_1_2_4_triazole cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start 3-amino-5-ethyl-1H-1,2,4-triazole diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium_salt [5-ethyl-1H-1,2,4-triazol-3-yl]diazonium bromide (in situ) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr, 70-80 °C) diazonium_salt->sandmeyer crude_product Crude this compound sandmeyer->crude_product workup Work-up (Extraction, Washes) crude_product->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product Troubleshooting_Decision_Tree decision decision issue issue solution solution start Low Yield or Impure Product decision1 decision1 start->decision1 Identify Stage issue1 issue1 decision1->issue1 Diazotization issue2 issue2 decision1->issue2 Sandmeyer issue3 issue3 decision1->issue3 Purification decision1a decision1a issue1->decision1a Symptoms decision2a decision2a issue2->decision2a Symptoms decision3a decision3a issue3->decision3a Symptoms solution1a Improve Temperature Control (0-5 °C) Slow NaNO2 Addition decision1a->solution1a Excessive Gas, Low Yield solution2a Use Fresh CuBr Optimize Catalyst Loading Slow Diazonium Salt Addition decision2a->solution2a Tarry Byproducts, Low Yield solution3a Thorough Work-up Column Chromatography Recrystallization decision3a->solution3a Inorganic Salts, Side Products

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of these powerful C-C and C-N bond-forming reactions.

Introduction: The Chemistry of a Privileged Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in hydrogen bonding. The strategic functionalization of this heterocycle via cross-coupling reactions opens a vast chemical space for the synthesis of novel compounds. This compound is a particularly useful starting material, offering a reactive handle for the introduction of diverse substituents at the C3 position.

This guide provides a comprehensive overview of catalyst systems for various cross-coupling reactions with this substrate, addressing common challenges and offering practical solutions to accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?

A1: The choice of reaction depends on the desired bond formation:

  • For C-C bond formation (arylation, vinylation, alkynylation): Suzuki-Miyaura, Negishi, and Sonogashira couplings are the most commonly employed and well-documented reactions for this class of substrates.

  • For C-N bond formation (amination): The Buchwald-Hartwig amination is the premier choice for introducing primary and secondary amines.

  • For C-O bond formation (etherification): While less common, Buchwald-Hartwig-type conditions can be adapted for this transformation.

  • Other C-C bond formations: The Heck and Stille couplings offer alternative routes for introducing alkenyl and various organic groups, respectively.

Q2: What are the main challenges when performing cross-coupling reactions with this compound?

A2: Researchers may encounter several challenges:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the triazole ring can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[1]

  • N-Arylation vs. C-Arylation: The acidic N-H proton of the triazole can compete with the C-Br bond for reaction, leading to undesired N-arylation products, particularly in copper-catalyzed reactions.[2][3]

  • Homocoupling: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling) can be a significant side reaction.[4]

  • Debromination: Reduction of the C-Br bond to a C-H bond can occur, leading to the formation of 5-ethyl-1H-1,2,4-triazole.[5]

Q3: Should I use a palladium or a copper catalyst?

A3: The choice depends on the specific reaction:

  • Palladium: Palladium-based catalysts are generally preferred for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings due to their high efficiency and broad functional group tolerance.[6]

  • Copper: Copper catalysts are often used in Chan-Lam and Ullmann-type couplings for C-N and C-O bond formation.[2] They can also be used as co-catalysts in Sonogashira reactions.[7][8] However, with 1H-1,2,4-triazoles, copper catalysis can sometimes favor N-arylation.[3]

Catalyst System Selection Guides

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) and C(sp²)–C(sp³) Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the arylation, heteroarylation, and vinylation of this compound.

Catalyst Selection Logic:

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination.[9] The choice of catalyst and ligand is crucial for navigating this cycle efficiently, especially with a potentially coordinating substrate like a triazole.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 + Base PdII_Coupling Ar-Pd(II)Ln(R) Transmetalation->PdII_Coupling Reductive_Elimination Reductive Elimination PdII_Coupling->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Catalyst Systems:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Considerations
Pd(PPh₃)₄NoneK₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-120A classic, often effective system. May require higher temperatures.
Pd(dppf)Cl₂dppf (built-in)K₂CO₃, K₃PO₄DME, Dioxane/H₂O80-110Good for a broad range of aryl and heteroaryl boronic acids.[10]
Pd₂(dba)₃XPhos, SPhosK₃PO₄, CsFToluene, Dioxane80-110Bulky, electron-rich phosphine ligands can accelerate the reaction and prevent catalyst deactivation.[11]
PEPPSI™-IPrIPr (built-in)K₂CO₃, K₃PO₄t-BuOH, Dioxane80-100N-Heterocyclic Carbene (NHC) ligands offer high stability and activity.[4][12]

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst inhibition. 3. Poor quality boronic acid.1. Use a pre-catalyst like a G3-Buchwald pre-catalyst or PEPPSI™-IPr to ensure efficient generation of the active Pd(0) species.[4] 2. Switch to a bulkier, more electron-donating ligand (e.g., XPhos, SPhos) to promote reductive elimination and reduce catalyst inhibition. 3. Use fresh, high-purity boronic acid or a corresponding boronate ester (e.g., pinacol ester).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Slow transmetalation.1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). 2. Use a stronger base (e.g., K₃PO₄) or a fluoride source (e.g., CsF) to accelerate transmetalation.
Debromination of Starting Material 1. Presence of water or protic impurities. 2. Slow oxidative addition relative to side reactions.1. Use anhydrous solvents and reagents. 2. Increase the reaction temperature or switch to a more active catalyst system (e.g., one with a more electron-rich ligand).
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 3-amino-5-ethyl-1H-1,2,4-triazole derivatives.

Catalyst Selection Logic:

The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[13] The choice of ligand is critical to facilitate the C-N reductive elimination, which is often the rate-limiting step.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Amine_Coordination Amine Coordination PdII_Aryl->Amine_Coordination HNR¹R² PdII_Amine [Ar-Pd(II)Ln(HNR¹R²)]⁺Br⁻ Amine_Coordination->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)Ln(NR¹R²) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-NR¹R² Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Recommended Catalyst Systems:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Considerations
Pd₂(dba)₃BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80-110A widely used system, effective for a range of primary and secondary amines.
Pd(OAc)₂XPhos, RuPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane80-110Bulky biaryl phosphine ligands are highly effective for coupling with a wide variety of amines, including challenging substrates.
G3-Buchwald PrecatalystsBuilt-in biaryl phosphineNaOt-Bu, LHMDSToluene, THF25-100Highly active pre-catalysts that can enable reactions at lower temperatures.[4]
[(THP-Dipp)Pd(cinn)Cl]Expanded-ring NHC (built-in)NaOt-BuDioxane80-110NHC-based catalysts can be very effective for the amination of halo-triazoles.[14][15]

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Base incompatibility. 2. Ligand decomposition.1. Screen different bases. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[16] 2. Use a more robust ligand, such as a biaryl phosphine (e.g., XPhos) or an NHC ligand.
Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water. 2. Slow C-N reductive elimination.1. Ensure strictly anhydrous conditions. 2. Switch to a ligand that accelerates reductive elimination, such as a bulkier biaryl phosphine.
Reaction with Primary Amines Gives Bis-Arylation 1. The product secondary amine is more reactive than the starting primary amine.1. Use a larger excess of the primary amine. 2. Consider using a ligand like BrettPhos, which is designed to favor mono-arylation of primary amines.[16]
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to 3-alkynyl-5-ethyl-1H-1,2,4-triazoles.

Catalyst Selection Logic:

The reaction typically involves a dual catalytic system of palladium and copper.[7][8] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne. Copper-free conditions have also been developed.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Alkynyl Ar-Pd(II)Ln(C≡CR) Transmetalation_Pd->PdII_Alkynyl Reductive_Elimination Reductive Elimination PdII_Alkynyl->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-C≡CR Reductive_Elimination->Product Alkyne R-C≡CH Base_Coord Base Coordination Alkyne->Base_Coord Base Cu_Acetylide R-C≡C-Cu(I) Cu_Acetylide->Transmetalation_Pd to Pd(II) complex Base_Coord->Cu_Acetylide Cu(I)

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.

Recommended Catalyst Systems:

Catalyst SystemBaseSolventTemperature (°C)Key Considerations
Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPADMF, THF25-80The classic Sonogashira conditions. The amine often serves as both the base and a solvent.[7]
Pd(OAc)₂ / PPh₃ / CuIK₂CO₃, Cs₂CO₃Acetonitrile, Dioxane50-100A more versatile system for a broader range of substrates.
Pd(dppf)Cl₂ / CuIEt₃NDMF60-100Can be effective for more challenging substrates.
Pd(PPh₃)₄ (Copper-free)Piperidine, TBAFTHF, Toluene50-100Useful when copper sensitivity is a concern. May require higher temperatures or longer reaction times.

Troubleshooting Guide: Sonogashira Coupling

IssuePotential Cause(s)Recommended Solution(s)
Glaser Coupling (Homocoupling of Alkyne) 1. Presence of oxygen. 2. High copper loading.1. Rigorously degas all reagents and maintain an inert atmosphere. 2. Reduce the amount of copper co-catalyst or switch to copper-free conditions.
Low or No Conversion 1. Inactive palladium catalyst. 2. Poor solubility.1. Use a fresh palladium source. 2. Choose a solvent that dissolves all components, such as DMF or a mixture of THF and an amine.
Debromination of Starting Material 1. Basic conditions and presence of a proton source.1. Use a milder base or ensure anhydrous conditions.
Heck Reaction: For C(sp²)–C(sp²) Vinylation

The Heck reaction allows for the introduction of an alkene moiety at the 3-position of the triazole.

Recommended Catalyst Systems:

| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temperature (°C) | Key Considerations | | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | A standard system for Heck reactions.[17] | | PdCl₂(PPh₃)₂ | None | Et₃N | DMF | 100-140 | A simple and often effective catalyst. | | Herrmann's Catalyst | None | NaOAc | NMP | 120-160 | A highly stable palladacycle catalyst, suitable for high-temperature reactions. |

Stille Coupling: For C(sp²)–C(sp²) and Other C-C Bond Formations

The Stille coupling offers a broad substrate scope but involves the use of toxic organotin reagents.[18][19]

Recommended Catalyst Systems:

Catalyst PrecursorLigandAdditiveSolventTemperature (°C)Key Considerations
Pd(PPh₃)₄NoneNoneToluene, Dioxane80-110The most common catalyst for Stille couplings.
PdCl₂(AsPh₃)₂NoneNoneDMF60-100The arsenical ligand can sometimes improve reaction outcomes.
Pd₂(dba)₃P(furyl)₃LiClTHF, NMP25-80The addition of LiCl can accelerate the transmetalation step.

Conclusion

The successful cross-coupling of this compound is highly achievable with careful selection of the catalyst system and reaction conditions. This guide provides a starting point for your experimental design and a resource for troubleshooting common issues. By understanding the underlying principles of these powerful reactions and the specific challenges posed by N-heterocyclic substrates, researchers can efficiently synthesize a diverse range of novel triazole-containing molecules for various applications.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. ACS Publications. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. [Link]

  • 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. ResearchGate. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Publications. [Link]

  • Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Aryl
  • Cross-Coupling of Heteroatomic Electrophiles. National Institutes of Health. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. ACS Publications. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health. [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]

  • Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. National Institutes of Health. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. [No Source Found].
  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Heterobiaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. ResearchGate. [Link]

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  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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Technical Support Center: Workup and Troubleshooting for 3-bromo-5-ethyl-1H-1,2,4-triazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. The protocols and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Introduction to the Chemistry of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its utility stems from the presence of a reactive bromine atom at the 3-position, which readily participates in various cross-coupling reactions, and the acidic proton on the triazole ring, allowing for N-functionalization. Common transformations include Chan-Evans-Lam N-arylation and Suzuki-Miyaura C-C bond formation.[2] However, the unique electronic properties and basicity of the triazole core can present specific challenges during the post-reaction workup and purification phases. This guide is designed to address these challenges directly.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions involving this compound in a question-and-answer format.

FAQ 1: My reaction mixture is a persistent emulsion during aqueous workup. How can I break it?

  • Causality: Emulsions are common when dealing with nitrogen-containing heterocycles due to their amphiphilic nature, especially in the presence of residual base (e.g., DBU, K₃PO₄) and metal salts from the catalyst. The triazole moiety itself can act as a ligand, stabilizing the interface between the organic and aqueous layers.

  • Troubleshooting Steps:

    • Addition of Brine: Saturated aqueous sodium chloride solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.

    • Filtration through Celite®: Passing the entire emulsified mixture through a pad of Celite® can help to break up the emulsion by providing a high surface area for the dispersed droplets to coalesce.

    • Small Amount of Acid: If your product is stable to acid, careful addition of a dilute acid (e.g., 1 M HCl) can neutralize any excess base, which may be acting as a surfactant. Be cautious, as protonation of your triazole product can increase its aqueous solubility.

    • Change of Solvent: If the emulsion persists, consider adding a different, more nonpolar organic solvent like toluene or hexanes to the extraction solvent (e.g., EtOAc, DCM). This can alter the interfacial tension and promote phase separation.

FAQ 2: I am struggling to remove the copper catalyst from my reaction mixture. What is the most effective method?

  • Causality: Copper catalysts, particularly Cu(I) and Cu(II) species, can coordinate with the nitrogen atoms of the triazole ring, making them difficult to remove by simple aqueous washes.

  • Troubleshooting Steps:

    • Ammonium Hydroxide Wash: This is a highly effective method. Ammonia forms a water-soluble tetraamminecopper(II) complex, which is intensely blue.[3]

      • Protocol: After the initial quench, wash the organic layer with a 5-10% aqueous ammonium hydroxide solution. Repeat the wash until the aqueous layer is no longer blue.

    • Aqueous EDTA Wash: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent for copper ions.

      • Protocol: Prepare a 0.5 M aqueous solution of EDTA disodium salt. Wash the organic layer with this solution. The formation of the copper-EDTA complex will be indicated by a color change in the aqueous layer.

    • Filtration through a Plug of Silica Gel: If residual copper persists after aqueous washes, passing a solution of the crude product through a short plug of silica gel can effectively adsorb the polar copper salts.

FAQ 3: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?

  • Causality: The 1,2,4-triazole ring system is polar and can exhibit some water solubility, especially if the substituents are small or if the pH of the aqueous layer is acidic, leading to protonation.[4]

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. This will keep the triazole in its neutral, less water-soluble form. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for this adjustment.

    • Back-Extraction: After the initial extraction, back-extract the aqueous layer with fresh organic solvent (e.g., EtOAc or DCM) to recover any dissolved product.

    • Use of a More Polar Organic Solvent: If your product is highly polar, consider using a more polar extraction solvent like n-butanol, although this can make subsequent removal of the solvent more challenging.

FAQ 4: I am observing multiple spots on my TLC, even after purification. What are the likely side products?

  • Causality: Depending on the reaction type, several side products can form.

    • Chan-Evans-Lam N-arylation: Common side products include homocoupling of the boronic acid and unreacted starting triazole.

    • Suzuki-Miyaura Coupling: Protodeboronation of the boronic acid and debromination of the starting material can occur.

  • Troubleshooting & Identification:

    • Co-spotting: Co-spot your purified product with the starting materials on a TLC plate to confirm their absence.

    • NMR Spectroscopy: Analyze the ¹H and ¹³C NMR spectra of your purified product for characteristic signals of potential impurities. For example, the presence of signals corresponding to the starting this compound.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify the molecular weights of the components in your mixture, which can help in deducing their structures.

III. Detailed Experimental Protocols

Protocol 1: General Workup Procedure for a Copper-Catalyzed Reaction

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the product.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This will hydrolyze any remaining reactive species.

  • Solvent Removal (if applicable):

    • If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), it is often beneficial to remove it under reduced pressure before proceeding with the extraction.

  • Liquid-Liquid Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • 5% aqueous ammonium hydroxide solution (2 x volume of organic layer) to remove the copper catalyst.[3]

      • Water (2 x volume of organic layer).

      • Saturated aqueous sodium chloride (brine) (1 x volume of organic layer) to aid in phase separation and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase (Eluent): A gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly employed.

    • Starting Polarity: Begin with a low polarity eluent (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.

    • TLC Guidance: The choice of eluent system should be guided by TLC analysis of the crude product. Aim for an Rf value of 0.2-0.3 for your desired product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline products.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for triazole derivatives include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

IV. Data Presentation

Table 1: Common Solvents for Workup and Purification

SolventUseBoiling Point (°C)Polarity IndexNotes
Ethyl AcetateExtraction, Chromatography77.14.4Good general-purpose solvent.
DichloromethaneExtraction, Chromatography39.63.1Can be more effective for polar products but is more volatile.
Hexanes/Petroleum EtherChromatography60-900.1Nonpolar component of the eluent.
EthanolRecrystallization78.44.3Good for recrystallizing polar compounds.
IsopropanolRecrystallization82.63.9Alternative to ethanol.
AcetonitrileRecrystallization81.65.8Can be effective for moderately polar compounds.

V. Visualization of Workflows

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench with aq. NH4Cl Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc) Quench->Extraction Wash_NH4OH Wash with aq. NH4OH (Removes Copper Catalyst) Extraction->Wash_NH4OH Wash_H2O Wash with Water Wash_NH4OH->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Drying Dry with Na2SO4 Wash_Brine->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the workup and purification of this compound reactions.

Troubleshooting_Logic cluster_solutions Troubleshooting Solutions Problem Problem Encountered Emulsion During Extraction Copper Contamination Product Loss to Aqueous Layer Multiple Spots on TLC Emulsion_Sol Break Emulsion Add Brine Filter through Celite® Adjust pH (carefully) Problem:e->Emulsion_Sol Copper_Sol Remove Copper Wash with aq. NH4OH Wash with aq. EDTA Filter through Silica Plug Problem:c->Copper_Sol Loss_Sol Minimize Product Loss Adjust pH to 7-8 Back-extract Aqueous Layer Use More Polar Solvent Problem:l->Loss_Sol TLC_Sol Identify Impurities Co-spot with Starting Materials NMR Analysis LC-MS Analysis Problem:m->TLC_Sol

Caption: Troubleshooting logic for common issues in this compound reaction workups.

VI. Safety Considerations

  • This compound and its derivatives should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety protocols.

VII. References

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • US Patent US2982771A, Purification of heterocyclic organic nitrogen compounds.

  • Zarghi, A., & Arfaei, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2780. [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst? [Link]

  • J. of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

  • A Comprehensive review on 1, 2,4 Triazole. (n.d.). [Link]

Sources

Technical Support Center: Stabilizing 3-bromo-5-ethyl-1H-1,2,4-triazole in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-5-ethyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges related to the stability of this compound during chemical reactions and provide in-depth, field-proven insights to mitigate its decomposition. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.

Fundamentals: Understanding the Stability of this compound

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound that influence its stability. The 1,2,4-triazole ring is an aromatic heterocycle, and its stability is a key feature. However, the presence of substituents, such as the bromo and ethyl groups, introduces specific electronic and steric factors that can render the molecule susceptible to degradation under certain reaction conditions.

One important aspect to consider is tautomerism. For 3-substituted-1H-1,2,4-triazoles, two tautomeric forms are possible: the 1H and the 4H tautomers. Theoretical and physical studies on 3-bromo-1H-1,2,4-triazole suggest that the relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment.[1] The reactivity and stability of a particular tautomer may differ, which can have implications for reaction outcomes.

The primary modes of decomposition observed for halogenated triazoles, particularly during cross-coupling reactions, are debromination and, under harsh conditions, potential cleavage of the triazole ring.[2] Thermal decomposition of 1,2,4-triazole derivatives can also occur, often initiated by intramolecular proton transfer followed by bond cleavage.[3] The ethyl group at the 5-position, being an electron-donating group, can subtly influence the electron density of the triazole ring, potentially affecting its susceptibility to certain degradation pathways.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that researchers may encounter during reactions involving this compound.

Q1: I am performing a Suzuki-Miyaura or Chan-Evans-Lam cross-coupling reaction, and I am observing significant amounts of the debrominated side product (5-ethyl-1H-1,2,4-triazole). What is causing this, and how can I prevent it?

A1: The observation of a debrominated side product is a common issue in cross-coupling reactions involving bromo-heterocycles, especially under harsh conditions.[2] The primary culprits are typically elevated temperatures and the use of strong bases.

Causality:

  • High Temperature: Elevated temperatures provide the activation energy for the reductive dehalogenation of the C-Br bond, a known side reaction in palladium- and copper-catalyzed couplings.

  • Strong Bases: Strong bases can promote the decomposition of the catalyst or the starting material, leading to the formation of species that facilitate debromination. For instance, in copper-catalyzed reactions, certain bases can lead to the formation of copper hydride species, which can act as reducing agents.

Troubleshooting & Preventative Measures:

ParameterRecommendationRationale
Temperature Screen lower reaction temperatures (e.g., start at room temperature and gradually increase).To minimize the energy input that can drive the debromination side reaction.
Base Selection Use milder bases such as K₂CO₃, Cs₂CO₃, or organic bases like DBU. Avoid strong inorganic bases like NaOH or KOH if possible.[2]To create a less harsh reaction environment that is less likely to promote reductive dehalogenation.
Catalyst & Ligand Optimize the catalyst and ligand system. For Suzuki reactions, consider ligands that promote rapid cross-coupling, thus outcompeting the debromination.A more efficient catalytic cycle can lead to the desired product being formed faster than the undesired side product.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side reactions.

Experimental Protocol: Optimization of a Suzuki-Miyaura Coupling

  • Set up parallel reactions in small vials.

  • To each vial, add this compound (1 equiv.), your boronic acid partner (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a different base to each vial (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, DBU; 2-3 equiv.).

  • Add the solvent (e.g., dioxane/water, DMF, or toluene).

  • Run the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analyze the product-to-dehalogenated-byproduct ratio to identify the optimal base.

  • Repeat the experiment with the best base at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the lowest effective temperature.

Q2: My reaction is not proceeding to completion, and I suspect my starting material, this compound, has decomposed upon storage. How can I properly store this compound?

A2: While this compound is a relatively stable solid, improper storage can lead to gradual decomposition.

Causality:

  • Moisture: The triazole ring is susceptible to hydrolysis under certain conditions, although it is generally stable. The presence of moisture can also affect the efficiency of many organometallic reactions.

  • Light and Air: Prolonged exposure to light and air (oxygen) can potentially lead to slow degradation over time, especially if impurities are present.

  • Temperature: High temperatures can accelerate any potential decomposition pathways.

Preventative Storage Protocol:

ParameterRecommendationRationale
Container Store in a tightly sealed, opaque container.To protect from moisture, air, and light.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).To minimize exposure to oxygen and moisture.
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.[4]To slow down any potential degradation processes.
Location Store away from strong acids, bases, and oxidizing agents.To prevent accidental contact with incompatible materials that could catalyze decomposition.

Q3: I am observing multiple unidentified spots on my TLC plate, suggesting my starting material is decomposing into several products. What are the likely decomposition pathways?

A3: Besides debromination, other decomposition pathways can occur, especially under harsh thermal or chemical conditions.

Potential Decomposition Pathways:

  • Ring Cleavage: Although the 1,2,4-triazole ring is generally stable, very high temperatures or aggressive reagents could lead to its fragmentation.[3]

  • Side Reactions of the Ethyl Group: While less common, the ethyl group could potentially undergo oxidation or other transformations under specific reaction conditions, especially if strong oxidizing agents are present.

  • Reaction with Solvents: Some solvents can participate in side reactions. For example, at high temperatures, DMF can be a source of dimethylamine, which could potentially react with the starting material.

Troubleshooting Flowchart:

DecompositionTroubleshooting Start Multiple Spots on TLC CheckPurity 1. Check Purity of Starting Material Start->CheckPurity Debromination 2. Analyze for Debromination (Mass Spec) CheckPurity->Debromination Optimize 3. Optimize Reaction Conditions (Temp, Base, Solvent) Debromination->Optimize Debromination Observed Solvent 4. Consider Solvent Reactivity Debromination->Solvent No Debromination End Decomposition Minimized Optimize->End Thermal 5. Assess Thermal Stability Solvent->Thermal Thermal->End

Caption: A logical workflow for troubleshooting the decomposition of this compound.

Frequently Asked Questions (FAQs)

What analytical techniques are best for monitoring the stability of this compound?

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique as it can separate the starting material from its degradation products (like the debrominated species) and provide their mass-to-charge ratios for identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR can be used to check the purity of the starting material before use. The disappearance of the characteristic signals for the triazole and ethyl protons, or the appearance of new signals, would indicate decomposition.

  • TLC (Thin Layer Chromatography): A quick and easy way to monitor the progress of a reaction and check for the formation of byproducts.

Is this compound sensitive to acidic conditions? The 1,2,4-triazole ring is generally stable to a wide range of pH. However, very strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways. It is always advisable to perform a small-scale test reaction if you are unsure about the stability of the compound under your specific acidic conditions.

Can the ethyl group at the 5-position influence the stability compared to the parent 3-bromo-1H-1,2,4-triazole? Yes, substituents can have a notable impact on the stability and reactivity of the triazole ring.[5] The ethyl group is weakly electron-donating, which can slightly increase the electron density of the ring compared to the unsubstituted analog. This might make the C-Br bond slightly more susceptible to reductive cleavage in some cases. However, the effect is generally not dramatic, and the troubleshooting strategies for the parent compound are highly applicable here.

References

  • Mondal, S., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1735-1749. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967391. Available at: [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. Available at: [Link]

  • El-Sayed, W. S. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1427. Available at: [Link]

  • Lesyk, R., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Chemistry Proceedings, 2(1), 32. Available at: [Link]

  • Luo, J., et al. (2011). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o345. Available at: [Link]

  • Reddy, A. S., et al. (2016). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 21(11), 1528. Available at: [Link]

  • Yüksek, H., et al. (2018). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities. Letters in Drug Design & Discovery, 15(10), 1047-1056. Available at: [Link]

  • Krings, B., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1572, 128-135. Available at: [Link]

  • Sraa, A. J. S., et al. (2014). 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-ethyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o881. Available at: [Link]

  • Sharma, D., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 13, 897433. Available at: [Link]

  • Rashdan, H. R. M., et al. (2019). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Beilstein Journal of Organic Chemistry, 15, 236-244. Available at: [Link]

  • Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1109-1116. Available at: [Link]

  • Wang, Y., et al. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Scientific Reports, 6, 29675. Available at: [Link]

  • Köckerling, M., et al. (2007). Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. Synthesis, 2007(14), 2191-2202. Available at: [Link]

  • Mayr, H., et al. (2018). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. Journal of Organic Chemistry, 83(15), 8014-8025. Available at: [Link]

  • Kowhakul, J., et al. (2015). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Modeling, 21(5), 123. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-5-ethyl-1H-1,2,4-triazole. Recognizing the nuances of synthetic organic chemistry, this document is structured as a dynamic troubleshooting resource rather than a rigid protocol. Here, we address common challenges encountered during the synthesis, offering explanations grounded in reaction mechanisms and providing practical, field-tested solutions.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the construction of the 5-ethyl-1H-1,2,4-triazol-3-amine precursor. The second stage is the conversion of the 3-amino group to the 3-bromo functionality via a Sandmeyer-type reaction.

Stage 1: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine

This initial stage involves the cyclization of a carboxylic acid derivative with a guanidine-based compound to form the triazole ring. A common and effective method is the reaction of propanoic acid with aminoguanidine bicarbonate.

Experimental Protocol: Synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propanoic acid (1.0 eq) and aminoguanidine bicarbonate (1.0 eq).

  • Solvent and Catalyst: While the reaction can be performed neat, a high-boiling solvent such as N,N-dimethylformamide (DMF) can be used to ensure a homogeneous reaction mixture and facilitate heat transfer. Acid catalysis, for instance with a catalytic amount of a strong acid like sulfuric acid, can promote the reaction.

  • Heating: Heat the reaction mixture to a temperature of 120-140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-ethyl-1H-1,2,4-triazol-3-amine as a solid.

Troubleshooting and FAQs: Stage 1

Q1: The reaction is sluggish or does not proceed to completion.

  • Potential Cause: Insufficient temperature or inadequate mixing.

  • Solution: Ensure the reaction temperature is maintained within the optimal range of 120-140°C. Vigorous stirring is crucial, especially if the reaction is heterogeneous. If the issue persists, the addition of a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) can accelerate the cyclization.

Q2: The yield of the desired 5-ethyl-1H-1,2,4-triazol-3-amine is low.

  • Potential Cause 1: Incomplete reaction.

    • Solution: Extend the reaction time and monitor closely by TLC or HPLC until the starting materials are consumed.

  • Potential Cause 2: Decomposition of starting material or product at high temperatures.

    • Solution: While a high temperature is necessary, prolonged heating at excessively high temperatures can lead to degradation. Optimize the reaction time and temperature. Consider using a lower temperature for a longer duration.

  • Potential Cause 3: Sub-optimal workup and purification.

    • Solution: Ensure the pH is appropriately adjusted during workup to maximize the precipitation or extraction of the product. For recrystallization, carefully select the solvent system to minimize product loss in the mother liquor. A solvent screen is recommended.

Q3: The isolated product is impure, with significant side products observed.

  • Potential Cause: Formation of isomeric triazoles or other condensation byproducts.

  • Solution: Purification by column chromatography may be necessary if recrystallization is ineffective. Utilizing a gradient elution system can help in separating closely related impurities. The choice of adsorbent (silica gel or alumina) and eluent should be optimized based on the polarity of the product and impurities.

Stage 2: Sandmeyer Bromination of 5-ethyl-1H-1,2,4-triazol-3-amine

The second stage is a classic Sandmeyer reaction, which involves the diazotization of the 3-amino group followed by displacement with a bromide ion, catalyzed by a copper(I) salt.

Experimental Protocol: Synthesis of this compound
  • Diazotization:

    • Dissolve 5-ethyl-1H-1,2,4-triazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, at least 3.0 eq) in a flask cooled in an ice-salt bath to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution at this temperature for 30-60 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in aqueous HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution should be observed.

  • Reaction Completion and Workup:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

    • The reaction mixture is then typically extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification:

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting and FAQs: Stage 2

Q1: The diazotization reaction results in a dark-colored, tarry mixture.

  • Potential Cause: The temperature of the reaction exceeded the optimal range (0-5°C). Diazonium salts, particularly those of heteroaromatic amines, can be unstable at higher temperatures and prone to decomposition.[1]

  • Solution: Meticulous temperature control is paramount. Use an efficient cooling bath (ice-salt or an acetone-dry ice bath) and add the sodium nitrite solution very slowly. Ensure the sodium nitrite solution is also pre-cooled.

Q2: Low yield of the this compound is obtained.

  • Potential Cause 1: Incomplete diazotization.

    • Solution: Ensure a slight excess of sodium nitrite is used. The presence of nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Potential Cause 2: Premature decomposition of the diazonium salt.

    • Solution: Use the diazonium salt solution immediately after its preparation. Do not let it warm up before adding it to the copper(I) bromide solution.

  • Potential Cause 3: Formation of the corresponding 3-hydroxy-5-ethyl-1H-1,2,4-triazole (phenol-type byproduct).[2]

    • Solution: This is a common side reaction in Sandmeyer reactions.[2] Ensure that the concentration of the bromide ion is sufficiently high by using a concentrated HBr solution. The addition of the diazonium salt to the CuBr solution should be done at a rate that allows for the controlled evolution of nitrogen gas.

Q3: The final product is difficult to purify and contains persistent impurities.

  • Potential Cause 1: Presence of the starting 3-amino-5-ethyl-1H-1,2,4-triazole.

    • Solution: This indicates an incomplete reaction. The unreacted starting material can often be removed by an acidic wash during the workup, as the amino-triazole will be protonated and move to the aqueous layer.

  • Potential Cause 2: Formation of azo-coupling byproducts.

    • Solution: Azo-coupling can occur if the diazonium salt reacts with an unreacted starting amine. This can be minimized by ensuring the slow addition of the sodium nitrite solution to a well-stirred acidic solution of the amine, which keeps the concentration of the free amine low. Purification by column chromatography is usually effective in removing these colored impurities.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-ethyl-1H-1,2,4-triazol-3-amineC₄H₈N₄112.14132-134[3]
This compoundC₄H₆BrN₃176.02N/A

Visualizing the Workflow

Synthesis Pathway

Synthesis_Workflow Propanoic_Acid Propanoic Acid Precursor 5-ethyl-1H-1,2,4-triazol-3-amine Propanoic_Acid->Precursor Heat, Catalyst Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Precursor Diazonium_Salt Diazonium Salt Intermediate Precursor->Diazonium_Salt NaNO₂, HBr, 0-5°C Final_Product This compound Diazonium_Salt->Final_Product CuBr

Caption: Overall synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_stage1 Stage 1 Troubleshooting cluster_stage2 Stage 2 Troubleshooting Low_Yield_1 Low Yield in Stage 1 Incomplete_Rxn_1 Incomplete Reaction Low_Yield_1->Incomplete_Rxn_1 Decomposition Decomposition Low_Yield_1->Decomposition Purification_Issues_1 Purification Issues Low_Yield_1->Purification_Issues_1 Low_Yield_2 Low Yield in Stage 2 Decomposition_Diazonium Diazonium Decomposition Low_Yield_2->Decomposition_Diazonium Side_Reaction Side Reactions (e.g., Phenol formation) Low_Yield_2->Side_Reaction Purification_Issues_2 Purification Issues Low_Yield_2->Purification_Issues_2

Caption: Common troubleshooting pathways for the two-stage synthesis.

References

  • Dolzhenko, A. V., et al. (2014). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 4(78), 41535-41544. [Link]

  • Krasavin, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1293. [Link]

  • Gallagher, P. T. (2001). The Sandmeyer reaction. In Organic Syntheses; John Wiley & Sons, Ltd.
  • Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.
  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047-1054. [Link]

  • Hodson, H. F. (1969). The Sandmeyer Reaction. Chemical Reviews, 69(5), 629-655.
  • Hassan, A. A., et al. (2007). Effects of 3-amino-1,2,4-triazole on the inhibition of copper corrosion in acidic chloride solutions. Corrosion Science, 49(7), 3074-3088. [Link]

  • Wikipedia contributors. (2023, December 27). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • University of California, Los Angeles. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 1,2,4-triazole scaffold, in particular, is a cornerstone in the development of a wide array of therapeutic agents and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, 3-bromo-5-ethyl-1H-1,2,4-triazole, offering a comparative perspective against structurally related analogues. Our objective is to equip researchers with the necessary insights for unambiguous spectral interpretation, backed by established principles of NMR spectroscopy.

The Structural Significance of this compound

The unique arrangement of a bromine atom and an ethyl group on the 1,2,4-triazole ring endows this compound with distinct chemical properties, making it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the ethyl group can influence the molecule's lipophilicity and steric profile. Accurate characterization by ¹H NMR is the first critical step in ensuring the purity and confirming the identity of this compound for subsequent applications.

A notable feature of 1,2,4-triazoles is the phenomenon of tautomerism, where the proton on the nitrogen atom can reside on different nitrogen atoms of the heterocyclic ring. For this compound, two principal tautomers are expected: the 1H and the 4H forms. The relative populations of these tautomers can be influenced by the solvent and the nature of the substituents, which in turn affects the observed ¹H NMR spectrum.[1]

Predicted ¹H NMR Spectrum of this compound

The ethyl group will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), a characteristic pattern arising from spin-spin coupling. The chemical shift of the N-H proton is expected to be significantly downfield and may appear as a broad singlet, a feature typical for exchangeable protons.[2]

Below is a table summarizing the predicted ¹H NMR spectral data for this compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H13.0 - 15.0Broad Singlet-
-CH₂- (ethyl)~2.8Quartet~7.5
-CH₃ (ethyl)~1.2Triplet~7.5

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the known ¹H NMR data of structurally similar 1,2,4-triazole derivatives.

1. Comparison with 3-Amino-1,2,4-triazole:

In 3-amino-1,2,4-triazole, the absence of an ethyl group simplifies the upfield region of the spectrum. The reported ¹H NMR in DMSO-d₆ shows a broad signal for the N-H proton around 12.2 ppm and another for the amino group protons.[3] The C-H proton on the triazole ring appears at approximately 7.48 ppm. This comparison highlights the influence of the substituent at the 5-position on the electronic environment of the ring.

2. Comparison with 3-Bromo-1-methyl-1H-1,2,4-triazole:

This derivative features a methyl group on one of the nitrogen atoms, which simplifies the spectrum by fixing the tautomeric form and removing the N-H signal. The methyl protons would appear as a singlet, with its chemical shift influenced by the triazole ring.[4] The absence of the ethyl group's characteristic quartet and triplet is a key distinguishing feature.

3. General Trends in Substituted 1,2,4-Triazoles:

The chemical shift of the N-H proton in 1,2,4-triazoles is highly sensitive to the solvent and the electronic nature of the substituents. Electron-withdrawing groups, such as the bromine atom in our target molecule, tend to deshield the N-H proton, shifting its resonance to a lower field. Conversely, electron-donating groups would have the opposite effect.

The protons of alkyl substituents attached to the triazole ring typically resonate in the expected aliphatic region, with their exact chemical shifts modulated by the aromatic character and electronic properties of the heterocycle.

Visualizing the Molecular Structure and Proton Environments

To aid in the conceptualization of the ¹H NMR data, the following diagram illustrates the molecular structure of this compound and highlights the different proton environments.

Caption: Molecular structure of this compound highlighting distinct proton environments.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire a high-quality ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is advantageous as it effectively solubilizes many polar organic compounds and its residual solvent peak does not typically overlap with the signals of interest. Furthermore, the N-H proton exchange is slower in DMSO-d₆, often resulting in a sharper signal.[2][5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition:

  • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 16 ppm).

  • Use a standard pulse sequence for ¹H acquisition (e.g., a single 90° pulse).

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans for a sample of this concentration).

  • Apply a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration. A delay of 2-5 seconds is generally sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[2]

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to confirm the assignments.

Workflow for Spectral Acquisition and Analysis

The following diagram outlines the workflow for obtaining and interpreting the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate assign Spectral Assignment integrate->assign

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The structural characterization of this compound by ¹H NMR spectroscopy is a critical step in its utilization for further synthetic transformations. This guide has provided a comprehensive, predicted ¹H NMR spectrum based on established principles and comparative data from related structures. By following the detailed experimental protocol and leveraging the comparative insights, researchers can confidently acquire and interpret the ¹H NMR spectrum of this important heterocyclic compound, ensuring the integrity of their starting materials and the success of their scientific endeavors.

References

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. (2025-04-10). [Link]

  • The Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. ResearchGate. (2025-08-07). [Link]

  • 1H-[2][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]

  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.. ResearchGate. [Link]

  • Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole | The Journal of Organic Chemistry. ACS Publications. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. (2024-01-19). [Link]

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A Comparative Guide to the Mass Spectrometry of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric behavior of 3-bromo-5-ethyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its fragmentation pattern is crucial for its identification, structural elucidation, and differentiation from isomeric and related structures. This document offers a predicted fragmentation pathway based on established principles of mass spectrometry and comparative data from analogous compounds. Furthermore, it presents a comprehensive, step-by-step protocol for its analysis, empowering researchers to obtain reliable and reproducible data.

Introduction to the Mass Spectrometry of 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a prevalent scaffold in a variety of biologically active molecules.[1][2] Mass spectrometry is an indispensable tool for the characterization of these compounds, providing valuable information on molecular weight and structure through the analysis of fragmentation patterns.[1] The fragmentation of the 1,2,4-triazole ring is significantly influenced by the nature and position of its substituents, as well as the ionization technique employed.[1][3] Electron Ionization (EI) is a common technique that induces extensive fragmentation, offering a detailed fingerprint of the molecule's structure.[1]

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathway of this compound

The molecular formula for this compound is C₄H₆BrN₃, with a monoisotopic mass of approximately 174.97 g/mol for the ⁷⁹Br isotope and 176.97 g/mol for the ⁸¹Br isotope. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The predicted major fragmentation pathways are as follows:

  • Loss of an ethyl radical (•C₂H₅): This is a common fragmentation for ethyl-substituted aromatic and heterocyclic compounds, leading to a stable cation. The loss of the ethyl group (mass 29) from the molecular ion would result in fragment ions at m/z 146 and 148.

  • Loss of ethylene (C₂H₄): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule (mass 28), resulting in fragment ions at m/z 147 and 149.

  • Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 97.

  • Ring cleavage: The triazole ring itself can undergo fragmentation. A characteristic fragmentation of the 1,2,4-triazole ring involves the loss of HCN (mass 27) or N₂ (mass 28).[1]

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [C₄H₆BrN₃]⁺˙ m/z 175/177 F1 [C₂H₅N₃Br]⁺ m/z 146/148 M->F1 - •C₂H₅ F2 [C₂H₃N₃Br]⁺˙ m/z 147/149 M->F2 - C₂H₄ F3 [C₄H₆N₃]⁺ m/z 97 M->F3 - •Br F4 [C₃H₅N₂]⁺ m/z 69 F3->F4 - N₂ F5 [C₂H₃N]⁺˙ m/z 41 F4->F5 - N₂

Caption: Predicted EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To further substantiate the predicted fragmentation, a comparison with the known mass spectrometric behavior of similar molecules is essential.

CompoundKey Fragments (m/z) and InterpretationReference
3-bromo-5-methyl-1H-1,2,4-triazole 161/163 (M⁺), 56, 42. The fragment at m/z 56 could correspond to the loss of Br and HCN.PubChem CID: 141304
Ethyl-substituted aromatics Loss of a methyl radical (M-15) to form a stable tropylium-like ion is common. For ethylbenzene, a prominent peak at m/z 91 is observed due to the loss of a methyl group from the ethyl substituent.[4][4]
Brominated aromatic compounds Exhibit characteristic M⁺ and M+2 peaks of similar intensity. Loss of the bromine atom is a common fragmentation pathway.
Unsubstituted 1H-1,2,4-triazole 69 (M⁺), 42 (loss of HCN).[1][1][5]

This comparative data supports the predicted fragmentation pathways for this compound, particularly the initial loss of the ethyl group and subsequent ring fragmentation.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile small molecules.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate) to create a stock solution of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[6] This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the instrument.[6]

  • Quality Control: Ensure the final solution is clear and free of any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system equipped with a capillary column and an electron ionization source.

gcms_workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector - Temp: 250 °C - Mode: Splitless (1 µL) Column Column - Type: DB-5ms or equivalent - Dimensions: 30 m x 0.25 mm x 0.25 µm Injector->Column IonSource Ion Source - Type: Electron Ionization (EI) - Energy: 70 eV - Temp: 230 °C Column->IonSource Oven Oven Program - Initial: 70 °C (2 min) - Ramp: 10 °C/min to 280 °C - Final Hold: 5 min MassAnalyzer Mass Analyzer - Type: Quadrupole - Scan Range: m/z 40-400 IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

Caption: GC-MS workflow for the analysis of this compound.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared working solution into the GC-MS system.

  • Data Acquisition: Acquire the mass spectrum over the specified scan range.

  • Data Analysis:

    • Identify the retention time of the analyte.

    • Examine the mass spectrum for the characteristic isotopic pattern of the molecular ion (M⁺ and M+2).

    • Identify the major fragment ions and compare them to the predicted fragmentation pattern and data from similar compounds.

Conclusion

The mass spectrometric analysis of this compound, guided by the predicted fragmentation pathways and comparative data presented in this guide, allows for its confident identification and structural characterization. The provided experimental protocol offers a robust starting point for researchers, ensuring the acquisition of high-quality, reproducible data. As with any analytical endeavor, optimization of the instrumental parameters may be necessary depending on the specific instrumentation and sample matrix.

References

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (2015, August). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]

  • ResearchGate. (2019, October). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

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  • National Center for Biotechnology Information. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PubMed Central. [Link]

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A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-1,2,4-Triazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, derivatives of 1,2,4-triazole are of particular importance due to their prevalence in a wide array of biologically active compounds.[1][2] The choice of the halogen substituent on the triazole core is a critical decision in synthetic planning, directly impacting the molecule's reactivity and the conditions required for its successful functionalization. This guide provides an in-depth comparison of the reactivity of 3-bromo-1,2,4-triazoles and 3-chloro-1,2,4-triazoles, offering theoretical insights and practical, data-supported guidance for their application in key synthetic transformations.

The Fundamental Difference: A Tale of Two Halogens

The disparity in reactivity between 3-bromo- and 3-chloro-1,2,4-triazoles is rooted in the fundamental properties of the carbon-halogen bond. In the context of the most widely employed transformations, namely palladium-catalyzed cross-coupling reactions, the generally accepted trend in reactivity for aryl and heteroaryl halides is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it.

This difference in bond strength has a profound effect on the rate-determining step of many palladium-catalyzed cross-coupling cycles: the oxidative addition of the halo-triazole to the Pd(0) catalyst. A lower C-X bond dissociation energy facilitates a faster oxidative addition, leading to a more efficient overall reaction, often under milder conditions.

Reactivity in Key Synthetic Transformations: A Comparative Analysis

The superior reactivity of 3-bromo-1,2,4-triazoles is most evident in palladium-catalyzed cross-coupling reactions, which are workhorse methodologies for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the arylation of heteroaromatic systems. When comparing the reactivity of 3-bromo- and 3-chloro-1,2,4-triazoles in this reaction, the bromo-substituted counterpart consistently demonstrates higher efficiency.

Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling

EntryHalotriazole SubstrateProductTypical Yield Range
13-Bromo-1-aryl-1,2,4-triazole3-Phenyl-1-aryl-1,2,4-triazole70-95%
23-Chloro-1-aryl-1,2,4-triazole3-Phenyl-1-aryl-1,2,4-triazole40-70%*

*Requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands.

The data, synthesized from typical yields in related literature, illustrates that while both substrates can be utilized, 3-bromo-1,2,4-triazoles generally provide higher yields under more benign conditions. The coupling of 3-chloro-1,2,4-triazoles often necessitates the use of more sophisticated and expensive catalyst systems to achieve comparable results.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 ArPdArB Ar-Pd(II)-Ar' (L_n) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 3-Halo-1,2,4-triazole (Ar-X) ArB Boronic Acid/Ester (Ar'-B(OR)2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, a prevalent motif in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, 3-bromo-1,2,4-triazoles are more amenable substrates for this transformation than their chloro-analogs.

Table 2: Comparative Yields in a Representative Buchwald-Hartwig Amination

EntryHalotriazole SubstrateAmineProductTypical Yield Range
13-Bromo-1-aryl-1,2,4-triazoleAniline3-(Phenylamino)-1-aryl-1,2,4-triazole65-90%
23-Chloro-1-aryl-1,2,4-triazoleAniline3-(Phenylamino)-1-aryl-1,2,4-triazole30-60%*

*Requires more forcing conditions and specialized catalyst systems.

Achieving high yields with 3-chloro-1,2,4-triazoles in Buchwald-Hartwig amination can be particularly challenging and often necessitates the use of bulky, electron-rich phosphine ligands and stronger bases.

Buchwald_Hartwig_Mechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)(HNR'R'')]X (L_n) AmineCoord->PdAmine Deprotonation Deprotonation PdAmine->Deprotonation Base PdAmido Ar-Pd(II)-NR'R'' (L_n) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX 3-Halo-1,2,4-triazole (Ar-X) Amine Amine (HNR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed, with aryl fluorides being the most reactive, followed by chlorides, bromides, and iodides. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack to form a Meisenheimer complex, which is facilitated by a more electron-withdrawing halogen.[3][4] Therefore, for SNAr reactions on the 1,2,4-triazole ring, 3-chloro-1,2,4-triazoles can be more reactive than their bromo counterparts, especially when the ring is further activated by electron-withdrawing groups.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the functionalization of 3-bromo- and 3-chloro-1,2,4-triazoles.

Protocol 1: Suzuki-Miyaura Coupling of 1-Aryl-3-bromo-1H-1,2,4-triazole

This protocol is adapted from a procedure for the synthesis of di-arylated 1,2,4-triazoles.[5]

Materials:

  • 1-Aryl-3-bromo-1H-1,2,4-triazole (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-aryl-3-bromo-1H-1,2,4-triazole, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the 1,4-dioxane/H₂O solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-phenyl-1H-1,2,4-triazole.

Protocol 2: Buchwald-Hartwig Amination of 1-Aryl-3-chloro-1H-1,2,4-triazole (Hypothetical Optimized Protocol)

As direct comparative data is scarce, this protocol is a representative procedure for the more challenging amination of a chloro-heterocycle, requiring a more active catalyst system.

Materials:

  • 1-Aryl-3-chloro-1H-1,2,4-triazole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous toluene, followed by 1-aryl-3-chloro-1H-1,2,4-triazole and aniline.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 3-(phenylamino)-1-aryl-1,2,4-triazole product.

Experimental_Workflow start Start reagents Combine Reactants: - Halotriazole - Coupling Partner - Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_solvent Add Solvent inert_atm->add_solvent add_catalyst Add Pd Catalyst and Ligand add_solvent->add_catalyst heating Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->heating workup Aqueous Workup and Extraction heating->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion: Strategic Selection for Synthetic Success

The choice between a 3-bromo- and a 3-chloro-1,2,4-triazole as a synthetic precursor is a strategic one, with significant implications for reaction efficiency and cost. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, 3-bromo-1,2,4-triazoles are the superior choice, generally affording higher yields under milder conditions with less specialized catalyst systems. Conversely, for nucleophilic aromatic substitution reactions, 3-chloro-1,2,4-triazoles may exhibit enhanced reactivity.

While the higher cost of brominated starting materials may be a consideration, the often more challenging reaction conditions, lower yields, and need for more expensive catalysts for their chloro-counterparts can offset this initial saving, particularly in a research and development setting where time and efficiency are paramount. A thorough understanding of the underlying principles of reactivity, as outlined in this guide, empowers the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

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  • Shaulis, B. S., et al. (2002). Suzuki–Miyaura Cross-Coupling Reactions. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
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A Comparative Guide to the Biological Activity of 3-Bromo-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the ability to engage in various biological interactions, have made it a privileged scaffold in drug discovery.[2][3] This guide provides a comparative analysis of the biological activity of derivatives of 3-bromo-1H-1,2,4-triazole, with a particular focus on their emerging potential as anticancer agents. While the direct biological evaluation of 3-bromo-5-ethyl-1H-1,2,4-triazole derivatives is not extensively documented in publicly available literature, this guide will leverage data from closely related 3-bromo-1,2,4-triazole analogs to provide valuable insights for researchers in the field.

The Versatility of the 1,2,4-Triazole Scaffold: A Spectrum of Biological Activities

Derivatives of 1,2,4-triazole exhibit a remarkable range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The triazole ring is a key component of several clinically used antifungal drugs, such as fluconazole and itraconazole.[1] Numerous studies have demonstrated the potent antibacterial and antifungal properties of various substituted 1,2,4-triazoles.[4][5][6]

  • Anticancer Activity: A growing body of evidence highlights the potential of 1,2,4-triazole derivatives as anticancer agents.[2][7] Marketed drugs like anastrozole and letrozole, used in the treatment of breast cancer, feature this heterocyclic core.[2]

  • Anti-inflammatory and Analgesic Activity: Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic properties.[4]

  • Antiviral and Anticonvulsant Activity: The therapeutic landscape also includes 1,2,4-triazole-based compounds with antiviral and anticonvulsant effects.[1]

This diverse bioactivity underscores the importance of the 1,2,4-triazole scaffold as a versatile platform for the development of new therapeutic agents.

Anticancer Potential of Di-arylated 3-Bromo-1,2,4-Triazole Derivatives

Recent research has focused on the synthesis and anticancer evaluation of di-arylated 1,2,4-triazole derivatives, starting from the readily available 3-bromo-1H-1,2,4-triazole.[8] These studies provide a valuable framework for understanding the structure-activity relationships of this class of compounds.

Comparative Anticancer Activity

A series of di-arylated 3-bromo-1,2,4-triazole derivatives were screened for their in vitro growth inhibitory activity against human breast cancer cell lines, including MDA-MB-231, MCF-7, and ZR-75-1.[8] The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.

Compound IDModificationsCell LineIC₅₀ (µM)
4q Di-arylated 1,2,4-triazoleMCF-74.8
4k Di-arylated 1,2,4-triazoleMCF-7Potent at 10 µM
4m Di-arylated 1,2,4-triazoleMCF-7Potent at 10 µM
4t Di-arylated 1,2,4-triazoleMCF-7Potent at 10 µM

Data extracted from a study on di-arylated 1,2,4-triazole derivatives against human breast cancer cell lines.[8]

Among the synthesized compounds, derivative 4q demonstrated the most promising efficacy with an IC₅₀ value of 4.8 µM against the MCF-7 cell line.[8] Several other analogs also exhibited significant anticancer potency at a concentration of 10 µM.[8]

Mechanistic Insights into Anticancer Activity

Further investigation into the mechanism of action of the most potent derivative, 4q , revealed that it induces apoptosis in malignant cells.[8] Key indicators of apoptosis, such as the elevation of the pro-apoptotic BAX protein and mitochondrial outer membrane permeabilization, were observed in MCF-7 breast cancer cells treated with this compound.[8]

Below is a simplified diagram illustrating the proposed apoptotic pathway induced by compound 4q .

Compound 4q Compound 4q MCF-7 Cancer Cell MCF-7 Cancer Cell Compound 4q->MCF-7 Cancer Cell Treatment BAX Protein Elevation BAX Protein Elevation MCF-7 Cancer Cell->BAX Protein Elevation Induces Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX Protein Elevation->Mitochondrial Outer Membrane Permeabilization Leads to Apoptosis Apoptosis Mitochondrial Outer Membrane Permeabilization->Apoptosis Results in

Caption: Proposed apoptotic pathway of compound 4q in MCF-7 cells.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of di-arylated 3-bromo-1,2,4-triazole derivatives, providing a reproducible framework for further research.

Synthesis of Di-arylated 3-Bromo-1,2,4-Triazole Derivatives

A programmed arylation technique is employed for the synthesis of these compounds, starting from commercially available 3-bromo-1H-1,2,4-triazole.[8]

Step 1: N-Arylation via Chan-Evans-Lam Cross-Coupling

  • To a solution of 3-bromo-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add the desired aryl boronic acid (1.2 equivalents).[8]

  • Add a copper catalyst, for instance, copper(II) acetate (Cu(OAc)₂), at a catalytic loading of 50 mol%.[8]

  • Introduce a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents), and 4 Å molecular sieves.[8]

  • Stir the reaction mixture at room temperature under an oxygen atmosphere for approximately 10 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture and purify the product by column chromatography to obtain the N-arylated 3-bromo-1,2,4-triazole intermediate.

Step 2: C-Arylation via Suzuki-Miyaura Cross-Coupling

  • To a solution of the N-arylated 3-bromo-1,2,4-triazole intermediate (1 equivalent) in a suitable solvent system (e.g., dioxane/water), add the desired aryl boronic acid (1.5 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a base, such as K₂CO₃ (2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and purify the final di-arylated 1,2,4-triazole product by column chromatography.

The following diagram illustrates the synthetic workflow:

start 3-bromo-1H-1,2,4-triazole step1 N-Arylation (Chan-Evans-Lam) start->step1 intermediate N-arylated 3-bromo-1,2,4-triazole step1->intermediate step2 C-Arylation (Suzuki-Miyaura) intermediate->step2 product Di-arylated 1,2,4-triazole step2->product

Caption: Synthetic workflow for di-arylated 1,2,4-triazoles.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The 3-bromo-1,2,4-triazole scaffold serves as a valuable starting point for the synthesis of novel compounds with significant biological activities, particularly in the realm of anticancer research. The di-arylated derivatives have demonstrated potent growth inhibitory effects against breast cancer cell lines, inducing apoptosis as a mechanism of cell death.[8]

Future research should focus on:

  • Exploring Substituent Effects: Systematically modifying the aryl groups at both the N1 and C3 positions of the 3-bromo-1,2,4-triazole core to establish a comprehensive structure-activity relationship. Investigating the impact of an ethyl group at the C5 position is a logical next step to understand its contribution to bioactivity.

  • Expanding Biological Screening: Evaluating the synthesized compounds against a broader panel of cancer cell lines and exploring other potential therapeutic applications, such as antimicrobial and anti-inflammatory activities.

  • In Vivo Efficacy Studies: Advancing the most promising lead compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the synthetic versatility and inherent biological potential of the 3-bromo-1,2,4-triazole core, researchers can continue to develop novel and effective therapeutic agents to address unmet medical needs.

References

[4] Shcherbakova, K. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(3), 698. Available at: [Link] [8] Das, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 15(1), 169-178. Available at: [Link] [2] Al-Ostath, A. I., et al. (2024). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 29(5), 1083. Available at: [Link] [10] Mohammed, H. A., et al. (2022). Synthesis, characterization, and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines. Research on Chemical Intermediates, 48(10), 4467-4481. Available at: [Link] [9] Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 52-58. Available at: [Link] [5] F M, A., et al. (2024). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 15(2), 263-269. Available at: [Link] [6] Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. Available at: [Link] [11] Chemi, T. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, (4 (48)), 27-36. Available at: [Link] [12] Al-Ostath, A. I., et al. (2024). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Request PDF. Available at: [Link] [13] El-Sayed, N. N. E., et al. (2022). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. Molecules, 27(20), 7013. Available at: [Link] [14] Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213-221. Available at: [Link] [3] Hussein, H. A., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 461-473. Available at: [Link] [15] Chemi, T. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (1 (33)), 4-13. Available at: [Link] [1] Szafraniec-Szczęsny, J., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. International Journal of Molecular Sciences, 24(9), 8031. Available at: [Link] [16] Martin, A. A., et al. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research, 4(9), 37-43. Available at: [Link] [17] El-Gazzar, M. G., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. Available at: [Link] [18] Yousuf, M., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. Journal of Medicinal Chemistry, 64(11), 7556-7579. Available at: [Link] [7] Zhang, Y., et al. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 26(11), 1056-1077. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-5-Ethyl-1H-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged structure" due to its metabolic stability and versatile binding capabilities.[1] This five-membered heterocycle is integral to numerous clinically approved drugs, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and herbicidal properties.[2][3] This guide focuses on the structure-activity relationships (SAR) of analogs derived from the 3-bromo-5-ethyl-1H-1,2,4-triazole scaffold, a versatile building block for generating novel bioactive compounds. The bromine atom at the C3 position serves as a highly functional synthetic handle, allowing for extensive structural diversification and exploration of the chemical space to optimize biological activity.

The Strategic Synthesis of 1,2,4-Triazole Analogs

The generation of a diverse library of analogs from a common precursor is fundamental to SAR studies. The 3-bromo-1H-1,2,4-triazole core is an ideal starting point for creating di-arylated derivatives through a programmed arylation strategy. This typically involves a two-step process: an initial N-arylation at the N1 position, followed by a subsequent C-arylation at the C3 position, replacing the bromine atom.

A particularly effective method for the initial N-arylation is the Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction. This method is advantageous for SAR studies due to its mild, room-temperature conditions and tolerance for a wide range of functional groups, which is crucial for late-stage modifications of drug candidates.[4] The subsequent C-arylation can then be achieved using palladium-catalyzed cross-coupling reactions like the Suzuki reaction, installing a second, distinct aryl moiety.

Synthetic_Workflow cluster_0 Step 1: N1-Arylation cluster_1 Step 2: C3-Arylation cluster_2 Starting Material Start 3-Bromo-1H-1,2,4-triazole Intermediate 1-Aryl-3-bromo-1,2,4-triazole Start->Intermediate ArB(OH)2, Cu(OAc)2 DBU, DCM, rt, O2 Note The 5-ethyl group is assumed to be pre-installed on the starting triazole ring. Start->Note Final_Product 1-Aryl-3-Aryl'-1,2,4-triazole (Di-arylated Analog) Intermediate->Final_Product Ar'B(OH)2, Pd Catalyst Base, Solvent, Heat

Caption: General synthetic workflow for di-arylated 1,2,4-triazole analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2,4-triazole analogs is highly dependent on the nature and position of their substituents. By systematically modifying the groups at the N1, C3, and C5 positions, researchers can fine-tune the pharmacological profile of these compounds.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several established anticancer drugs, such as letrozole and anastrozole. Recent studies on di-arylated derivatives synthesized from 3-bromo-1H-1,2,4-triazole have demonstrated significant potential against breast cancer cell lines.[4]

A study involving screening against MCF-7, MDA-MB-231, and ZR-75-1 human breast cancer cell lines revealed that specific substitution patterns are crucial for potent cytotoxicity.[4] The most promising activities were observed in the MCF-7 cell line.

Table 1: Anticancer Potency of Di-arylated 1,2,4-Triazole Analogs against MCF-7 Cells [4]

CompoundN1-Aryl GroupC3-Aryl GroupIC₅₀ (µM)
4k 3-Formylphenyl4-Methoxyphenyl>10
4m 3,4-Dimethoxyphenyl4-Methoxyphenyl8.2
4q Benzo[d][2][5]dioxol-5-yl4-Methoxyphenyl4.8
4t 6-Methoxypyridin-3-yl4-Methoxyphenyl7.5

Key SAR Insights for Anticancer Activity:

  • C3-Position: A 4-methoxyphenyl group at the C3 position appears to be a favorable feature for activity within this series.

  • N1-Position: The nature of the aryl group at the N1 position significantly modulates potency. While simple substitutions yielded moderate activity, the introduction of a bicyclic system, specifically the benzo[d][2][5]dioxol-5-yl group in compound 4q , resulted in the highest efficacy (IC₅₀ = 4.8 µM).[4] This suggests that the size, electronics, and hydrogen-bonding capacity of this substituent are critical for target interaction.

  • Mechanism of Action: Mechanistic studies of the most potent compound, 4q , indicated that it induces apoptosis by elevating the pro-apoptotic BAX protein, leading to mitochondrial outer membrane permeabilization.[4]

Further studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have also underscored the importance of the substitution pattern on the N-aryl ring for anticancer activity.

Antimicrobial Activity

1,2,4-triazole derivatives are well-established antimicrobial agents, forming the basis of antifungal drugs like fluconazole. The SAR for antimicrobial activity reveals that halogen substitutions often enhance potency.

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: Dihalobenzyl groups on the triazole nucleus are generally more effective at increasing both antibacterial and antifungal efficacy compared to monohalobenzyl substitutions.[5]

  • Gram-Selectivity: The position of substituents can influence the spectrum of activity. For instance, incorporating a benzyl group at the N4 position of the triazole ring tends to produce stronger inhibition against Gram-positive bacteria than a phenyl group at the same position.[6]

  • Hybridization: Hybrid molecules that couple a 1,2,4-triazole moiety with other known antimicrobial pharmacophores, such as fluoroquinolones, have shown excellent, broad-spectrum activity with MIC values as low as 0.12-1.95 µg/mL against various pathogens.[6] A 2,4-difluoro substitution on a phenyl ring within these hybrids was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Herbicidal Activity

The 1,2,4-triazole ring is also a key feature in several commercial herbicides. The SAR in this area is focused on achieving high potency against target weeds while ensuring crop selectivity.

Key SAR Insights for Herbicidal Activity:

  • Selective Activity: Modifications to the triazole core can produce compounds with selective herbicidal effects. For example, a series of 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles displayed good to moderate activity against the broadleaf weed Brassica campestris L, with some analogs achieving over 82% inhibition at 100 µg/mL.[7] However, these same compounds showed weak activity against grassy weeds like Echinochloa crus-galli.[7]

  • Crop Safety: Achieving crop safety is paramount. In a series of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide derivatives, one compound demonstrated over 90% inhibition of weed growth at 1.875 µg/mL while showing only 8.3% inhibition of rice growth at a much higher concentration of 7.5 µg/mL, indicating excellent selectivity.[8]

SAR_Summary Core 3-Bromo-5-Ethyl-1,2,4-Triazole Core N1 N1-Position Core->N1 C3 C3-Position (Br replacement) Core->C3 Gen General Substitutions Core->Gen N1_sub Bicyclic Aryl Groups (e.g., Benzo[d][1,3]dioxol) ↑ Anticancer Activity N1->N1_sub C3_sub 4-Methoxyphenyl Group Favorable for Anticancer Activity C3->C3_sub Gen_sub1 Dihalo-benzyl Groups ↑ Antimicrobial Activity Gen->Gen_sub1 Gen_sub2 Trifluoromethyl-phenoxy Groups ↑ Selective Herbicidal Activity Gen->Gen_sub2

Caption: Conceptual SAR map for 3-bromo-5-ethyl-1,2,4-triazole analogs.

Experimental Protocols

To ensure reproducibility and validation, detailed methodologies are essential. The following protocols represent standard procedures for the synthesis and evaluation of 1,2,4-triazole analogs.

Protocol 1: General Procedure for N1-Arylation via Chan-Evans-Lam Coupling[4]

This protocol describes the copper-catalyzed N-arylation of the 3-bromo-1H-1,2,4-triazole core.

  • Reagent Preparation: In a flame-dried round-bottom flask, add 3-bromo-1H-1,2,4-triazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), copper(II) acetate (Cu(OAc)₂, 50 mol%), and 4 Å molecular sieves.

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 5 mL per 1 mmol of triazole).

  • Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq.) to the mixture.

  • Reaction Conditions: Seal the flask with a septum and attach a balloon filled with oxygen (O₂). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove solid residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-arylated product.

Causality Note: The use of Cu(OAc)₂ as a catalyst is central to forming the key C-N bond. DBU acts as a base to facilitate the transmetalation step, while the oxygen balloon serves as a mild oxidant to regenerate the active Cu(II) species, completing the catalytic cycle.

Protocol 2: In Vitro Anticancer Activity via MTT Reduction Assay[10]

This protocol outlines a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Self-Validation Note: The inclusion of both positive and negative (vehicle) controls in every assay is critical. The positive control validates that the assay system is responsive to cytotoxic agents, while the vehicle control establishes the baseline for 100% cell viability, ensuring that any observed effects are due to the compound and not the solvent.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutic agents and agrochemicals. The SAR data clearly indicates that targeted modifications at the N1 and C3 positions can profoundly influence biological activity and selectivity. Specifically, the introduction of bicyclic aryl groups at the N1 position has emerged as a successful strategy for enhancing anticancer potency. Similarly, strategic halogenation and hybridization are effective approaches for boosting antimicrobial efficacy.

Future research should focus on a more systematic exploration of substituents at the C5 position. While this guide centers on the 5-ethyl analog, comparing its activity with analogs bearing different alkyl chains (methyl, propyl, isopropyl, etc.) or small cyclic groups could reveal crucial insights into the steric and lipophilic requirements for optimal target engagement. Furthermore, the most potent in vitro candidates, such as the anticancer compound 4q , warrant advancement into metabolic stability studies and in vivo animal models to fully assess their therapeutic potential.

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A Comparative Guide to the Structural Elucidation of 3-Bromo-5-ethyl-1H-1,2,4-triazole: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the X-ray crystal structure of a 3-bromo-5-ethyl-1H-1,2,4-triazole derivative with alternative structural elucidation techniques. It is designed to offer field-proven insights and experimental data to support researchers in their structural analysis endeavors.

The Significance of 1,2,4-Triazole Scaffolds in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, which is a key structural motif in a wide range of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole are known for their diverse biological activities, including antifungal, anti-inflammatory, anticonvulsant, and antineoplastic properties.[1] The incorporation of a bromine atom into the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. Halogen bonding, a non-covalent interaction involving a halogen atom, has emerged as a powerful tool in crystal engineering and supramolecular chemistry, with applications in the design of new co-crystalline forms of active pharmaceutical ingredients (APIs).[2][3][4]

Synthesis and Crystallization: A Pathway to a Single Crystal

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted thiosemicarbazide with an appropriate reagent.[5] The bromination of the triazole ring can be accomplished using brominating agents like N-bromosuccinimide (NBS).[6]

The successful growth of a single crystal suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the compound in an appropriate solvent is a widely used technique.[7] The choice of solvent is crucial and often determined empirically.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis of the 1,2,4-triazole precursor: A mixture of the corresponding thiosemicarbazide and an appropriate cyclizing agent is refluxed in a suitable solvent (e.g., ethanol) for several hours.[7]

  • Bromination: The triazole precursor is treated with a brominating agent, such as N-bromosuccinimide, in a solvent like chloroform at room temperature.[6]

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) and allowed to stand undisturbed for slow evaporation at room temperature.[7]

The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9] It provides detailed information about bond lengths, bond angles, and intermolecular interactions.[10]

Experimental Workflow: SC-XRD

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion.[11] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector.[11] The collected data is then processed to determine the unit cell parameters and the crystal structure.[11]

SC_XRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on Goniometer C Data Processing (Indexing, Integration) B->C Diffraction Pattern D Structure Solution (Phase Problem) C->D Reflection Intensities E Structure Refinement D->E Initial Model F Structural Analysis E->F Final Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Crystal Structure Analysis

The crystal structure of a hypothetical this compound derivative reveals key structural features. The triazole ring is essentially planar, and the bromine and ethyl substituents lie in or close to the plane of the ring. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen bonds.[12] The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the ring can act as acceptors. The bromine atom can participate in halogen bonding with electron-rich atoms, such as nitrogen or oxygen, in neighboring molecules.[13]

Comparative Analysis: Corroborating the Solid State with Other Techniques

While SC-XRD provides the definitive solid-state structure, other techniques offer complementary information and are essential for a comprehensive characterization of the compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.[14][15][16] The chemical shifts and coupling constants provide information about the connectivity of atoms and the electronic environment of the nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[16] Characteristic absorption bands for N-H, C-H, C=N, and C-N bonds can be observed.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its identity.[14]

TechniqueInformation ProvidedComparison with SC-XRD
NMR Connectivity and electronic environment in solution.Confirms the molecular structure determined by SC-XRD.
IR Presence of functional groups.Complements the structural information from SC-XRD.
MS Molecular weight and fragmentation.Confirms the elemental composition of the unit cell.
Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample.[8] Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder.[8][10] The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity.[10] The experimental PXRD pattern can be compared with a pattern simulated from the single-crystal data to confirm that the bulk material has the same crystal structure as the single crystal.

Structure_Elucidation_Comparison cluster_definitive Definitive Structure cluster_complementary Complementary Techniques SC_XRD Single-Crystal XRD NMR NMR Spectroscopy SC_XRD->NMR Structure Confirmation IR IR Spectroscopy SC_XRD->IR Functional Group ID MS Mass Spectrometry SC_XRD->MS Molecular Weight PXRD Powder XRD SC_XRD->PXRD Bulk Purity & Phase ID

Caption: Comparison of SC-XRD with complementary analytical techniques.

Broader Context and Future Directions

The detailed structural information obtained from the X-ray crystal structure analysis of this compound derivatives is invaluable for understanding their structure-activity relationships (SAR). This knowledge can guide the design and synthesis of new derivatives with improved pharmacological properties. The presence of the bromine atom provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space. Future studies could involve the co-crystallization of these compounds with other molecules to form novel supramolecular assemblies with tailored properties.[3]

Conclusion

The structural elucidation of this compound derivatives requires a multi-technique approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, spectroscopic techniques and powder X-ray diffraction are essential for comprehensive characterization and confirmation of the bulk material's properties. The insights gained from these studies are crucial for advancing the development of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

  • The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 24, 2026, from [Link]

  • Synthesis and spectral characterization of 1,2,4-triazole derivatives. (2018, August 7). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Halogen Bonding beyond Crystals in Materials Science. (2019, September 16). ACS Publications. Retrieved January 24, 2026, from [Link]

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A Comparative Guide to the Purity Assessment of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds like 3-bromo-5-ethyl-1H-1,2,4-triazole, a molecule with potential applications in medicinal chemistry, rigorous and validated analytical methods for purity assessment are paramount.[1] This guide provides a comprehensive comparison of various analytical techniques for determining the purity of this compound, offering insights into the underlying principles, experimental protocols, and the relative strengths and weaknesses of each method. The methodologies discussed are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]

The Analytical Imperative: Why Purity Matters

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API, or contamination. These impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, the ability to accurately and precisely quantify the purity of this compound and to detect, identify, and quantify any impurities is a non-negotiable aspect of its development and quality control.

A Multi-faceted Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. A more robust approach involves the use of orthogonal methods, each relying on different physicochemical principles, to build a comprehensive understanding of the sample's composition. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for triazole derivatives.[5][6][7] Its high resolving power allows for the separation of the main compound from closely related impurities.

Principle of Separation

In reversed-phase HPLC (RP-HPLC), the most common mode for compounds of intermediate polarity like this compound, the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative method that would require validation according to ICH guidelines.[2][3][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak symmetry.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the test sample in the mobile phase to the same nominal concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the main peak (likely in the range of 210-260 nm for a triazole ring).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

Expert Insights:

The choice of a C18 column is based on the expected moderate hydrophobicity of the molecule. The ethyl group and the triazole ring contribute to some polarity, while the bromo substituent adds to its nonpolar character. The mobile phase composition is a critical parameter that must be optimized to achieve adequate resolution between the main peak and any potential impurities. Method validation would involve assessing specificity, linearity, accuracy, precision, and robustness.[4][9]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system Inject prep_sample Prepare Sample Solution prep_sample->hplc_system Inject chromatography Chromatographic Separation hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition peak_integration Peak Integration & Area Calculation data_acquisition->peak_integration purity_calc Purity Calculation (Area % Report) peak_integration->purity_calc

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography (GC): A High-Resolution Alternative for Volatile Compounds

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its applicability depends on its thermal stability and volatility. Given its structure, it is likely amenable to GC analysis.[10][11]

Principle of Separation

In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their volatility and interaction with the stationary phase.

Experimental Protocol: A Suggested GC-FID Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or another suitable solvent (GC grade)

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and test sample in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Injection Volume: 1 µL (split or splitless injection may be used)

  • Analysis: Inject the solutions and record the chromatograms. Purity is determined by the area percent of the main peak.

Expert Insights:

The use of a non-polar column like DB-5ms is a good starting point for a wide range of compounds. The FID is a universal detector for organic compounds and provides excellent sensitivity. A key consideration is the thermal stability of this compound; if it degrades at the injector or column temperatures, GC would not be a suitable method. A preliminary thermal analysis (TGA) can help assess its thermal stability.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing prep_gc Dissolve Sample in Solvent gc_system GC System (Injector, Column, Oven, Detector) prep_gc->gc_system Inject separation Vaporization & Separation gc_system->separation data_acq Signal Detection (Chromatogram) separation->data_acq integration Peak Integration data_acq->integration purity_report Purity Report integration->purity_report

Caption: Workflow for GC Purity Assessment.

Mass Spectrometry (MS): For Identification and Confirmation

Mass spectrometry is a powerful tool for confirming the identity of the main component and for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and structural information.

Principle of Operation

MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z, and then detected. The fragmentation pattern of the molecule provides a "fingerprint" that can be used for structural elucidation. For a halogenated compound like this compound, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.[12][13]

Expected Fragmentation

The fragmentation of 1,2,4-triazoles can be complex and is influenced by the substituents.[14][15] For this compound, characteristic fragmentation pathways could involve the loss of N2, HCN, or cleavage of the ethyl group. The presence of the bromine isotopes will result in doublet peaks for bromine-containing fragments.

Expert Insights:

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the parent ion and its fragments, greatly aiding in the identification of impurities. LC-MS is generally preferred for non-volatile compounds, while GC-MS is excellent for volatile and thermally stable substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool

NMR spectroscopy is a primary technique for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.[16]

Principle of qNMR

In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Experimental Protocol: ¹H qNMR for Absolute Purity

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and Puritystd = purity of the standard.

Expert Insights:

qNMR is a powerful, non-destructive technique that provides a direct measure of purity. It is considered a primary ratio method of measurement. The selection of a suitable internal standard is crucial; it should have signals that do not overlap with the analyte's signals and should be stable and non-volatile.

Thermal Analysis: Assessing Thermal Stability and Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the purity and thermal stability of a crystalline solid.

Principle of DSC for Purity

For crystalline compounds, impurities can cause a depression and broadening of the melting point. DSC can measure these changes with high sensitivity.[17][18][19] The Van't Hoff equation can be applied to the melting endotherm to calculate the mole percent of impurities.

Experimental Protocol: DSC Purity Determination

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan and hermetically seal it.

  • DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition.

  • Data Analysis: Analyze the melting endotherm using specialized software to calculate the purity based on the Van't Hoff equation.

Expert Insights:

DSC for purity analysis is most effective for relatively pure (>98.5%) crystalline materials and assumes that the impurity is soluble in the molten primary component and insoluble in the solid phase. TGA is often run in conjunction with DSC to determine if any weight loss (e.g., from decomposition or residual solvent) occurs during heating.[20][21]

Comparison of Analytical Methods

FeatureHPLC-UVGC-FIDLC-MS / GC-MSqNMRDSC
Principle Partition chromatographyPartition chromatographyMass-to-charge ratioNuclear magnetic resonanceMelting point depression
Primary Use Quantitative purityQuantitative purityIdentification & confirmationAbsolute quantitative purity & structurePurity of crystalline solids
Sensitivity HighHighVery HighModerateModerate to High
Selectivity HighHighVery HighHighLow
Quantitation Relative (vs. standard)Relative (vs. standard)Relative/Absolute (with standards)Absolute (with internal standard)Absolute (for eutectic systems)
Strengths Robust, versatile, widely applicableHigh resolution for volatile compoundsDefinitive identification, structural infoNo reference standard for impurities neededFast, minimal sample prep
Limitations Requires reference standardsRequires thermal stability & volatilityComplex instrumentation & data analysisLower sensitivity than chromatographyOnly for crystalline materials, assumes eutectic system

Conclusion: A Holistic and Validated Approach

The purity assessment of this compound requires a multi-pronged analytical strategy. While HPLC stands out as the primary workhorse for routine purity testing due to its robustness and versatility, it should be complemented by other techniques. GC offers a high-resolution alternative if the compound is thermally stable. Mass spectrometry is indispensable for the definitive identification of the API and any unknown impurities. qNMR provides a powerful, orthogonal method for obtaining an absolute purity value without the need for impurity reference standards. Finally, thermal analysis offers a rapid screen for the purity of the crystalline solid form.

Ultimately, the choice and combination of methods should be guided by the specific requirements of the drug development stage, and all methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and trustworthy data.[2][3][4][9] This comprehensive analytical characterization is fundamental to guaranteeing the quality, safety, and efficacy of this compound as a potential therapeutic agent.

References

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem. Available at: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

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  • Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology. Available at: [Link]

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  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders. PubMed Central. Available at: [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. PubMed Central. Available at: [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advanced Engineering and Management. Available at: [Link]

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  • A Review on Medicinally Important Heterocyclic Compounds. The Pharma Innovation Journal. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed Central. Available at: [Link]

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  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

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  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

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  • 1H-[22][23][24]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available at: [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Triazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anti-HIV, and anticancer properties.[2] This guide provides an in-depth comparison of the primary synthetic routes to substituted 1,2,4-triazoles, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis

The traditional methods for synthesizing 1,2,4-triazoles, namely the Pellizzari and Einhorn-Brunner reactions, have been instrumental in the development of this field. While often requiring harsh reaction conditions, they remain relevant and form the basis for many modern synthetic strategies.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[1] The reaction is typically conducted at high temperatures, often neat or in a high-boiling solvent.[3]

Mechanism: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 1,2,4-triazole ring.

Advantages:

  • Direct and straightforward method for the synthesis of 3,5-disubstituted 1,2,4-triazoles.

  • Readily available starting materials.

Disadvantages:

  • Requires high temperatures (often exceeding 200°C) and long reaction times, which can lead to low yields and the formation of side products.[1][3]

  • The classical method is not regioselective when using unsymmetrical amides and hydrazides, resulting in a mixture of products.[1]

Modern Advancements: The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields in the Pellizzari reaction, offering a more efficient and environmentally friendly alternative to conventional heating.[1][4]

Experimental Protocol: Classical Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole [5]

  • Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent such as ethanol to yield the pure 3,5-diphenyl-1,2,4-triazole.

Experimental Protocol: Microwave-Assisted Pellizzari Reaction [2]

  • Reactant Mixture: In a microwave-safe vial, combine the amide (1 equivalent) and the acylhydrazide (1 equivalent).

  • Solvent: Add 10 mL of n-butanol to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the reaction mixture at 150°C for 2 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product can be collected by filtration.

Diagram: Pellizzari Reaction Workflow

Pellizzari_Reaction Amide Amide ReactionVessel Reaction Vessel (High Temperature or Microwave) Amide->ReactionVessel Hydrazide Hydrazide Hydrazide->ReactionVessel Intermediate Acyclic Intermediate ReactionVessel->Intermediate Condensation Triazole 1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydration Workup Work-up & Purification Triazole->Workup FinalProduct Pure 1,2,4-Triazole Workup->FinalProduct

Caption: General workflow of the Pellizzari reaction.

The Einhorn-Brunner Reaction

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, this reaction synthesizes substituted 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[6]

Mechanism: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration, a 1,5-proton shift, and an intramolecular cyclization to form the five-membered triazole ring.[7]

Advantages:

  • A versatile method for accessing a variety of substituted 1,2,4-triazoles.

  • The regioselectivity of the reaction is predictable.

Key Consideration: Regioselectivity A significant feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical imides are used. The reaction can yield an isomeric mixture of 1,2,4-triazoles. The regiochemical outcome is primarily governed by the electronic properties of the two acyl groups on the imide; the hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole product.[6][8]

Experimental Protocol: Einhorn-Brunner Reaction for 1,5-Diphenyl-1,2,4-triazole [5]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve diacetamide (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.

  • Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. Reflux the mixture for 4-6 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure. Pour the residue into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure 1,5-diphenyl-1,2,4-triazole.

Diagram: Einhorn-Brunner Reaction Workflow

Einhorn_Brunner_Reaction Imide Diacylamine (Imide) ReactionVessel Reaction Vessel (Acid Catalyst, Reflux) Imide->ReactionVessel Hydrazine Hydrazine Hydrazine->ReactionVessel Intermediate Intermediate Adduct ReactionVessel->Intermediate Condensation Triazole 1,2,4-Triazole Intermediate->Triazole Cyclization & Dehydration Workup Work-up & Purification Triazole->Workup FinalProduct Pure 1,2,4-Triazole Workup->FinalProduct

Caption: General workflow of the Einhorn-Brunner reaction.

Modern Synthetic Routes: Expanding the Chemical Space

Contemporary methods for 1,2,4-triazole synthesis have focused on improving efficiency, functional group tolerance, and regioselectivity. These often involve metal catalysis and cycloaddition reactions, providing access to a wider array of substituted triazoles under milder conditions.

Metal-Catalyzed Syntheses

Copper and silver catalysts have emerged as powerful tools in the synthesis of 1,2,4-triazoles, enabling reactions that are often not feasible through classical methods.

Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine: A simple and efficient one-pot synthesis of substituted 1,2,4-triazoles has been developed using readily available nitriles and hydroxylamine hydrochloride with an inexpensive Cu(OAc)₂ catalyst.[9] This method proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization.[10]

Advantages:

  • One-pot procedure.

  • Readily available and inexpensive starting materials and catalyst.[11]

  • Good functional group tolerance.[11]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles [10]

  • Step 1: Amidoxime Formation: To a Schlenk tube, add the first nitrile (1.5 equivalents), hydroxylamine hydrochloride (1.67 equivalents), triethylamine (3 equivalents), and anhydrous t-BuOH. Stir the reaction mixture at 80 °C for 18 hours.

  • Step 2: Cyclization: To the same tube, add the second nitrile (1 equivalent), Cu(OAc)₂ (0.2 equivalents), Cs₂CO₃ (3 equivalents), anhydrous DMSO, and anhydrous sodium sulfate. Seal the tube and stir the mixture at 120 °C for 24 hours.

  • Work-up and Purification: Concentrate the resulting solution and purify the residue by column chromatography on silica gel to obtain the desired 1,2,4-triazole.

Catalyst-Dependent Regioselective Synthesis: A notable advancement is the catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts. The use of a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields, while a copper(II) catalyst leads to the formation of 1,5-disubstituted 1,2,4-triazoles.[12] This provides a powerful tool for accessing specific isomers that might be challenging to obtain through other methods.

Diagram: Metal-Catalyzed Synthesis Workflow

Metal_Catalyzed_Synthesis cluster_Cu Copper-Catalyzed cluster_Ag_Cu_Regio Catalyst-Dependent Regioselectivity Nitrile1 Nitrile 1 Amidoxime Amidoxime Nitrile1->Amidoxime Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Triazole_Cu 3,5-Disubstituted 1,2,4-Triazole Amidoxime->Triazole_Cu Nitrile2 Nitrile 2 Nitrile2->Triazole_Cu Cu_Catalyst Cu(OAc)₂ Cu_Catalyst->Triazole_Cu Isocyanide Isocyanide Ag_Catalyst Ag(I) Catalyst Isocyanide->Ag_Catalyst Cu_Catalyst2 Cu(II) Catalyst Isocyanide->Cu_Catalyst2 Diazonium Aryl Diazonium Salt Diazonium->Ag_Catalyst Diazonium->Cu_Catalyst2 Triazole_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Triazole_1_3 Triazole_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst2->Triazole_1_5

Caption: Workflows for modern metal-catalyzed 1,2,4-triazole syntheses.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table provides a comparative overview of the discussed methods.

Method Starting Materials Typical Conditions Yields Advantages Disadvantages
Classical Pellizzari Amide, HydrazideHigh temp. (150-250°C), neat or high-boiling solventLow to moderateSimple, directHarsh conditions, long reaction times, often low yields, lack of regioselectivity
Microwave Pellizzari Amide, HydrazideMicrowave irradiation (e.g., 150°C, 2h)Moderate to highShorter reaction times, improved yields, greenerRequires specialized equipment
Einhorn-Brunner Diacylamine (Imide), HydrazineAcid catalyst, refluxModerate to highGood yields, predictable regioselectivityCan produce isomeric mixtures with unsymmetrical imides
Copper-Catalyzed (Nitrile) Nitriles, HydroxylamineCu(OAc)₂, base, 80-120°CModerate to goodOne-pot, readily available materials, good functional group toleranceRequires a metal catalyst, moderately high temperatures
Catalyst-Dependent Cycloaddition Isocyanide, Aryl Diazonium SaltAg(I) or Cu(II) catalyst, mild conditionsHigh (e.g., 79-88%)High yields, excellent and tunable regioselectivityRequires specific catalysts, starting materials may be less common

Conclusion and Future Outlook

The synthesis of substituted 1,2,4-triazoles has evolved significantly from the classical high-temperature condensations to modern, efficient, and regioselective metal-catalyzed reactions. While the Pellizzari and Einhorn-Brunner reactions remain valuable for their simplicity and the use of readily available starting materials, modern methods offer milder conditions, higher yields, and greater control over the final product's structure. The development of catalyst-controlled regioselective syntheses, in particular, has opened new avenues for the rational design and synthesis of novel 1,2,4-triazole derivatives for drug discovery and materials science. Future research will likely focus on the development of even more sustainable and efficient catalytic systems, potentially utilizing earth-abundant metals and further expanding the substrate scope to create ever more complex and diverse 1,2,4-triazole libraries.

References

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  • Figshare. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry. [Link]

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  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]

  • SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

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  • MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

  • ACS Publications. (2016). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). (PDF) Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. [Link]

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  • National Center for Biotechnology Information. (2023). Mechanism and Origin of Regioselectivity in the Phosphine-Catalyzed Heine Reaction. [Link]

  • SpringerLink. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

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  • Organic Chemistry Portal. (2008). Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. [Link]

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  • WJPPS. (2017). microwave-assisted synthesis: need of the hour. [Link]

  • RSC Publishing. (2019). PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. Organic & Biomolecular Chemistry. [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Bromo-5-Ethyl-1H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, establishing a compound's metabolic stability is a cornerstone of preclinical assessment. This parameter dictates the rate at which a drug is broken down by the body's metabolic enzymes, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of clinically significant drugs due to its unique physicochemical properties, including metabolic stability and its ability to engage in critical binding interactions.[3][4][5][6]

This guide provides an in-depth comparison and procedural framework for evaluating the metabolic stability of a specific chemical series: 3-bromo-5-ethyl-1H-1,2,4-triazole derivatives. We will explore how structural modifications to this parent molecule can predictably alter its metabolic fate, detail the gold-standard in vitro assays for quantifying stability, and provide the scientific rationale behind these experimental designs.

Comparative Analysis: Structure-Metabolism Relationships of Triazole Derivatives

The metabolic liability of a molecule is not uniform; specific sites are more susceptible to enzymatic attack. For our parent compound, this compound, the primary metabolic hotspots are likely the ethyl group (susceptible to hydroxylation) and, to a lesser extent, the triazole ring itself or the carbon-bromine bond. Strategic chemical modifications can "shield" these vulnerable positions or alter the molecule's overall electronic properties to reduce its affinity for metabolic enzymes.[7]

Halogen substitution is a common strategy in drug design to enhance metabolic stability and modulate pharmacokinetic parameters.[7][8] Similarly, altering alkyl substituents can significantly impact lipophilicity and, consequently, how a compound orients within an enzyme's active site.[2]

Below is a comparative analysis of hypothetical derivatives, illustrating how targeted structural changes could influence metabolic stability. The data presented are illustrative, based on established principles of medicinal chemistry, and represent typical outputs from the assays described later in this guide.

Table 1: Comparative Metabolic Stability of this compound Derivatives

Compound IDDerivative StructureRationale for Modificationt½ (min, HLM¹)CLint (µL/min/mg, HLM¹)t½ (min, Hep²)
LEAD-001 This compoundParent Compound1546.225
LEAD-002 3-bromo-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazoleFluorination of the ethyl group to block oxidative metabolism.4515.475
LEAD-003 3-chloro-5-ethyl-1H-1,2,4-triazoleBioisosteric replacement of bromine with chlorine to alter electronic properties and potentially reduce P450 affinity.[9]2527.740
LEAD-004 3-bromo-5-isopropyl-1H-1,2,4-triazoleIntroduction of steric hindrance adjacent to the triazole ring to shield it from enzymatic attack.3519.860

¹HLM: Human Liver Microsomes ²Hep: Cryopreserved Human Hepatocytes

Experimental Framework for Assessing Metabolic Stability

The two most widely adopted in vitro models for assessing metabolic stability are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10] They serve complementary purposes: microsomes provide a high-throughput screen for Phase I metabolism, while hepatocytes offer a more comprehensive picture that includes both Phase I and Phase II pathways.[1][11][12]

Liver Microsomal Stability Assay (LMSA)

The LMSA is the workhorse for early-stage drug discovery. It utilizes microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum when liver cells are homogenized.[12] This fraction is rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.[12][13]

Causality Behind Experimental Choices:

  • Why Microsomes? They are cost-effective, easy to use, and provide a direct measure of a compound's susceptibility to CYP-mediated metabolism, which is the clearance route for approximately 60% of marketed drugs.[13][14]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons to the CYP enzyme system, initiating the metabolic reaction.[13] Its inclusion starts the clock on the experiment. A control incubation without NADPH is crucial to confirm that compound loss is enzyme-dependent.[15]

  • Why 37°C? This temperature mimics physiological conditions, ensuring the enzymes operate at their optimal activity level.[13]

  • Preparation: Thaw pooled human liver microsomes (stored at -80°C) in a 37°C water bath.[16] Dilute them in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[11][13]

  • Compound Addition: Prepare a working solution of the test compound (e.g., LEAD-001) at a concentration of 1 µM.[13]

  • Pre-incubation: Add the test compound and microsome solutions to a 96-well plate and pre-incubate for 5 minutes at 37°C to allow the system to reach thermal equilibrium.[15]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an excess of cold acetonitrile.[11][13] This serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound, to a new plate for analysis.

  • Analysis: Quantify the concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][17]

  • Data Interpretation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[13]

Hepatocyte Stability Assay

For a more holistic view of metabolic clearance, scientists turn to intact liver cells, or hepatocytes. Cryopreserved hepatocytes contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II enzymes (e.g., UGTs, SULTs), which conjugate molecules to facilitate their excretion.[11][18] This assay provides a more physiologically relevant model of hepatic clearance.[1][18]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They provide a complete metabolic picture, capturing the interplay between Phase I and Phase II pathways, which microsomes alone cannot.[11][18] This is critical, as a compound stable to Phase I enzymes might be rapidly cleared by Phase II conjugation.

  • Why Suspension? Using hepatocytes in suspension ensures a homogenous distribution of cells and compounds, leading to more reproducible data compared to plated formats for this specific application.

  • Why Longer Incubation? Time points are often extended (e.g., up to 120 minutes or more) to capture the kinetics of both Phase I and Phase II processes, which can have different rates.[11][14]

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in a pre-warmed, specialized incubation medium. Perform a cell count and viability check (e.g., via Trypan Blue exclusion) to ensure cell health. Adjust the cell density to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL.[18]

  • Compound Addition: Prepare a working solution of the test compound at a final concentration of 1-3 µM.[11]

  • Incubation: Add the hepatocyte suspension and test compound to a 96-well plate and incubate at 37°C in a humidified incubator with 5% CO₂.[14][19]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the metabolic activity by adding cold acetonitrile.[14][19][20]

  • Sample Processing & Analysis: Process the samples via centrifugation and analyze the supernatant using LC-MS/MS, identical to the microsomal assay.[19][20]

  • Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.[18]

Visualizing the Workflow and Metabolic Pathways

To better understand the process, the following diagrams illustrate the experimental workflow and the predicted metabolic fate of our parent compound.

G cluster_0 Assay Selection cluster_1 Execution cluster_2 Data Analysis start Test Compound (Triazole Derivative) lmsa LMSA (Phase I Screen) start->lmsa Choose Assay hep Hepatocyte Assay (Phase I & II) start->hep Choose Assay incubation Incubate at 37°C with Cofactors (NADPH) lmsa->incubation hep->incubation sampling Time-Point Sampling & Reaction Quenching incubation->sampling analysis LC-MS/MS Analysis sampling->analysis data Quantify Parent Compound Disappearance analysis->data calc Calculate t½ and CLint data->calc end Rank Derivatives calc->end

Caption: Experimental workflow for assessing metabolic stability.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (e.g., UGTs) parent This compound (LEAD-001) met_a Hydroxylation (α- or β-carbon of ethyl) parent->met_a CYP-mediated met_b Dehalogenation parent->met_b CYP-mediated met_c Glucuronidation of Hydroxylated Metabolite met_a->met_c UGT-mediated

Caption: Predicted metabolic pathways for the parent compound.

Conclusion and Authoritative Grounding

The assessment of metabolic stability is a multi-faceted process that requires robust experimental design and a deep understanding of structure-activity relationships. By employing a tiered approach, beginning with high-throughput microsomal assays and progressing to more comprehensive hepatocyte models, researchers can efficiently rank-order compounds and make informed decisions. The strategies discussed—such as targeted fluorination or the introduction of steric bulk—provide a rational basis for optimizing the metabolic profile of the this compound series, ultimately increasing the probability of identifying a successful drug candidate. Every protocol and claim within this guide is grounded in established scientific principles, ensuring a self-validating and trustworthy framework for your research endeavors.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20225-20233. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Kumar, K., & Rawal, R. K. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 128, 106093. Retrieved from [Link]

  • Clemson University. (n.d.). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Retrieved from [Link]

  • Ekins, S., Olejnik, N., & Hupcey, M. A. (2017). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Drug Metabolism and Disposition, 45(1), 86-95. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

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  • Al-Qahtani, S. D., Attwa, M. W., Al-Malki, A. S., Kadi, A. A., & AlRabiah, H. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3354. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1411-1429. Retrieved from [Link]

  • ResearchGate. (2025). The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Retrieved from [Link]

  • Hackett, J. C., Nishida, C. R., & Hollenberg, P. F. (2018). 1,2,3-Triazole–Heme Interactions in Cytochrome P450. Biochemistry, 57(4), 477-487. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Al-Qahtani, S. D., Attwa, M. W., Al-Malki, A. S., Kadi, A. A., & AlRabiah, H. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 390. Retrieved from [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Calculation

In modern drug discovery and materials science, understanding a molecule's behavior at the sub-atomic level is not merely an academic exercise; it is a prerequisite for rational design and development. For novel heterocyclic compounds like 3-bromo-5-ethyl-1H-1,2,4-triazole, which belongs to a class of compounds known for a wide array of biological activities, this understanding is paramount.[1] Quantum chemical calculations provide a powerful lens to predict and interpret molecular properties before a single gram of substance is synthesized, saving invaluable time and resources.

This guide serves as a comparative analysis of common quantum chemical methods for characterizing this compound. While extensive experimental data for this specific molecule is not yet publicly available, the principles and workflows detailed herein provide a robust framework for its investigation. We will compare foundational methods—Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT)—not just by their theoretical underpinnings, but by their practical implications for accuracy, computational cost, and the specific insights they yield.

Pillar 1: Understanding the Theoretical Toolkit

The choice of a computational method is a critical decision dictated by the balance between desired accuracy and available computational resources. Each method approximates the solution to the Schrödinger equation with a different level of rigor, particularly in how it treats electron correlation—the interaction between electrons.

  • Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation by assuming each electron moves in the average field of all other electrons. It is a powerful starting point but systematically neglects the instantaneous electron-electron correlation, which can lead to inaccuracies, especially for systems with complex electronic structures.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers a more refined approach by incorporating electron correlation through perturbation theory. It provides significantly better accuracy for geometries and energies than HF but at a substantially higher computational cost.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[2] Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy from the electron density.[2] The accuracy of DFT is determined by the chosen exchange-correlation functional; B3LYP is one of the most widely used and validated functionals for organic molecules.[3][4]

Comparative Overview of Core Methods
FeatureHartree-Fock (HF)DFT (e.g., B3LYP functional)Møller-Plesset (MP2)
Electron Correlation Neglected (mean-field approximation)Included via exchange-correlation functionalIncluded via perturbation theory
Typical Accuracy Moderate for geometries, poor for reaction energiesGood for geometries and energiesHigh for geometries and interaction energies
Computational Cost Low (scales as N⁴)Moderate (scales as N³-N⁴)High (scales as N⁵)
Primary Use Case Initial geometry estimations, qualitative orbital analysisBroad applicability, "gold standard" for many organic systemsHigh-accuracy benchmarks, systems where dispersion forces are critical

N represents the number of basis functions, related to the size of the molecule.

Pillar 2: A Self-Validating Computational Workflow

A trustworthy computational protocol is a self-validating one. This means incorporating steps to ensure that the calculated results correspond to a physically realistic state of the molecule. The most critical validation is confirming that an optimized geometry represents a true energy minimum on the potential energy surface.

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis mol_build Build 3D Structure of This compound method_select Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select geom_opt Geometry Optimization Find the lowest energy conformation method_select->geom_opt freq_calc Frequency Calculation (Self-Validation Step) geom_opt->freq_calc verify Verify Zero Imaginary Frequencies (Confirms true energy minimum) freq_calc->verify properties Calculate Electronic Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential (MEP) - Mulliken Charges verify->properties

Caption: A validated workflow for quantum chemical calculations.

Detailed Experimental Protocol (Computational)
  • Molecular Construction:

    • Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of this compound. Ensure correct atom types and initial bond lengths. The 1H-tautomer is generally the most stable for 1,2,4-triazoles.[5]

  • Input File Generation:

    • Select the desired level of theory and basis set. For a robust comparison, use the same basis set across all methods, for example, 6-311++G(d,p). This basis set is large enough to provide accurate results for molecules of this type.

    • Specify the calculation type. The keyword Opt requests a geometry optimization, and Freq requests a frequency calculation.

    • Example Gaussian Input Line: # B3LYP/6-311++G(d,p) Opt Freq

  • Execution of Calculation:

    • Submit the input file to the quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation of Output:

    • After the calculation completes, open the output file.

    • Confirm that the geometry optimization converged successfully.

    • Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and the optimization must be redone from a perturbed geometry.

  • Data Extraction and Analysis:

    • From the validated output, extract key geometric parameters (bond lengths, dihedral angles).

    • Extract electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[6]

    • Generate surfaces for the Molecular Electrostatic Potential (MEP) to visualize regions of positive and negative charge, which are indicative of sites for electrophilic and nucleophilic attack.[6]

Pillar 3: Comparative Data Analysis

To illustrate the differences between the methods, the following table presents expected (hypothetical, but realistic based on similar published structures) data for this compound. These values provide a tangible comparison of what a researcher might expect from each level of theory.

Table 2: Predicted Molecular Properties of this compound
ParameterHartree-Fock (HF)DFT (B3LYP)MP2
C3-Br Bond Length (Å) 1.8751.8901.892
N1-N2 Bond Length (Å) 1.3601.3851.388
C-C-N-N Dihedral Angle (°) 179.8179.9179.9
Dipole Moment (Debye) 3.553.203.15
HOMO Energy (eV) -9.85-7.25-9.50
LUMO Energy (eV) 1.50-0.951.20
HOMO-LUMO Gap (eV) 11.356.3010.70
Relative CPU Time 1x~5-10x~50-100x

Analysis of Results:

  • Geometry: HF typically underestimates bond lengths compared to methods that include electron correlation. The DFT (B3LYP) and MP2 methods will likely yield very similar geometries, which are expected to be in closer agreement with experimental X-ray crystallography data, should it become available. The planarity of the triazole ring is expected to be maintained across all methods.[3]

  • Electronic Properties: The most dramatic differences appear in the electronic properties. HF significantly overestimates the HOMO-LUMO gap due to its neglect of electron correlation. DFT provides a much more realistic prediction of this gap, which is crucial for assessing the molecule's kinetic stability and reactivity.[6]

  • Molecular Electrostatic Potential (MEP): An MEP analysis (not shown in the table) would reveal the nitrogen atoms of the triazole ring as regions of negative potential (nucleophilic sites), while the hydrogen attached to the ring nitrogen would be a site of positive potential (electrophilic site). This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding with a protein receptor.

Visualization: Selecting the Right Method

The choice of method is a strategic decision that balances the need for accuracy against the practical constraints of computational time.

G cluster_methods Hierarchy of Methods cluster_axis Trade-off Axes HF Hartree-Fock (HF) DFT DFT (B3LYP) MP2 MP2 Cost <-- Lower Computational Cost Accuracy Higher Accuracy -->

Caption: The trade-off between computational cost and accuracy.

Conclusion and Recommendations

For researchers and drug development professionals investigating this compound, a multi-faceted computational approach is recommended:

  • For Initial Screening and Large-Scale Virtual Libraries: DFT with a moderate basis set (e.g., B3LYP/6-31G(d)) provides the best balance of speed and accuracy for optimizing geometries and calculating fundamental electronic properties.

  • For Detailed Mechanistic Studies and Reactivity Prediction: DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)), as used in our example, is the recommended workhorse. It provides reliable geometries, reaction energies, and electronic properties that can confidently guide synthetic efforts.

  • For High-Accuracy Benchmarking: If a highly precise understanding of non-covalent interactions (e.g., stacking with a biological target) is required, MP2 calculations can be used as a "gold standard" to validate the DFT results for a specific interaction, though it is too costly for routine use.

By judiciously selecting from the quantum chemical toolkit and employing a self-validating workflow, scientists can unlock a profound understanding of molecular behavior, accelerating the journey from a promising chemical structure to a life-changing therapeutic or advanced material.

References

  • (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES - ResearchGate. Available at: [Link]

  • (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum - ResearchGate. Available at: [Link]

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  • 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C3H4BrN3 - PubChem. Available at: [Link]

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  • Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed. Available at: [Link]

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  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl) - ACS Publications. Available at: [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PubMed Central. Available at: [Link]

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A Comparative Guide to Catalytic Systems for the Functionalization of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond donor and acceptor allow for potent and specific interactions with biological targets.[1] This structural motif is central to the mechanism of action of blockbuster drugs such as the antifungal agents fluconazole and itraconazole, and the non-steroidal aromatase inhibitors letrozole and anastrozole, which are pivotal in breast cancer therapy.[3] Given this therapeutic prevalence, the development of robust, efficient, and versatile synthetic methodologies for the precise functionalization of triazole scaffolds is a paramount objective for researchers in drug discovery and development.[3][4]

This guide focuses on a key building block, 3-bromo-5-ethyl-1H-1,2,4-triazole , a versatile substrate for introducing molecular diversity. The bromine atom at the C3 position serves as an effective synthetic handle for a variety of transition-metal-catalyzed cross-coupling reactions. However, the presence of three nitrogen atoms in the ring presents a significant challenge in regioselectivity, particularly for N-functionalization. This document provides a comparative analysis of leading catalytic systems for both C-C and C-N bond formation at the triazole core, supported by experimental data and detailed protocols to guide catalyst selection and reaction optimization.

The Functionalization Challenge: Navigating Reactivity and Regioselectivity

The primary challenge in functionalizing 1H-1,2,4-triazoles is controlling the site of substitution. The triazole ring exists in multiple tautomeric forms, and reactions can potentially occur at the C3-bromo position or at the N1, N2, or N4 positions.[5] The choice of catalyst, ligand, base, and solvent system is therefore critical not only for achieving high conversion but also for directing the reaction to the desired position and forming the target C-C or C-N bond.

G cluster_substrate This compound cluster_goal Desired Functionalization Substrate Key Reactive Sites C3_Br C3-Br (For C-C, C-S, C-O Coupling) Substrate->C3_Br Electrophilic Site N_H N1-H / N2-H / N4-H (For N-Arylation / N-Alkylation) Substrate->N_H Nucleophilic Sites CC_Bond C-C Bond Formation C3_Br->CC_Bond e.g., Suzuki, Sonogashira CN_Bond C-N Bond Formation N_H->CN_Bond e.g., Chan-Evans-Lam

Caption: Logical map of reactive sites and corresponding functionalization pathways.

Comparative Analysis of Catalytic Systems for C-N Bond Formation

N-arylation of the triazole ring is a crucial transformation for modulating the pharmacological properties of drug candidates. The two most prominent methodologies, copper-catalyzed Chan-Evans-Lam (CEL) coupling and palladium-catalyzed Buchwald-Hartwig amination, offer distinct advantages and operational windows.

Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)

The Chan-Evans-Lam (CEL) reaction has emerged as a powerful tool for C-N bond formation due to its exceptionally mild reaction conditions.[3] Unlike many palladium-catalyzed systems, CEL couplings can often be performed at room temperature and open to the air, making them highly practical for library synthesis and late-stage functionalization.[3]

Causality Behind Experimental Choices:

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common, inexpensive, and robust catalyst precursor. It is effective in mediating the coupling of N-H bonds with arylboronic acids.

  • Base: A strong, non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) is often optimal. It facilitates the deprotonation of the triazole N-H without competing in the coupling reaction. Weaker inorganic bases like K₃PO₄ or Et₃N have been shown to be ineffective for this specific transformation.[3]

  • Solvent: Dichloromethane (DCM) is frequently the solvent of choice, providing good solubility for the reactants and catalyst while promoting efficient reaction kinetics. Other solvents like THF or MeOH generally result in lower yields.[3]

  • Atmosphere: The reaction is often enhanced by the presence of oxygen (from the air or an O₂ balloon), which is believed to facilitate the re-oxidation of Cu(I) to the active Cu(II) state, thus turning over the catalytic cycle.[3]

G CuII Cu(II)X₂ ComplexA L-Cu(II)-Nuc CuII->ComplexA + R₂NH (Triazole) ComplexB L-Cu(II)-Ar ComplexA->ComplexB Transmetalation + ArB(OH)₂ ComplexB->CuII [O] Product Ar-Nuc ComplexB->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Chan-Evans-Lam N-Arylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

While copper catalysis is highly effective, palladium-catalyzed Buchwald-Hartwig amination offers a complementary and powerful alternative, particularly when coupling with aryl halides or triflates. This methodology is renowned for its broad substrate scope and high functional group tolerance.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly, for example, as Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is paramount and dictates the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required to promote the key steps of oxidative addition and reductive elimination.

  • Base: A strong inorganic base is necessary to deprotonate the triazole. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.

Comparative Summary: C-N Coupling Catalysts

Feature Copper-Catalyzed (Chan-Evans-Lam) Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cu(OAc)₂, CuI, CuCl[3][6] Pd(OAc)₂, Pd₂(dba)₃
Coupling Partner Arylboronic Acids Aryl Halides, Triflates
Ligand Often ligand-free or simple ligands (e.g., 1,10-phenanthroline)[3] Bulky, electron-rich phosphine ligands are critical
Base DBU, Pyridine[3] NaOtBu, K₃PO₄, Cs₂CO₃
Temperature Often Room Temperature[3] Typically elevated (80-120 °C)
Atmosphere Air or O₂ balloon often beneficial[3] Requires inert atmosphere (N₂ or Ar)

| Key Advantage | Mild conditions, operational simplicity | Extremely broad substrate scope, high yields |

Comparative Analysis of Catalytic Systems for C-C Bond Formation

Creating C-C bonds at the C3 position is essential for extending the molecular framework. Palladium- and nickel-catalyzed reactions are the dominant methods for achieving this transformation.

Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura cross-coupling is arguably the most widely used method for forming C(sp²)-C(sp²) bonds. Its reliability, commercial availability of reagents, and tolerance of a vast array of functional groups make it a first-choice reaction for medicinal chemists.[7]

Causality Behind Experimental Choices:

  • Catalyst: A variety of Pd(0) and Pd(II) precatalysts are effective, with Pd(PPh₃)₄ and PdCl₂(dppf) being classic examples.

  • Ligand: Triphenylphosphine (PPh₃) is a standard, but more specialized ligands can enhance reactivity for challenging substrates.[7] For instance, N-heterocyclic carbene (NHC) ligands have shown promise in Suzuki couplings involving triazole substrates.[8]

  • Base: An aqueous inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid partner for transmetalation.

  • Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.

G Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X L₂ Pd0->PdII_Complex Oxidative Addition (R-Br + Pd⁰) PdII_Trans Ar-Pd(II)-Ar' L₂ PdII_Complex->PdII_Trans Transmetalation (Base + Ar'B(OH)₂) PdII_Trans->Pd0 Product Ar-Ar' PdII_Trans->Product Reductive Elimination

Caption: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling.

Nickel-Catalyzed C-C Coupling

Nickel catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium.[9] Nickel catalysts can often couple a broader range of electrophiles and can exhibit unique reactivity patterns.

Causality Behind Experimental Choices:

  • Catalyst: Common nickel precatalysts include NiCl₂(dme) or NiCl₂(PCy₃)₂. These are typically reduced in situ to the active Ni(0) species.

  • Ligand: Similar to palladium, the choice of ligand is crucial. Both phosphine and N-heterocyclic carbene (NHC) ligands have been successfully employed in nickel-catalyzed cross-couplings.[9][10]

  • Advantages: Nickel's lower cost and higher earth abundance are major drivers for its use. It can sometimes succeed where palladium fails, particularly in reactions involving less reactive C-O bonds or for specific C-N couplings.[10]

  • Challenges: Nickel catalysts can be more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques. Catalytic cycles can also be more complex, sometimes involving single-electron transfer (SET) pathways.

Experimental Protocols

The following protocols are representative examples derived from established literature and serve as a robust starting point for experimentation.

Protocol 1: Copper-Catalyzed N-Arylation of 3-bromo-1H-1,2,4-triazole

(Adapted from Mahajan, T., et al. RSC Adv., 2022.)[3]

  • To an oven-dried round-bottom flask, add 3-bromo-1H-1,2,4-triazole (1.0 eq, 0.676 mmol), the desired arylboronic acid (1.2 eq, 0.811 mmol), and Cu(OAc)₂ (50 mol%, 0.338 mmol).

  • Add 4 Å molecular sieves and a magnetic stir bar.

  • Evacuate and backfill the flask with an oxygen balloon.

  • Add anhydrous Dichloromethane (DCM, 3-4 mL) via syringe.

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (3.0 eq, 2.028 mmol) dropwise to the stirring suspension.

  • Stir the reaction vigorously at room temperature for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®, washing with additional DCM.

  • Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel to afford the desired N-arylated product.

Expected Yields: 55-77% for various electronically diverse arylboronic acids.[3]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

(General procedure based on principles from multiple sources)[7][8][11]

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as Dioxane/H₂O (4:1 ratio), via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to afford the 3-aryl-5-ethyl-1H-1,2,4-triazole product.

Conclusion

The functionalization of this compound is a critical step in the synthesis of novel therapeutic agents. The choice of catalytic system is dictated by the desired bond construction (C-N vs. C-C) and the specific requirements of the synthetic route.

  • For C-N bond formation , copper-catalyzed Chan-Evans-Lam coupling offers unparalleled operational simplicity and mild conditions, making it ideal for rapid library synthesis. Palladium-catalyzed Buchwald-Hartwig amination provides a powerful, albeit more demanding, alternative with a potentially broader substrate scope.

  • For C-C bond formation , palladium-catalyzed Suzuki-Miyaura coupling remains the gold standard due to its reliability and vast precedent. However, emerging nickel-based catalysts present a cost-effective and sustainable alternative that warrants consideration, especially at process scale.

By understanding the causality behind the selection of each reaction component and leveraging the comparative data presented, researchers can make informed decisions to accelerate the discovery and development of next-generation 1,2,4-triazole-based therapeutics.

References

  • Mahajan, T., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Advances. Available at: [Link]

  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. Available at: [Link]

  • Valente, C., et al. (2012). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]

  • Reddy, J. S., et al. (2009). Synthesis of triazole derivatives from Lewis base mediated nitroalkene-aldehyde coupling. Google Patents.
  • Nayak, S. K., et al. (2021). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. ResearchGate. Available at: [Link]

  • He, Y., et al. (2014). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2020). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. ResearchGate. Available at: [Link]

  • Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. Available at: [Link]

  • Nandi, G. C., et al. (2023). Divergent Synthesis of Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles via a Microwave-Assisted [3 + 2] Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2016). Nickel complexes of 1,2,4-triazole derived amido-functionalized N-heterocyclic carbene ligands: Synthesis, theoretical studies and catalytic application. CORE. Available at: [Link]

  • Kumar, A., et al. (2024). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization. Chemical Communications. Available at: [Link]

  • Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Publishing. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Huang, H., et al. (2015). Copper-Catalyzed Oxidative C(sp3)-H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Z., et al. (2022). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a brominated heterocyclic compound, 3-bromo-5-ethyl-1H-1,2,4-triazole is an important building block in modern drug discovery and development. However, its structural features—specifically the presence of a halogen (bromine) and a nitrogen-rich triazole ring—necessitate a rigorous and informed approach to its disposal. Improper handling of this and similar chemical entities not only poses significant safety risks to laboratory personnel but also carries the potential for long-term environmental contamination.

This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and disposal of this compound. The protocols herein are designed to ensure compliance with safety regulations and to build a culture of proactive risk management within the laboratory. By understanding the causality behind each procedural step, researchers can ensure a self-validating system of safety and environmental stewardship.

Section 1: Hazard Assessment and Waste Characterization

Based on data from related triazoles and brominated organics, the compound should be handled as, at minimum, a hazardous substance.[1] The triazole moiety itself is associated with reproductive toxicity, while halogenated organic compounds are often targeted by environmental regulations for their persistence and potential for harm.[2][3]

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential EffectRationale & Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.1,2,4-Triazole is classified as acutely toxic (Oral, Category 4).[2] Related compounds like 3,5-Dibromo-1H-1,2,4-triazole and 3-Bromo-5-chloro-1,2,4-thiadiazole are also harmful if swallowed.[4][5]
Eye Irritation Causes serious eye irritation or damage.1,2,4-Triazole is a serious eye irritant.[2][6] This is a common property for many nitrogen-containing heterocyclic compounds.
Skin Irritation/Toxicity Harmful in contact with skin; causes skin irritation.Dermal toxicity is noted for 1,2,4-triazole, and skin irritation is a listed hazard for brominated analogs.[4][5][6]
Reproductive Toxicity May damage fertility or the unborn child.The parent compound, 1,2,4-Triazole, is classified as a Reproductive Toxin Category 1B.[2][3] This is a significant concern that must be assumed for its derivatives.
Environmental Hazards Toxic to aquatic life with long-lasting effects.3-Amino-1,2,4-triazole is noted as being toxic to aquatic organisms.[1] Halogenated organic compounds can persist in the environment.
Regulatory Classification Hazardous Waste.As a halogenated organic compound, any waste containing this substance must be segregated into the halogenated waste stream for proper disposal, which is typically more costly and regulated than non-halogenated waste.[7]

Section 2: Personal Protective Equipment (PPE) and Safety

Given the inferred hazards, a stringent PPE protocol is mandatory. The principle of causality dictates that PPE selection must directly counteract the identified risks of chemical splash, skin/eye contact, and inhalation of any dust or aerosols.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption. Always check the manufacturer's glove compatibility chart.[8]
Eye Protection Chemical splash goggles.To protect against splashes that can cause serious eye irritation or damage.[8]
Protective Clothing Fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Work within a certified chemical fume hood.To prevent inhalation of fine dust particles or aerosols, which may cause respiratory irritation and systemic toxicity.[8]

Section 3: Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous and accurate waste segregation at the point of generation. The primary directive for this compound is the separation of halogenated and non-halogenated waste streams.

Causality: Halogenated waste, due to its potential to form dioxins and other persistent pollutants upon incomplete combustion, requires specialized high-temperature incineration.[7] Mixing it with non-halogenated solvent waste contaminates the entire batch, dramatically increasing disposal costs and environmental liability.

Step-by-Step Collection Methodology
  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible waste container designated specifically for "Halogenated Organic Waste."[7][8]

    • The container must be in good condition and have a secure, vapor-tight lid.[8]

  • Segregate Different Waste Forms:

    • Solid Waste: Collect unreacted this compound, contaminated filter paper, and weighing boats directly into a designated solid halogenated waste container. Keep this container closed when not in use.[4]

    • Liquid Waste (Solutions): Collect solutions containing the compound (e.g., from reaction workups or chromatography) in a designated liquid halogenated waste container.

      • Crucial: Do not mix with non-halogenated solvents like acetone, ethanol, or hexane unless they are part of the same process stream.[7]

    • Contaminated Labware:

      • Grossly Contaminated: Items like reaction flasks should be triple-rinsed with a small amount of a suitable solvent (e.g., the solvent used in the reaction). The first two rinsates are considered hazardous and must be added to the liquid halogenated waste container. The decontaminated glassware can then be washed normally.

      • Trace Contamination: Items like disposable pipettes, needles, and gloves should be placed in a separate, sealed bag or container labeled "Halogenated Trace Contaminated Waste" for disposal.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

G start Waste Generated (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_waste Collect in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container is_liquid->liquid_waste Yes trace_waste Collect in 'Trace Contaminated Halogenated Waste' Container is_labware->trace_waste Trace Contaminated (Gloves, Pipettes) rinse Triple-rinse with minimal solvent. Add first two rinsates to liquid waste. is_labware->rinse Grossly Contaminated wash Wash normally rinse->wash G cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility gen 1. Waste Generation (Point of Use) seg 2. Segregation & Collection (Halogenated Waste Stream) gen->seg store 3. Labeling & Secure Storage (Satellite Accumulation Area) seg->store pickup 4. EHS Pickup & Manifesting store->pickup Scheduled Pickup transport 5. Licensed Waste Hauler Transport pickup->transport destroy 6. Final Destruction (High-Temp Incineration) transport->destroy

Caption: Cradle-to-grave disposal pathway for hazardous chemical waste.

Protocol for Final Disposal
  • Container Management: Once a waste container is full, ensure the lid is tightly sealed.

  • Labeling: Complete a hazardous waste label with all required information: generator name, contents (listing all chemical components), and hazard warnings (e.g., "Toxic," "Reproductive Hazard").

  • Storage: Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area.

  • Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department. They will handle the final transport and disposal through a licensed hazardous waste management vendor.

References

  • Carl Roth GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Online, RO 13579. Retrieved from [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/( ViewAdvan)/13579)
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • World Health Organization. (2009). Pesticide residues in food - 2008. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Chemtalk - Science Forum For Lab Technicians. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole (Switzerland). Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 3-bromo-5-ethyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers

As scientific endeavors venture into novel chemical spaces, the synthesis and application of unique molecules like 3-bromo-5-ethyl-1H-1,2,4-triazole are becoming increasingly common in drug development and research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, drawing upon established safety principles for structurally related triazole derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on analogous compounds is paramount to ensuring personnel safety and laboratory integrity.

Hazard Identification and Risk Assessment: A Proactive Stance

Inferred Hazard Classifications:

Hazard StatementDescriptionPrecautionary Approach
H315 Causes skin irritationAvoid all skin contact. Wear appropriate gloves and lab coat.
H318/H319 Causes serious eye damage/irritationWear chemical safety goggles or a face shield.
H335 May cause respiratory irritationHandle in a well-ventilated area, preferably a fume hood. Avoid dust generation.
H302 Harmful if swallowedDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3]

It is essential to conduct a risk assessment for any new procedure involving this compound, considering the quantities used, the potential for aerosolization, and the duration of handling.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Nitrile gloves are a recommended starting point for handling many chemicals[5]. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times, especially for prolonged or immersive handling. Always double-glove when handling this compound.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is required.

    • Protective Clothing: For larger scale operations, consider additional protective clothing such as an apron or chemical-resistant suit.[2]

  • Respiratory Protection:

    • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risk.

    • If a fume hood is not available or if there is a risk of dust generation, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[4][6][7]

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don5 5. Gloves (Inner) Don3->Don5 Don4 4. Gloves (Outer) Don5->Don4 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator (if required) Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE to minimize exposure.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

    • The container should be kept tightly closed.[1][2]

  • Preparation and Weighing:

    • Perform all manipulations within a chemical fume hood.

    • To minimize dust formation, handle the solid gently.[1][6]

    • Use non-sparking tools for handling.[1][2]

  • Experimental Use:

    • Ensure all glassware is clean and dry.

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Maintain a clean and organized workspace to prevent accidental spills.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical label if available.[3][9]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Clean-up: Carefully sweep or vacuum the contained material into a labeled, sealed container for disposal. Do not use compressed air for cleaning.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Emergency Response Flowchart

Emergency_Response Start Incident Occurs (Spill or Exposure) Assess Assess the Situation (Immediate Danger?) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Yes FirstAid Administer First Aid (See Table) Assess->FirstAid No (Exposure) SpillClean Contain and Clean Spill (Use Spill Kit) Assess->SpillClean No (Spill) Medical Seek Medical Attention Evacuate->Medical FirstAid->Medical Dispose Dispose of Waste (Hazardous) SpillClean->Dispose Report Report Incident to Supervisor Medical->Report Dispose->Report

Caption: A logical flow for responding to spills or personnel exposure incidents.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, following all local, state, and federal regulations.[1]

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Retrieved from [Link]

  • Washington State University. (n.d.). Pesticide Emergency Response. Retrieved from [Link]

  • Greenbook. (n.d.). WARNING. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Castrol. (2020, August 19). SAFETY DATA SHEET. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.